Product packaging for 2-Chloropropionic acid(Cat. No.:CAS No. 28554-00-9)

2-Chloropropionic acid

Cat. No.: B1206957
CAS No.: 28554-00-9
M. Wt: 108.52 g/mol
InChI Key: GAWAYYRQGQZKCR-UHFFFAOYSA-N
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Description

2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor.
Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClO2<br>CH3CHClCOOH<br>C3H5ClO2 B1206957 2-Chloropropionic acid CAS No. 28554-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropropanoic acid
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InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
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InChI Key

GAWAYYRQGQZKCR-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)Cl
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Molecular Formula

C3H5ClO2, Array
Record name CHLOROPROPIONIC ACID
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Related CAS

16987-02-3 (hydrochloride salt)
Record name 2-Chloropropanoic acid
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DSSTOX Substance ID

DTXSID0021545
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Molecular Weight

108.52 g/mol
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Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., 2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor., Pale liquid with a slight odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., A pale liquid with a slight odor.
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Boiling Point

366 °F at 760 mmHg (USCG, 1999), 187 °C, 186 °C, 366 °F
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Flash Point

225 °F (USCG, 1999), 225 °F (107 °C) (CLOSED CUP), 106 °C c.c., 225 °F
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Solubility

SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water: miscible
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Density

1.2585 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2585 @ 20 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001, 1.2585
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Vapor Density

Relative vapor density (air = 1): 3.75
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Vapor Pressure

1.06 [mmHg], 0.13 torr @ 20 °C, Vapor pressure, kPa at 20 °C: 0.10
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Color/Form

CRYSTALS

CAS No.

28554-00-9, 598-78-7
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Melting Point

-12.1 °C, -12 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropionic Acid: Core Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropropionic acid, also known as 2-chloropropanoic acid, is a halogenated carboxylic acid with the chemical formula CH₃CHClCOOH.[1] As the simplest chiral chlorocarboxylic acid, it exists as a racemic mixture or as distinct (R) and (S) enantiomers.[1][2] This colorless to pale yellow liquid possesses a pungent odor and serves as a critical and versatile building block in organic synthesis.[3][4] Its utility spans the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of a wide array of commercial products, including herbicides and non-steroidal anti-inflammatory drugs like ibuprofen.[3][5][6]

This guide provides a comprehensive overview of the fundamental properties, reactivity, synthesis, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but also a deeper understanding of the causality behind its chemical behavior and application.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is paramount for safety and reproducibility in research. This compound is known by several names and identifiers.

  • IUPAC Name : 2-Chloropropanoic acid[7]

  • Common Synonyms : α-Chloropropionic acid, (RS)-2-Chloropropionic acid[3][7]

  • CAS Number : 598-78-7 (for the racemic mixture)[7]

  • Molecular Formula : C₃H₅ClO₂[7]

  • Molecular Weight : 108.52 g/mol [7]

The structure features a three-carbon propanoic acid backbone with a chlorine atom substituted at the alpha-carbon (C2), the carbon adjacent to the carboxyl group. This substitution creates a chiral center, leading to the existence of two enantiomers.

Caption: General structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is essential for designing experiments, particularly for purification and scale-up processes.

Physical and Chemical Data Summary
PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[3][7]
Odor Pungent, acidic[3][8]
Molecular Weight 108.52 g/mol [3][7]
Melting Point -12 °C to -13 °C[1][3]
Boiling Point 186-188 °C[3]
Density 1.27 g/cm³ at 20 °C[3]
Solubility Miscible with water, alcohol, and ether[1][3]
Vapor Pressure 0.1 - 4 mmHg at 20 °C[3][9]
Flash Point 101 - 110 °C (closed cup)[1][3]
Acidity (pKa) ~2.96 (Predicted)[10]
Spectroscopic Data

Spectroscopic analysis is indispensable for structure verification and purity assessment.

  • ¹H NMR : The proton NMR spectrum of this compound is relatively simple and provides clear structural confirmation.[11][12]

  • ¹³C NMR : The carbon NMR spectrum complements the proton NMR data for unambiguous structure elucidation.[13]

  • IR Spectroscopy : The infrared spectrum shows characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-Cl stretch.[13][14]

  • Mass Spectrometry : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[15]

Synthesis and Manufacturing

The synthetic route chosen for this compound often depends on the desired stereochemistry.

  • Racemic Synthesis : The industrial production of racemic this compound is typically achieved through the chlorination of propionic acid or propionyl chloride, followed by hydrolysis.[1][6][16] One method involves chlorinating propionic acid in the presence of propionic anhydride at elevated temperatures (120-135°C), excluding free-radical initiators.[16]

  • Enantioselective Synthesis : For applications in pharmaceuticals and other specialized fields, obtaining enantiomerically pure forms is crucial.

    • (S)-2-Chloropropionic Acid : A well-established laboratory method involves the diazotization of L-alanine ( (S)-alanine) in hydrochloric acid.[1][2][17] This reaction proceeds with retention of configuration.

    • (R)-2-Chloropropionic Acid : Similarly, the (R)-enantiomer can be prepared from D-alanine.

Reactivity and Key Reaction Mechanisms

The reactivity of this compound is governed by its three key functional components: the carboxylic acid group, the chlorine atom at the α-position, and the α-proton. This trifecta of reactivity makes it a versatile synthetic intermediate.

Acidity and Acid-Base Reactions

As a carboxylic acid, it readily undergoes deprotonation with bases. This reaction is typically the fastest and will occur preferentially in the presence of a base before any substitution or elimination.[18][19]

CH₃CHClCOOH + OH⁻ → CH₃CHClCOO⁻ + H₂O

This neutralization is an exothermic reaction.[18] The resulting carboxylate is a weaker nucleophile than the corresponding hydroxide or alkoxide but can still participate in certain reactions.

Nucleophilic Acyl Substitution

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the substitution of the hydroxyl group. This typically requires converting the -OH into a better leaving group first, for instance, by forming an acyl chloride.[20]

CH₃CHClCOOH + SOCl₂ → CH₃CHClCOCl + SO₂ + HCl

The resulting 2-chloropropionyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles (e.g., alcohols to form esters, amines to form amides).[21][22][23][24]

cluster_0 Nucleophilic Acyl Substitution (via Acyl Chloride) start This compound acyl_chloride 2-Chloropropionyl Chloride start->acyl_chloride  + SOCl₂ ester Ester acyl_chloride->ester  + R'OH (Alcohol) amide Amide acyl_chloride->amide  + R'₂NH (Amine)

Caption: Reactivity of the carboxyl group.

Nucleophilic Substitution at the α-Carbon

The chlorine atom is a good leaving group, making the α-carbon an electrophilic site for Sₙ2 reactions. Strong nucleophiles can displace the chloride ion.[25] For example, reaction with ammonia or amines can yield alanine derivatives.[20]

CH₃CHClCOOH + 2 NH₃ → CH₃CH(NH₂)COOH + NH₄Cl

It's important to consider the reaction conditions. With a strong base like KOH, deprotonation of the carboxylic acid will happen first. If excess base is used, subsequent nucleophilic substitution of the chloride by hydroxide can occur to form lactic acid.[19]

Elimination Reactions

Treatment with a strong, non-nucleophilic base can induce an E2 elimination reaction, where the α-proton is abstracted and the chloride ion is eliminated to form an α,β-unsaturated carboxylic acid, in this case, acrylic acid.[26][27][28]

CH₃CHClCOOH + Base → H₂C=CHCOOH + Base-H⁺ + Cl⁻

The choice of base and solvent is critical to favor elimination over substitution. Bulky bases are often employed to sterically hinder attack at the α-carbon.

Reduction

The carboxylic acid group can be reduced. For instance, reduction of (S)-2-chloropropionic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields (S)-2-chloropropanol.[1][2] This chiral alcohol is a useful intermediate itself.[2]

Applications in Drug Development and Industry

This compound is a cornerstone intermediate in several industrial sectors.

  • Pharmaceuticals : Its most notable application is in the synthesis of profens, a class of NSAIDs. For example, 2-chloropropionyl chloride reacts with isobutylbenzene in a Friedel-Crafts acylation, which after hydrolysis, yields ibuprofen.[1][6] Its chiral nature is also exploited to produce enantiomerically pure active pharmaceutical ingredients (APIs).[5]

  • Agrochemicals : It is a precursor for many herbicides and pesticides.[3][4] The reactivity of the C-Cl bond allows for the introduction of various functional groups necessary for herbicidal activity.

  • Chemical Synthesis : It serves as a versatile starting material for producing other chemicals, including lactic acid, alanine, and various esters and amides.[3] It is used to prepare atom transfer radical polymerization (ATRP) initiators and to synthesize biologically active chitin derivatives.

Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous substance and must be handled with extreme care.

  • Corrosive : It causes severe skin burns and serious eye damage.[3][29][30]

  • Toxicity : It is harmful if swallowed and may be toxic by inhalation and skin absorption.[7][29] It is also classified as a neurotoxin.[1][2]

  • Reactivity Hazards : It reacts exothermically with bases and violently with strong oxidizing agents.[8][18] It can corrode metals like iron and aluminum, producing flammable hydrogen gas.[8][18]

Handling and Personal Protective Equipment (PPE)
  • Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][31]

  • PPE : Wear appropriate personal protective equipment, including:

    • Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected before use.[30]

    • Eye Protection : Tightly fitting safety goggles and a face shield are mandatory.[30]

    • Protective Clothing : A lab coat or chemical-resistant apron is required. For larger quantities, a full chemical protection suit may be necessary.[8]

Storage
  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and metals.[3][8]

  • Keep containers tightly closed.[3]

  • Store in a designated corrosives area.[31][32]

First Aid Measures
  • Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][30]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][30]

  • Ingestion : Rinse mouth. Do NOT induce vomiting. Give one or two glasses of water to drink and seek immediate medical attention.[8][30]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]

Experimental Protocol: Synthesis of (S)-2-Chloropropanoic Acid

This protocol is adapted from a literature procedure for the synthesis of enantiomerically pure (S)-2-chloropropanoic acid from (S)-alanine via diazotization.[17] This procedure illustrates a key transformation of this compound class and must be performed with strict adherence to safety protocols in a fume hood.

Materials:

  • (S)-alanine (89.1 g, 1 mol)

  • 5 N Hydrochloric acid (1300 mL)

  • Sodium nitrite (110 g, 1.6 mol)

  • Deionized water (400 mL)

  • Sodium carbonate

  • Diethyl ether

  • Saturated brine solution

  • Calcium chloride (anhydrous)

Procedure:

  • Dissolution : In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer/reflux condenser setup, dissolve (S)-alanine in 5 N hydrochloric acid.[17]

  • Cooling : Cool the mixture to 0°C in an ice/salt bath. A precipitate of the amino acid hydrochloride may form.[17]

  • Diazotization : Prepare a solution of sodium nitrite in water and pre-cool it. Add the sodium nitrite solution dropwise to the stirred alanine solution over several hours, ensuring the reaction temperature is maintained below 5°C.[17]

  • Reaction Completion : After the addition is complete, allow the reaction to stand overnight at room temperature.[17]

  • Degassing : Carefully evacuate the flask with stirring for approximately 3 hours to remove dissolved nitrogen oxides. The solution color should change from yellowish-brown to pale yellow.[17]

  • Neutralization & Extraction : Carefully add solid sodium carbonate in small portions to neutralize the excess acid until foaming ceases. Extract the aqueous mixture with four portions of diethyl ether (400 mL each).[17]

  • Workup : Combine the ether layers, concentrate them using a rotary evaporator, wash with saturated brine, and re-extract the brine wash with diethyl ether.[17]

  • Drying and Concentration : Dry the combined ethereal solutions over anhydrous calcium chloride. Remove the ether by distillation on a rotary evaporator.[17]

  • Purification : Fractionally distill the oily residue under reduced pressure to yield pure (S)-2-chloropropanoic acid (bp 75–77°C at 10 mmHg).[17]

G cluster_workflow Synthesis of (S)-2-Chloropropanoic Acid A 1. Dissolve (S)-Alanine in 5N HCl B 2. Cool to 0°C A->B C 3. Add NaNO₂ solution (maintain < 5°C) B->C D 4. Stir overnight at room temp C->D E 5. Neutralize & Extract with Diethyl Ether D->E F 6. Dry & Concentrate E->F G 7. Fractional Distillation (Reduced Pressure) F->G H (S)-2-Chloropropanoic Acid G->H

Caption: Experimental workflow for enantioselective synthesis.

References

Synthesis of 2-Chloropropionic acid from propionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Chloropropionic Acid from Propionyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the industrially relevant pathway involving the direct α-chlorination of propionyl chloride followed by hydrolysis. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and outlines essential safety, purification, and analytical characterization procedures. Designed for researchers, chemists, and process development professionals, this guide synthesizes theoretical principles with practical insights to ensure a robust and safe laboratory-scale synthesis.

Introduction and Strategic Importance

This compound (CH₃CHClCO₂H) is a chiral carboxylic acid of significant industrial value.[1] As a versatile building block, its applications are extensive, most notably serving as a key precursor in the synthesis of various herbicides and pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug, ibuprofen.[1][2] While several synthetic routes exist, the preparation from propionyl chloride offers a direct and scalable method for producing the racemic mixture.[1][2] This pathway involves two primary stages: the selective chlorination of propionyl chloride at the alpha (α) position to form 2-chloropropionyl chloride, followed by its controlled hydrolysis to yield the final acid. Understanding the nuances of this process is paramount for achieving high yield and purity while maintaining stringent safety standards.

Reaction Mechanism and Theoretical Principles

The synthesis hinges on the principles of α-halogenation of carbonyl compounds, a cornerstone of organic chemistry. The process starting from an acyl chloride is mechanistically related to the renowned Hell-Volhard-Zelinsky (HVZ) reaction, but is more direct as the highly reactive acyl chloride intermediate is the starting material.[3][4]

The reaction proceeds via an acid-catalyzed enolization of the propionyl chloride. The acyl chloride tautomerizes to its enol form, which is the reactive species for halogenation. The electron-rich double bond of the enol acts as a nucleophile, attacking molecular chlorine (or another electrophilic chlorine source). This attack occurs selectively at the α-carbon, leading to the formation of an oxonium ion intermediate, which then loses a proton to regenerate the carbonyl group, yielding the α-chlorinated product, 2-chloropropionyl chloride.

Key Mechanistic Steps:

  • Enolization: The propionyl chloride tautomerizes to its enol form, a process often catalyzed by trace amounts of acid (like HCl, which is invariably present or generated).

  • Nucleophilic Attack: The enol's C=C double bond attacks an electrophilic chlorine source (Cl₂).

  • Deprotonation: The resulting intermediate is deprotonated to yield 2-chloropropionyl chloride and HCl.

Controlling the reaction temperature is critical to prevent over-chlorination, which can lead to the formation of 2,2-dichloropropionic acid derivatives.[5]

Reaction_Mechanism cluster_0 Part 1: α-Chlorination cluster_1 Part 2: Hydrolysis PropionylChloride Propionyl Chloride Enol Acyl Chloride Enol (Tautomer) PropionylChloride->Enol Tautomerization (Acid-catalyzed) Intermediate Oxonium Intermediate Enol->Intermediate Nucleophilic Attack Chlorine + Cl₂ Product1 2-Chloropropionyl Chloride Intermediate->Product1 Deprotonation Water + H₂O Tetrahedral Tetrahedral Intermediate Product1->Tetrahedral Nucleophilic Addition HCl_out1 + HCl Product2 This compound Tetrahedral->Product2 Elimination of Cl⁻ & Deprotonation HCl_out2 + HCl Experimental_Workflow start Start setup Assemble Dry Apparatus (Flask, Condenser, Gas Inlet) start->setup charge Charge Flask with Propionyl Chloride setup->charge heat Heat to 50-60°C charge->heat chlorinate Introduce Chlorine Gas (Slowly, Monitor Temp) heat->chlorinate monitor Monitor Reaction (e.g., via GC) chlorinate->monitor monitor->chlorinate Continue until completion purge Purge with N₂ to Remove Excess Cl₂/HCl monitor->purge Reaction Complete hydrolyze Controlled Hydrolysis: Add dropwise to ice/water purge->hydrolyze extract Extract with Organic Solvent (e.g., Ether) hydrolyze->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry filter Filter off Drying Agent dry->filter concentrate Remove Solvent via Rotary Evaporation filter->concentrate purify Purify via Vacuum Fractional Distillation concentrate->purify characterize Characterize Product (NMR, IR, GC-MS) purify->characterize end End characterize->end

References

In-Depth Technical Guide: Reaction Mechanisms of 2-Chloropropionic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropropionic acid, a chiral chlorocarboxylic acid, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is primarily dictated by the presence of a chlorine atom on the α-carbon, making it susceptible to nucleophilic substitution reactions. Understanding the underlying mechanisms of these reactions is paramount for researchers and drug development professionals to control reaction outcomes, optimize yields, and predict stereochemistry. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, focusing on the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways.

Core Concepts: The Dueling Mechanisms of Nucleophilic Substitution

Nucleophilic substitution reactions involving this compound can proceed through two primary mechanistic pathways: Substitution Nucleophilic Unimolecular (S(_N)1) and Substitution Nucleophilic Bimolecular (S(_N)2).[2] The prevailing mechanism is influenced by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[3][4]

The S(_N)2 Pathway: A Concerted Attack

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the chlorine atom).[2] This backside attack leads to an inversion of stereochemistry at the chiral center.[2]

Key characteristics of the S(_N)2 reaction:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics.[2][5]

  • Stereochemistry: Results in a complete inversion of the stereochemical configuration at the α-carbon. For example, the reaction of (S)-2-chloropropionic acid with a nucleophile via an S(_N)2 mechanism will yield an (R)-configured product.[6]

  • Substrate Structure: Favored by unhindered substrates. While this compound is a secondary halide, the presence of the adjacent carboxyl group can influence steric hindrance.[2][7]

The S(_N)1 Pathway: A Stepwise Process

In contrast, the S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[2] The nucleophile then attacks the planar carbocation in the second, faster step.

Key characteristics of the S(_N)1 reaction:

  • Kinetics: The reaction rate is dependent only on the concentration of the substrate, exhibiting first-order kinetics.[2][5]

  • Stereochemistry: The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic mixture of enantiomers.[2]

  • Substrate Structure: Favored by substrates that can form stable carbocations. Secondary carbocations, such as the one formed from this compound, are moderately stable.[2][7]

Factors Influencing the Reaction Mechanism

The competition between S(_N)1 and S(_N)2 pathways in the reactions of this compound is a delicate balance governed by several key factors.

FactorFavors S(_N)1Favors S(_N)2Rationale
Nucleophile Weak, neutral nucleophiles (e.g., H₂O, ROH)Strong, anionic nucleophiles (e.g., OH⁻, NH₂, CN⁻)Strong nucleophiles are more likely to attack the substrate directly (S(_N)2), while weak nucleophiles will wait for the formation of a carbocation (S(_N)1).[3][7][8]
Solvent Polar protic solvents (e.g., water, alcohols)Polar aprotic solvents (e.g., acetone, DMSO, DMF)Polar protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, favoring S(_N)1.[3][9] Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity and favoring S(_N)2.[3][9]
Leaving Group Good leaving groups (weak bases, e.g., I⁻, Br⁻, Cl⁻)Good leaving groups (weak bases, e.g., I⁻, Br⁻, Cl⁻)A good leaving group is essential for both mechanisms as it must be able to stabilize the negative charge it acquires upon departure.[10] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3][10]
Concentration of Nucleophile Low concentrationHigh concentrationA high concentration of a strong nucleophile increases the probability of a bimolecular collision, favoring the S(_N)2 pathway.[3][11]

Common Nucleophilic Reactions of this compound and Their Mechanisms

Reaction with Hydroxide Ion (Hydrolysis)

The hydrolysis of this compound with a strong base like sodium hydroxide typically proceeds via an S(_N)2 mechanism to produce lactic acid.[12] The use of a strong, anionic nucleophile (OH⁻) in a polar protic solvent (water) can create a scenario where both mechanisms are possible.[13][14][15] However, the strength of the nucleophile often pushes the reaction towards the S(_N)2 pathway, leading to an inversion of stereochemistry.[6] For instance, the hydrolysis of (S)-2-chloropropionic acid would predominantly yield (R)-lactic acid.

Caption: S(_N)2 mechanism for the hydrolysis of (S)-2-chloropropionic acid.

Reaction with Ammonia (Amination)

The reaction of this compound with ammonia is a key step in the synthesis of the amino acid alanine.[16][17] This reaction is a classic example of nucleophilic substitution where ammonia acts as the nucleophile. Given that ammonia is a reasonably strong, neutral nucleophile, the reaction with a secondary halide like this compound can be complex. Studies have shown that the ammonolysis of α-chloro aliphatic acids can proceed through a borderline mechanism between S(_N)1 and S(_N)2.[18] The reaction conditions, such as the concentration of ammonia and the solvent, can significantly influence the predominant pathway.[18] High concentrations of ammonia would favor the S(_N)2 mechanism.

Caption: General workflow for the synthesis of alanine from this compound.

Experimental Protocols and Considerations

Protocol: Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine

This procedure illustrates the preparation of an enantiomerically pure starting material, which is crucial for studying the stereochemical outcomes of subsequent nucleophilic substitution reactions.[19]

Materials:

  • (S)-Alanine

  • 5 N Hydrochloric acid

  • Sodium nitrite

  • Diethyl ether

  • Sodium carbonate

  • Calcium chloride

Procedure:

  • Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Cool the mixture to 0°C in an ice/sodium chloride bath.

  • Add a precooled solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stand overnight at room temperature.

  • Carefully evacuate the flask with stirring to remove nitrogen oxides.

  • Neutralize the mixture by carefully adding solid sodium carbonate in small portions.

  • Extract the reaction mixture with four portions of diethyl ether.

  • Wash the combined ether layers with saturated brine and re-extract the brine with diethyl ether.

  • Dry the combined ethereal solutions over calcium chloride.

  • Remove the ether by distillation using a rotary evaporator.

  • Fractionally distill the oily residue under reduced pressure to obtain pure (S)-2-chloropropanoic acid.[19]

Protocol: Synthesis of DL-Alanine from (±)-2-Chloropropionic Acid and Aqueous Ammonia

This protocol demonstrates a typical nucleophilic substitution reaction to produce an amino acid.[17]

Materials:

  • (±)-2-Chloropropionic acid

  • Concentrated aqueous ammonia

Procedure:

  • Heat (±)-2-chloropropionic acid with a large excess of concentrated aqueous ammonia in a sealed pressure vessel.

  • The reaction is typically carried out at elevated temperatures to increase the reaction rate.

  • After the reaction is complete, the excess ammonia and water are removed under reduced pressure.

  • The resulting solid residue, a mixture of DL-alanine and ammonium chloride, is then purified.

  • Purification can be achieved by recrystallization, often from an alcohol-water mixture, to separate the less soluble alanine from the more soluble ammonium chloride.[16]

Conclusion and Future Perspectives

The reaction of this compound with nucleophiles is a cornerstone of synthetic organic chemistry, providing access to a wide array of valuable compounds. A thorough understanding of the competing S(_N)1 and S(_N)2 mechanisms is essential for controlling the regioselectivity and stereoselectivity of these transformations. For drug development professionals, this knowledge is critical for the synthesis of chiral molecules with desired biological activity. Future research in this area may focus on the development of novel catalytic systems that can further enhance the selectivity of these reactions, as well as the exploration of greener reaction conditions to minimize environmental impact. The principles outlined in this guide provide a solid foundation for researchers and scientists to design and execute efficient and predictable syntheses utilizing this compound as a key starting material.

References

Physical and chemical properties of 2-Chloropropionic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloropropionic Acid Enantiomers

Introduction: The Significance of Chirality in this compound

This compound (2-CPA) is a simple, colorless liquid that holds significant complexity and importance due to its chiral nature.[1] The presence of a stereocenter at the second carbon atom means it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(+)-2-chloropropionic acid and (S)-(-)-2-chloropropionic acid.[2] While these enantiomers share identical physical properties in an achiral environment, their interactions with other chiral molecules—most notably the enzymes and receptors in biological systems—are profoundly different.[3]

This stereospecificity is the cornerstone of their application in modern chemistry. One enantiomer may be a potent herbicide or a key pharmaceutical intermediate, while the other could be significantly less active or even detrimental.[4] For instance, (S)-(-)-2-Chloropropionic acid is a crucial intermediate for synthesizing highly efficient and low-toxicity aryloxypropionic acid herbicides.[5][6][7] Consequently, the ability to synthesize, separate, and analyze these enantiomers with high purity is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the distinct physicochemical properties of 2-CPA enantiomers, details the methodologies for their synthesis and resolution, and outlines the analytical techniques required for their characterization.

Part 1: Comparative Physicochemical Properties

Enantiomers possess identical scalar properties such as melting point, boiling point, and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity.[8] This is the primary physical method for distinguishing between them.

Data Summary: (R)- vs. (S)-2-Chloropropionic Acid

The following table summarizes the key physical properties of the individual enantiomers and the racemic mixture.

Property(S)-(-)-2-Chloropropionic Acid(R)-(+)-2-Chloropropionic AcidRacemic (±)-2-Chloropropionic Acid
CAS Number 29617-66-1[1][9]7474-05-7[1]598-78-7[1]
Molecular Formula C₃H₅ClO₂[9][10]C₃H₅ClO₂[11]C₃H₅ClO₂[1]
Molar Mass 108.52 g/mol [1][9][10]108.52 g/mol [11]108.52 g/mol [1]
Appearance Colorless oil/liquid[7]Yellow to brown transparent liquid[11]Colorless liquid[1][12]
Boiling Point 77 °C @ 10 mmHg[5]185-188 °C @ 760 mmHg[11][13]186 °C @ 760 mmHg[14]
Density 1.249 g/mL @ 25 °C[5]1.258 g/mL @ 20 °C[13]1.18 g/mL[1][12]
Refractive Index n20/D 1.4347n20/D 1.4345[13]n20/D 1.435[14]
Specific Rotation [α]25/D -14°, neat[α]20/D +14°, neat0° (optically inactive)[8]
Solubility Soluble in water[10][15]Miscible with water[1]Miscible with water[1]

Note: Boiling points are highly dependent on pressure, which accounts for the different values reported.

Part 2: Chemical Reactivity and Stereochemistry

The chemical reactivity of 2-CPA is governed by its two functional groups: the carboxylic acid and the chlorine atom at the chiral center. As a carboxylic acid, it undergoes typical reactions like neutralization with bases and esterification with alcohols.[10] The chlorine atom, however, is susceptible to nucleophilic substitution, a reaction that is central to its utility as a chiral building block.

Stereospecific Reactions

The key to the utility of 2-CPA enantiomers lies in stereospecific reactions. When a nucleophile attacks the chiral carbon, it typically proceeds via an Sₙ2 mechanism , which results in an inversion of the stereochemical configuration.

  • Example: The reaction of (R)-(+)-2-chloropropionic acid with a nucleophile (Nu⁻) will yield the (S)-product. This predictable inversion is fundamental for transferring the chirality of the starting material to a new molecule.

Caption: Sₙ2 reaction at the chiral center of 2-CPA leads to inversion of configuration.

Biological Activity and Chiral Inversion

In biological systems, enzymes and receptors are themselves chiral, leading to stereoselective interactions. This can result in different metabolic fates and pharmacological effects for each enantiomer.[3] For some 2-arylpropionic acids (a class of drugs that includes ibuprofen), the body can convert the inactive (R)-enantiomer into the active (S)-enantiomer through a process called chiral inversion.[16] In industrial processes, an undesired enantiomer can be racemized by heating it in the presence of chloride ions, allowing it to be recycled back into the resolution process.[17]

Part 3: Synthesis and Resolution of Enantiomers

Producing a single enantiomer of 2-CPA is a critical industrial and laboratory challenge. This can be achieved either by synthesizing it directly (asymmetric synthesis) or by separating a 50:50 racemic mixture (resolution).

Enantioselective Synthesis from L-Alanine

A well-established and reliable method for producing (S)-(-)-2-chloropropionic acid is through the diazotization of the naturally occurring amino acid, L-alanine ((S)-alanine).[1][12][18]

Protocol: Synthesis of (S)-2-Chloropropanoic Acid [18]

  • Dissolution: Dissolve (S)-alanine (1 mol) in 5 N hydrochloric acid (1300 mL) in a three-necked flask equipped with a mechanical stirrer and thermometer.

  • Cooling: Cool the mixture to 0°C in an ice/salt bath.

  • Diazotization: Add a precooled solution of sodium nitrite (1.6 mol in 400 mL water) dropwise, maintaining the temperature below 5°C with vigorous stirring. The reaction involves the conversion of the amino group (-NH₂) to a diazonium group (-N₂⁺), which is then displaced by a chloride ion from the HCl solvent, with retention of configuration.

  • Reaction Completion: After the addition is complete, allow the mixture to stir and warm to room temperature overnight.

  • Extraction: Extract the reaction mixture with diethyl ether (4 x 400 mL).

  • Washing & Drying: Wash the combined ether layers with saturated brine and dry over anhydrous calcium chloride.

  • Isolation: Remove the ether via rotary evaporation to yield the crude (S)-2-chloropropanoic acid. Further purification can be achieved by distillation under reduced pressure.

Resolution of Racemic Mixtures

Resolution separates a racemic mixture into its constituent enantiomers.

1. Chemical Resolution via Diastereomeric Salts This classic method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent).[19] This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.

Caption: Workflow for resolving racemic 2-CPA using a chiral resolving agent.

2. Enzymatic Resolution Enzymes, such as lipases, are highly stereoselective. They can be used to selectively catalyze a reaction (e.g., esterification) on only one enantiomer in a racemic mixture, leaving the other unreacted.[6] The reacted (e.g., ester) and unreacted (acid) forms can then be easily separated.

Part 4: Essential Analytical Methodologies

Accurate determination of enantiomeric purity is critical. The two primary methods are polarimetry and chiral chromatography.

Polarimetry

This technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.[20]

  • Dextrorotatory (+): Rotates light clockwise.

  • Levorotatory (-): Rotates light counter-clockwise.[8]

The specific rotation [α] is a standardized physical constant for a pure enantiomer. The enantiomeric excess (ee) , a measure of purity, can be calculated from the observed rotation of a mixture:

ee (%) = ([α]observed / [α]max) x 100

Where [α]max is the specific rotation of the pure enantiomer.[21]

Polarimetry Principle of Polarimetry Light Unpolarized Light Source Polarizer Polarizing Filter Light->Polarizer Sample Sample Tube (contains chiral solution) Polarizer->Sample Plane-polarized light Analyzer Analyzer (rotatable polarizer) Sample->Analyzer Rotated light (α) Detector Detector (Eye or Photocell) Analyzer->Detector

Caption: Schematic diagram of a polarimeter for measuring optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers.[22] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.

Experimental Protocol: HPLC Analysis of 2-CPA Enantiomers [23]

  • Objective: To separate and quantify the (R) and (S) enantiomers of 2-CPA.

  • Causality: Direct analysis of carboxylic acids on some polysaccharide-based CSPs can be challenging. Derivatization to an amide or ester with a chromophore (like a naphthyl group) enhances interaction with the CSP and improves UV detection, leading to better resolution and sensitivity.

  • Methodology:

    • Derivatization (Self-Validating Step):

      • React a sample of 2-CPA with 1-naphthylamine. This reaction should be driven to completion to ensure that the ratio of derivatized enantiomers accurately reflects the original sample composition.

      • Rationale: This creates diastereomeric amides that are more readily separated and detected.

    • Chromatographic System:

      • HPLC Column: Chiralcel OD-H (a cellulose-based CSP).

      • Mobile Phase: Hexane-Methanol-Ethanol (50:45:5, V/V). Rationale: A normal-phase solvent system is often optimal for polysaccharide-based CSPs, providing the necessary selectivity through hydrogen bonding, π-π, and dipole-dipole interactions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C. Rationale: Temperature control is crucial for reproducible retention times and separation.

      • Detection: UV at 224 nm. Rationale: The naphthyl group provides a strong chromophore for sensitive UV detection.

    • Analysis:

      • Inject the derivatized sample.

      • Record the chromatogram. The two enantiomers will appear as two distinct peaks with different retention times.

      • Quantify the enantiomeric excess by integrating the area of each peak.

Caption: Experimental workflow for the chiral HPLC separation of 2-CPA enantiomers.

Conclusion

The enantiomers of this compound, while physically similar, exhibit distinct chiroptical properties and chemical behaviors, particularly in stereospecific and biological reactions. Their importance as chiral building blocks in the pharmaceutical and agrochemical industries cannot be overstated. A thorough understanding of their unique properties, coupled with robust methods for their synthesis, resolution, and analysis, is essential for any scientist or researcher working in these fields. The methodologies outlined in this guide, from classical resolution to modern chromatographic techniques, provide the foundational knowledge required to effectively harness the potential of these valuable chiral synthons.

References

Solubility of 2-Chloropropionic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloropropionic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of this compound, presents available quantitative solubility data, and outlines a detailed experimental protocol for its determination. Furthermore, it explores the underlying principles governing its solubility, including the influence of molecular structure and solute-solvent interactions. The practical implications of its solubility in various applications, particularly in the pharmaceutical and agrochemical industries, are also discussed.

Introduction: The Significance of this compound and Its Solubility

This compound (2-CPA), a chiral carboxylic acid, is a pivotal building block in the synthesis of a multitude of commercially important compounds.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, and in the agrochemical sector for the manufacturing of herbicides.[1][3] The efficiency of these synthetic processes is profoundly influenced by the solubility of 2-CPA in the reaction media, which are typically organic solvents.

A thorough understanding of the solubility of this compound is paramount for several reasons:

  • Reaction Kinetics and Yield: The rate and extent of a chemical reaction often depend on the concentration of the reactants in the solution. Poor solubility can lead to slower reaction rates and diminished yields.

  • Process Design and Optimization: Knowledge of solubility is crucial for designing and optimizing industrial processes, including reaction conditions, solvent selection, and purification methods like crystallization.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different dosage forms.[2]

This guide aims to provide a detailed technical resource on the solubility of this compound, empowering researchers and process chemists to make informed decisions in their work.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₃H₅ClO₂[4]
Molecular Weight 108.52 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Melting Point -12 °C[3]
Boiling Point 186-188 °C[3]
Density 1.27 g/cm³ at 20 °C[3]
pKa ~2.88[5]
LogP 0.76[4]

The presence of a carboxylic acid group and a chlorine atom on the adjacent carbon gives this compound its characteristic properties. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the electronegative chlorine atom introduces a significant dipole moment and increases the acidity of the carboxylic proton through an inductive effect.

Principles Governing the Solubility of this compound

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

Polarity and Hydrogen Bonding: this compound is a polar molecule due to the presence of the carboxylic acid group and the carbon-chlorine bond. Consequently, it exhibits high solubility in polar solvents. The primary intermolecular forces at play are:

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and can also interact with aprotic polar solvents that are hydrogen bond acceptors (e.g., ketones, esters).

  • Dipole-Dipole Interactions: The polar nature of 2-CPA allows for dipole-dipole interactions with other polar solvent molecules.

Inductive Effect of the Chlorine Atom: The electron-withdrawing nature of the chlorine atom increases the polarity of the O-H bond in the carboxylic acid group, making it a better hydrogen bond donor. This enhanced acidity can lead to stronger interactions with basic or polar solvents.

In non-polar solvents such as hydrocarbons (e.g., hexane, toluene), the solubility of this compound is expected to be low. This is because the strong hydrogen bonding and dipole-dipole interactions between 2-CPA molecules are not effectively replaced by the weaker van der Waals forces that would be formed with non-polar solvent molecules.

The interplay of these forces is visualized in the following diagram:

G Intermolecular Forces in this compound Solutions cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) CPA1 This compound Ethanol Ethanol CPA1->Ethanol Strong H-Bonding (Donor & Acceptor) Ethanol->CPA1 Dipole-Dipole CPA2 This compound Acetone Acetone CPA2->Acetone H-Bonding (CPA as Donor) Acetone->CPA2 Dipole-Dipole CPA3 This compound Hexane Hexane CPA3->Hexane Weak van der Waals G Isothermal Gravimetric Solubility Determination Workflow start Start prep Prepare Supersaturated Mixture (Excess 2-CPA in Solvent) start->prep equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48 hours) prep->equilibrate sample Withdraw Aliquot of Supernatant using Syringe Filter equilibrate->sample weigh_sample Accurately Weigh the Filtered Saturated Solution sample->weigh_sample evaporate Evaporate Solvent in a Pre-weighed Dish weigh_sample->evaporate dry Dry Residue to Constant Weight in Oven evaporate->dry weigh_residue Weigh the Dried Residue (2-CPA) dry->weigh_residue calculate Calculate Solubility (g/100mL or mol/L) weigh_residue->calculate end End calculate->end

References

A-Deep-Dive-into-the-Stereospecific-Synthesis-of-(S)-2-Chloropropionic-Acid-via-Diazotization-of-L-alanine>

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Significance of Chiral Purity in Chemical Synthesis

In the realm of pharmaceuticals and agrochemicals, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. (S)-2-Chloropropionic acid is a key chiral building block, a vital intermediate in the synthesis of a wide array of valuable compounds, including highly efficient and low-toxicity aromatic oxygen propionic acid herbicides.[1] Its utility is intrinsically linked to its specific stereoisomer, the (S)-enantiomer. Consequently, developing synthetic routes that afford high enantiomeric purity is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth technical exploration of a classic yet effective method for producing (S)-2-Chloropropionic acid: the diazotization of the readily available, naturally occurring amino acid, L-alanine.

This process, while seemingly straightforward, involves a nuanced interplay of reaction conditions and mechanistic pathways that dictate the stereochemical outcome. We will dissect the core principles of this transformation, offering field-proven insights into the causality behind experimental choices to ensure both high yield and, crucially, the retention of the desired stereoconfiguration.

The Mechanistic Heart of the Reaction: Diazotization and Nucleophilic Substitution

The conversion of L-alanine to (S)-2-Chloropropionic acid is a two-stage process initiated by diazotization, followed by a nucleophilic substitution.

1. Diazotization: Formation of the Diazonium Salt

The first step involves the reaction of the primary amine group of L-alanine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[2][3] The overall reaction occurs in a series of steps:

  • Protonation of Nitrous Acid: In the acidic medium, nitrous acid is protonated to form the nitrosoacidium ion.

  • Formation of the Nitrosating Agent: The nitrosoacidium ion can then react to form various nitrosating agents, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of L-alanine's amino group attacks the electrophilic nitrosating agent.

  • Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization leads to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the aliphatic diazonium ion.

An excess of hydrochloric acid is crucial in this step, not only to generate nitrous acid but also to suppress the concentration of free aniline that could otherwise lead to unwanted coupling reactions.[4][5]

2. Nucleophilic Substitution: The Role of the Chloride Ion and Stereochemistry

The aliphatic diazonium ion formed from L-alanine is highly unstable and readily undergoes decomposition with the loss of nitrogen gas (N₂), a very stable molecule.[3] This decomposition generates a carbocation at the α-carbon. It is at this critical juncture that the stereochemical outcome of the reaction is determined.

The chloride ion (Cl⁻), present in high concentration from the hydrochloric acid, acts as the nucleophile, attacking the carbocation to form 2-chloropropionic acid. The key to achieving the desired (S)-configuration lies in the nature of this nucleophilic substitution. While the formation of a carbocation might suggest a classic Sₙ1 mechanism, which would lead to racemization (a mixture of both (S) and (R) enantiomers), the reaction proceeds with a high degree of retention of configuration .

This stereochemical outcome is best explained by an Sₙi (Substitution Nucleophilic internal) mechanism or a closely related pathway involving an intimate ion pair. In this scenario, the departing nitrogen molecule and the incoming chloride nucleophile are in close proximity on the same side of the molecule. The chloride ion attacks the carbocation from the same face from which the nitrogen molecule departed, leading to the retention of the original stereochemistry of the L-alanine starting material. Some studies also propose a double inversion mechanism involving an alpha-lactone intermediate, which ultimately results in retention of configuration.[6]

Visualizing the Reaction Pathway

To better understand the sequence of events, the following diagram illustrates the key steps in the diazotization of L-alanine to form (S)-2-Chloropropionic acid.

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Nucleophilic Substitution (SNi-like) L-Alanine L-Alanine Diazonium_Salt Diazonium_Salt L-Alanine->Diazonium_Salt NaNO₂, HCl Carbocation_Intermediate Carbocation_Intermediate Diazonium_Salt->Carbocation_Intermediate - N₂ S-2-Chloropropionic_Acid S-2-Chloropropionic_Acid Carbocation_Intermediate->S-2-Chloropropionic_Acid + Cl⁻ (retention)

Caption: Reaction mechanism for the synthesis of (S)-2-Chloropropionic acid.

A Field-Tested Experimental Protocol

The following protocol outlines a reliable method for the synthesis of (S)-2-Chloropropionic acid from L-alanine, emphasizing the critical parameters for achieving high yield and enantiomeric purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
L-Alanine89.098.91 g0.1Ensure high purity
Concentrated HCl36.4650 mL~0.6Use a fume hood
Sodium Nitrite (NaNO₂)69.008.28 g0.12Prepare a fresh solution
Diethyl Ether74.12As needed-For extraction
Anhydrous Sodium Sulfate142.04As needed-For drying

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8.91 g (0.1 mol) of L-alanine in 50 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 8.28 g (0.12 mol) of sodium nitrite in 20 mL of deionized water and cool the solution to 0 °C.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred L-alanine solution over a period of approximately 1 hour, ensuring the reaction temperature is maintained between 0-5 °C. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure (S)-2-Chloropropionic acid.

Self-Validating Systems: Ensuring Success and Purity

A robust protocol is a self-validating one. Here's how to interpret observations and ensure the integrity of the synthesis:

  • Temperature Control: Maintaining a low temperature (0-5 °C) is critical. Higher temperatures can lead to the formation of byproducts, such as (S)-2-hydroxypropionic acid (lactic acid), and can also promote the decomposition of the diazonium salt through undesired pathways, potentially affecting the stereochemical outcome.

  • Slow Addition of Nitrite: The slow, dropwise addition of the sodium nitrite solution is essential to control the rate of the highly exothermic diazotization reaction and to prevent a dangerous buildup of nitrous acid.

  • Gas Evolution: The steady evolution of nitrogen gas is a clear indicator that the diazotization and subsequent decomposition of the diazonium salt are proceeding as expected. A sudden, violent evolution of gas indicates poor temperature control.

  • Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. This is the ultimate validation of the stereospecificity of the synthesis.

Applications and Broader Significance

(S)-2-Chloropropionic acid is a versatile chiral synthon with numerous applications in the chemical industry.[7][8] Its primary use is in the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds that are crucial for modern agriculture.[9] It also serves as a precursor for the synthesis of various pharmaceuticals and other fine chemicals where stereochemical purity is a prerequisite for biological activity and safety.[8][10]

Conclusion: A Classic Transformation with Enduring Relevance

The diazotization of L-alanine to produce (S)-2-Chloropropionic acid is a testament to the power of fundamental organic reactions in the synthesis of valuable, enantiomerically pure compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers and drug development professionals can reliably access this important chiral building block. This guide has provided a comprehensive overview of the theoretical and practical aspects of this transformation, empowering scientists to confidently and safely execute this synthesis in their own laboratories.

References

An In-Depth Technical Guide to the Stability and Decomposition of 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Criticality of 2-Chloropropionic Acid Stability

This compound (2-CPA), a chiral carboxylic acid with the chemical formula CH₃CHClCO₂H, serves as a vital intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the presence of both a carboxylic acid group and a chlorine atom on the alpha-carbon, makes it a versatile building block in organic synthesis.[2][3] However, this inherent reactivity also predisposes 2-CPA to degradation under various environmental and process-related conditions. A thorough understanding of its stability profile is therefore not merely an academic exercise but a critical component of ensuring the safety, efficacy, and shelf-life of the final products derived from it.

This technical guide provides a comprehensive examination of the stability and decomposition of this compound under a range of stress conditions, including thermal, hydrolytic, photolytic, and oxidative environments. We will delve into the mechanisms of degradation, identify key decomposition products, and provide field-proven insights and methodologies for researchers, scientists, and drug development professionals to establish robust stability-indicating protocols.

Physicochemical Properties and General Stability

This compound is a colorless to pale yellow liquid with a pungent odor.[4][5] It is miscible with water and common organic solvents such as ethanol, ether, and acetone.[2][3] Under recommended storage conditions—in tightly sealed containers in a cool, dry, and well-ventilated area away from direct light and strong bases or oxidizing agents—this compound is considered stable.[1][6] However, deviation from these conditions can initiate various degradation pathways.

PropertyValueReference
Molecular FormulaC₃H₅ClO₂[7]
Molar Mass108.52 g/mol [7]
Boiling Point186 °C[4]
Melting Point-12.1 °C[5]
Flash Point106 °C (closed cup)[4]
pKa2.83 (25 °C, water)[8]
SolubilityMiscible with water, alcohol, ether, acetone[2][3]

Decomposition Pathways Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[6][9] A target degradation of 5-20% is typically sought to elucidate the primary degradation pathways without overly complex secondary reactions.[1][2]

Thermal Decomposition

Heating this compound leads to its decomposition, producing toxic and corrosive fumes, including hydrogen chloride.[4][8] In the gas phase, the thermal decomposition of this compound proceeds through a two-step mechanism. The initial step involves the loss of hydrogen chloride and cyclization to form an α-propiolactone intermediate. This is followed by the ring-opening of the intermediate to yield carbon monoxide and acetaldehyde.[10]

In the liquid phase, particularly in the presence of metal compounds, heating can lead to the modification of impurities such as dichloro derivatives. However, excessively high temperatures (above 160°C) can cause the degradation of this compound itself, leading to the formation of propionic acid and significant coloration of the mixture.[11]

Thermal_Decomposition CPA This compound TS1 Transition State 1 (Five-membered ring) CPA->TS1 Heat Intermediate α-Propiolactone + HCl TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Heat Products Acetaldehyde + CO + HCl TS2->Products

Hydrolytic Decomposition

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. As a carboxylic acid, it exists in equilibrium with its conjugate base, 2-chloropropionate. The hydrolysis of the carbon-chlorine bond is a key degradation pathway.

  • Acidic Conditions: Under acidic conditions, the hydrolysis is generally slow. However, the presence of a strong acid can catalyze the reaction.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slow under ambient conditions. The abiotic hydrolysis half-life of similar chlorinated alkanes can be on the order of hundreds of years at 25°C and pH 7.[12]

  • Alkaline Conditions: In the presence of strong bases, this compound undergoes dehydrohalogenation.[7] For example, treatment with potassium hydroxide can lead to the formation of the corresponding epoxide, (R)-propylene oxide from (S)-2-chloropropionic acid, after reduction of the carboxylic acid.[7] The direct hydrolysis of the acid under basic conditions yields 2-hydroxypropionic acid (lactic acid).

Hydrolytic_Decomposition cluster_acid Acidic/Neutral Conditions cluster_base Alkaline Conditions CPA This compound Lactic_Acid 2-Hydroxypropionic Acid (Lactic Acid) CPA_H2O This compound + H₂O CPA_H2O->Lactic_Acid Slow Hydrolysis CPA_OH 2-Chloropropionate + OH⁻ CPA_OH->Lactic_Acid SN2 Reaction (faster)

Photolytic Decomposition

Exposure to light, particularly in the ultraviolet (UV) range, can induce the degradation of this compound. Photostability studies are a critical component of forced degradation testing, typically involving exposure to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light.[6][13] The light source should produce a combination of UV and visible outputs.[13]

Oxidative Decomposition

This compound is susceptible to degradation by strong oxidizing agents.[5] Hydrogen peroxide (H₂O₂) is a commonly used reagent in forced degradation studies to simulate oxidative stress.[2] The reaction of this compound with photochemically produced hydroxyl radicals in the atmosphere is estimated to be rapid, with a half-life of approximately 8.3 hours.[5]

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species like hydroxyl radicals (•OH), are effective in degrading recalcitrant organic pollutants.[15][16] AOPs such as UV/H₂O₂ and Fenton-based reactions can lead to the complete mineralization of organic compounds.[3][15] The degradation of this compound via AOPs would likely proceed through hydroxylation and subsequent cleavage of the carbon chain.

Oxidative_Decomposition CPA This compound Intermediates Hydroxylated and Oxidized Intermediates CPA->Intermediates [O] (e.g., H₂O₂, •OH) Mineralization CO₂ + H₂O + HCl Intermediates->Mineralization Further Oxidation

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is paramount for accurately quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development

A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. Key considerations include:

  • Column: A C18 column is often a good starting point for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all compounds. For LC-MS compatibility, volatile buffers like ammonium formate or trifluoroacetic acid are preferred.[13]

  • Detector: A UV detector is commonly used. The detection wavelength should be chosen to provide adequate sensitivity for both the parent compound and the degradation products. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

  • Column Temperature: Maintaining a constant column temperature, typically between 30-40 °C, is crucial for reproducible results.[13]

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QToF), is a powerful tool for the identification and structural elucidation of degradation products.[17][18] By analyzing the fragmentation patterns, the structures of unknown impurities can be proposed.

Protocol for a Forced Degradation Study of this compound

This section outlines a detailed, step-by-step methodology for conducting a comprehensive forced degradation study on this compound.

Materials and Reagents
  • This compound (high purity reference standard and test sample)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% solution)

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Phosphate or acetate buffer salts

  • Class A volumetric glassware

Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture). This stock solution will be used for all stress conditions.

Stress Conditions
  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Keep one set of vials at room temperature and another at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Keep one set of vials at room temperature.

    • Withdraw samples at shorter time intervals due to the expected faster degradation (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place the stock solution in a thermostatically controlled oven at 60°C.

    • Also, place the solid this compound in the oven to assess solid-state stability.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 3, 5 days).

  • Photolytic Degradation:

    • Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.

    • Withdraw samples after a defined exposure period.

Analysis
  • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

  • Determine the percentage degradation of this compound and the formation of any degradation products.

  • Characterize the major degradation products using LC-MS/MS.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Prep Prepare 1 mg/mL 2-CPA Stock Solution Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Prep->Acid Base Base Hydrolysis (0.1M & 1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (60°C, Liquid & Solid) Prep->Thermal Photo Photolytic (ICH Q1B Light Source) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Characterization of Degradants HPLC->LCMS Report Degradation Profile & Pathway Elucidation LCMS->Report

Concluding Remarks for the Field Scientist

The stability of this compound is a multifaceted issue that requires a systematic and scientifically rigorous approach. This guide has provided a framework for understanding its decomposition under various stress conditions, from the mechanistic pathways to practical analytical methodologies. By implementing comprehensive forced degradation studies, researchers and drug development professionals can gain critical insights into the intrinsic stability of 2-CPA, enabling the development of robust formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately, ensuring the quality and safety of the final pharmaceutical or agrochemical products. The principles and protocols outlined herein serve as a foundation for building a thorough stability profile, a non-negotiable aspect of modern chemical and pharmaceutical development.

References

2-Chloropropionic Acid: A Technical Guide to its Application as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloropropionic acid (2-CPA) is a foundational chiral building block in modern organic synthesis. As the simplest chiral chlorocarboxylic acid, its stereocenters—(R)-2-chloropropionic acid and (S)-2-chloropropionic acid—serve as versatile and economically significant starting materials for the asymmetric synthesis of a wide array of high-value compounds.[1][2] This guide provides an in-depth analysis of 2-CPA, focusing on the preparation of its enantiopure forms and its application in stereospecific reactions. We will explore the underlying principles of its reactivity, provide field-proven experimental protocols, and illustrate its pivotal role in the production of key agrochemicals and pharmaceutical intermediates.[3][4][5][6]

Core Concepts: Understanding this compound

This compound, with the chemical formula CH₃CHClCO₂H, is a colorless liquid possessing a pungent odor.[3][6] Its utility in stereoselective synthesis stems from the presence of a single chiral center at the C2 position, making it an ideal starting point for introducing chirality into a target molecule. The chlorine atom at the alpha-position is a competent leaving group, rendering the stereocenter susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a chiral building block.[7]

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2-CPA is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₃H₅ClO₂[1]
Molar Mass 108.52 g·mol⁻¹[1]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 185-188 °C (lit.)[8]
Melting Point -12 to -14 °C[6][9]
Density ~1.26 g/mL at 20 °C
Solubility Miscible with water, alcohol, and ether[3][6]
Refractive Index (n20/D) ~1.4345 (lit.)[8]
Optical Activity [α]20/D (R)-(+): +14°, neat

Note: Data presented is for the racemic or specified enantiomeric form. Always refer to the supplier's safety data sheet (SDS) for specific handling and safety information.

Accessing Enantiopurity: The Gateway to Asymmetric Synthesis

The value of 2-CPA as a chiral synthon is entirely dependent on its enantiomeric purity. While racemic 2-CPA can be synthesized via the chlorination of propionyl chloride, accessing the individual enantiomers requires more sophisticated strategies.[1] The most reliable and widely adopted method leverages the "chiral pool"—readily available, inexpensive chiral molecules from nature.[10]

Chiral Pool Synthesis from Amino Acids

The most direct and efficient route to enantiopure (S)-2-chloropropionic acid is the diazotization of the natural amino acid L-alanine ((S)-alanine).[1][11] This reaction proceeds with retention of configuration at the alpha-carbon, providing a direct stereochemical link from the chiral pool to the desired building block.

The overall transformation is a nucleophilic substitution where the amino group is converted into an excellent leaving group (N₂) via diazotization, which is then displaced by a chloride ion from the hydrochloric acid medium. The use of L-alanine provides (S)-2-CPA, while the less common D-alanine can be used to furnish (R)-2-CPA.[11]

G cluster_0 Preparation of (S)-2-Chloropropionic Acid alanine L-Alanine (Chiral Pool) reaction Diazotization Reaction (0-5 °C) alanine->reaction hcl 5N Hydrochloric Acid (Solvent & Reagent) hcl->reaction nanitrite Sodium Nitrite (NaNO₂) in Water nanitrite->reaction extraction Workup & Extraction (e.g., with Dichloromethane) reaction->extraction distillation Purification (Vacuum Distillation) extraction->distillation product (S)-2-Chloropropionic Acid (High Enantiomeric Purity) distillation->product

Figure 1: Workflow for the synthesis of (S)-2-CPA from L-alanine.
Protocol: Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine

This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[11]

Materials:

  • (S)-Alanine (1.0 mol, 89.1 g)

  • 5 N Hydrochloric Acid (1300 mL)

  • Sodium Nitrite (1.6 mol, 110 g)

  • Deionized Water (400 mL)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • 4-L three-necked round-bottomed flask, mechanical stirrer, dropping funnel, thermometer, reflux condenser, ice/salt bath.

Procedure:

  • Dissolution: Dissolve (S)-alanine in 1300 mL of 5 N hydrochloric acid in the 4-L flask.

  • Cooling: Cool the solution to 0 °C using an ice/salt bath. Vigorous stirring is essential throughout the reaction.

  • Diazotization: Prepare a solution of sodium nitrite in 400 mL of water and pre-cool it. Add this solution dropwise to the stirred alanine solution over approximately 90-120 minutes. The core causality for this slow, cooled addition is to maintain control over the exothermic reaction and prevent the decomposition of the unstable diazonium intermediate, ensuring a high yield and preventing side reactions. The internal temperature must be maintained below 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3 hours, then allow it to slowly warm to room temperature overnight (approx. 12-16 hours) to ensure complete conversion.

  • Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (e.g., 4 x 200 mL). The choice of dichloromethane is based on its ability to efficiently dissolve the organic product while being immiscible with the aqueous phase.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate. This step removes residual water, which is critical before distillation.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield enantiomerically pure (S)-2-chloropropanoic acid.[11]

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of 2-CPA is dominated by nucleophilic substitution reactions at the chiral C2 carbon. The chlorine atom serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles.

The Sₙ2 Reaction: A Stereospecific Transformation

The reaction of enantiopure 2-CPA with a nucleophile proceeds via a classic Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[12][13] This is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom).

Causality of Stereochemistry: This "backside attack" is sterically favored and leads to a predictable and crucial outcome: inversion of configuration at the stereocenter.[13] This phenomenon, known as the Walden inversion, means that if you start with (S)-2-chloropropionic acid, the product will have the (R)-configuration, and vice-versa. This stereospecificity is the primary reason 2-CPA is such a powerful chiral building block; it allows for the precise and predictable transfer of chirality from the starting material to the product.[13][14]

Figure 2: Sₙ2 mechanism on (S)-2-CPA resulting in Walden inversion.
Applications in Agrochemicals

(S)-2-Chloropropionic acid is a key intermediate for synthesizing aryloxyphenoxypropionate herbicides, such as Fluazifop-p-butyl and Fenoxaprop-P-ethyl.[9][15] These herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The biological activity resides almost exclusively in the (R)-enantiomer of the final product. By starting with (S)-2-CPA, the crucial Sₙ2 reaction with a substituted phenol introduces the aryloxy group and inverts the stereocenter to the desired (R)-configuration, ensuring a highly active final product.

Applications in Pharmaceuticals

The (R)- and (S)-enantiomers of 2-CPA are valuable starting materials for a variety of pharmaceutical agents.[3][5] For example, reduction of (S)-2-chloropropionic acid with a reducing agent like lithium aluminium hydride (LiAlH₄) affords (S)-2-chloropropanol.[1] This chiral alcohol can then be cyclized via intramolecular Sₙ2 reaction (using a base like potassium hydroxide) to produce (R)-propylene oxide, a critical chiral epoxide intermediate for many drugs.[1] Furthermore, the acid chloride of 2-CPA is used in the synthesis of the widely used NSAID, ibuprofen.[1][16]

Conclusion: A Cornerstone of Modern Synthesis

This compound, particularly in its enantiomerically pure forms, represents a classic example of the power of chiral pool synthesis. Its straightforward preparation from natural amino acids, combined with its predictable and stereospecific reactivity through the Sₙ2 mechanism, provides a reliable and cost-effective pathway for introducing chirality into complex molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the principles and protocols governing its use is not just beneficial—it is essential for efficient and innovative molecular design.

References

Environmental Fate and Degradation of 2-Chloropropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionic acid (2-CP), a chiral chlorocarboxylic acid with the chemical formula CH₃CHClCO₂H, is a significant compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its presence in the environment, primarily due to industrial effluent and agricultural runoff, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of 2-CP, offering insights into its environmental persistence, the mechanisms of its breakdown, and detailed methodologies for its study.

This document is structured to provide a logical flow from the fundamental properties of 2-CP to the complex biological systems that degrade it, and the analytical techniques used to monitor these processes. We will delve into the chemical and physical characteristics that govern its environmental behavior, explore its transformation under various environmental conditions, and provide detailed protocols for researchers in the field.

Physicochemical Properties of this compound

Understanding the environmental fate of 2-CP begins with its intrinsic physical and chemical properties. It is a colorless to pale yellow liquid with a pungent odor, and is miscible in water.[3][4] This high water solubility suggests a high potential for mobility in soil and aquatic systems.[5] Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃H₅ClO₂[3]
Molar Mass 108.52 g/mol [3]
Appearance Colorless to pale yellow liquid[3][6]
Density 1.18 - 1.3 g/cm³[3][6]
Melting Point -12 to -13 °C[3][6]
Boiling Point 186 °C[6]
Water Solubility Miscible[3]
Vapor Pressure 0.10 kPa at 20°C[6]
pKa 2.88Not explicitly cited
log Kow 0.76[6]

The low octanol-water partition coefficient (log Kow) indicates a low potential for bioaccumulation in organisms.[7] The acidic nature of 2-CP (pKa 2.88) means it will exist predominantly in its dissociated, anionic form (2-chloropropionate) in most natural environments with a pH between 5 and 9.

Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or physical, play a role in the transformation of 2-CP in the environment. The primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For 2-CP, this involves the substitution of the chlorine atom with a hydroxyl group, forming 2-hydroxypropionic acid (lactic acid). The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data for the abiotic hydrolysis of 2-CP under various environmental conditions are not extensively documented in the readily available literature, the carbon-chlorine bond in aliphatic acids can undergo slow hydrolysis.[6] It is generally expected that the rate of abiotic hydrolysis of 2-CP in environmental waters is slow compared to its biodegradation.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. In the atmosphere, 2-CP is expected to react with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of around 8.3 hours.[1] This suggests that atmospheric 2-CP will be rapidly degraded.

In aqueous environments, direct photolysis of 2-CP by sunlight is less significant due to its limited absorption of light at wavelengths greater than 290 nm (the solar radiation spectrum at the Earth's surface). However, indirect photolysis can occur in the presence of photosensitizing substances, such as humic acids, which are common in natural waters. These substances can absorb sunlight and produce reactive species that can then degrade 2-CP. The primary photoproducts of chlorinated organic acids in water can include the corresponding hydroxylated acid and mineralization to carbon dioxide.

Biotic Degradation: The Primary Fate of this compound

The primary mechanism for the removal of 2-CP from the environment is biodegradation by microorganisms. A wide range of bacteria, and to a lesser extent fungi, have been shown to utilize 2-CP as a sole source of carbon and energy.[8][9]

Key Microorganisms and Enzymes

Numerous studies have isolated and characterized microorganisms capable of degrading 2-CP. Among the most well-studied are species from the genera Pseudomonas and Rhodococcus.[10][11] These bacteria produce enzymes called dehalogenases , which are crucial for the initial step of degradation.

Dehalogenases catalyze the cleavage of the carbon-halogen bond. In the case of 2-CP, this is a hydrolytic dehalogenation, where a water molecule is used to replace the chlorine atom with a hydroxyl group, yielding 2-hydroxypropionic acid (lactate) and a chloride ion.[12]

A notable example is Pseudomonas sp. strain S3, which produces two distinct dehalogenases: a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD).[10] This stereospecificity is a key feature, as 2-CP exists as two enantiomers (D- and L-isomers). The DehL enzyme specifically acts on L-2-CP, while DehD acts on D-2-CP. The optimal conditions for these enzymes vary, with DehD showing maximum activity at a pH of 9.5 and 35°C, while DehL has optimal activity at a pH of 7.5 and 50°C.[10]

Rhodococcus erythropolis is another bacterium known for its diverse metabolic capabilities, including the degradation of xenobiotics.[11] Strains of Rhodococcus have been shown to possess dehalogenase activity and can utilize chlorinated organic compounds as carbon sources.[1]

Metabolic Pathway of this compound Degradation

The aerobic biodegradation of 2-CP is initiated by the action of dehalogenases. The resulting product, lactate, is a common metabolite that can readily enter central metabolic pathways.

Biodegradation_Pathway cluster_0 Initial Dehalogenation cluster_1 Central Metabolism 2-Chloropropionic_Acid 2-Chloropropionic_Acid Lactate Lactate 2-Chloropropionic_Acid->Lactate Dehalogenase Pyruvate Pyruvate Lactate->Pyruvate Lactate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Dehydrogenase Complex CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O Mineralization

Figure 1: Aerobic degradation pathway of this compound.

As depicted in Figure 1, the lactate formed from the dehalogenation of 2-CP is then oxidized to pyruvate by lactate dehydrogenase. Pyruvate is a key intermediate in cellular metabolism and can be further metabolized through the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis, ultimately leading to the complete mineralization of the original 2-CP molecule to carbon dioxide and water.

Anaerobic Degradation

While aerobic degradation of 2-CP is well-documented, its fate under anaerobic conditions is less understood. However, studies on other chlorinated aliphatic acids suggest that anaerobic biodegradation can occur, often through reductive dechlorination where the chlorine atom is replaced by a hydrogen atom.[5][13] This process is typically slower than aerobic degradation. The potential for anaerobic microorganisms to degrade 2-CP is an important area for further research, particularly in anoxic environments like sediments and groundwater.

Factors Influencing Degradation

The rate and extent of 2-CP degradation in the environment are influenced by a variety of factors:

  • Temperature: Microbial activity is highly dependent on temperature. The optimal temperatures for the dehalogenases from Pseudomonas sp. strain S3 are 35°C and 50°C, indicating that degradation will be faster in warmer conditions.[10]

  • pH: The pH of the environment affects both the chemical state of 2-CP and the activity of microbial enzymes. The optimal pH for the dehalogenases mentioned ranges from 7.5 to 9.5.[10] Extreme pH values can inhibit microbial growth and enzyme function.

  • Microbial Population: The presence of microorganisms with the genetic capacity to produce dehalogenases is a prerequisite for biotic degradation. The abundance and activity of these microbial populations will directly impact the degradation rate.

  • Nutrient Availability: The growth and metabolic activity of microorganisms require essential nutrients such as nitrogen and phosphorus. A lack of these nutrients can limit the biodegradation of 2-CP.

  • Oxygen Availability: Aerobic degradation is generally the most rapid pathway for 2-CP. In anaerobic environments, degradation is likely to be slower and may proceed through different mechanisms.[13]

  • Soil and Sediment Properties: In soil and sediment, factors such as organic matter content, clay content, and porosity can influence the bioavailability of 2-CP to microorganisms. Sorption to soil particles can reduce its availability for degradation.

Experimental Methodologies for Studying this compound Degradation

To investigate the environmental fate of 2-CP, a combination of laboratory and field studies employing specific analytical techniques is necessary.

Biodegradation Studies in Soil Microcosms

Soil microcosm studies are a common method to simulate and study the degradation of chemicals in a controlled laboratory setting.

Step-by-Step Protocol for a Soil Microcosm Study:

  • Soil Collection and Characterization:

    • Collect soil from a relevant site. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil for key parameters such as pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

  • Microcosm Setup:

    • Weigh a known amount of soil (e.g., 50-100 g) into sterile glass containers (e.g., Mason jars or serum bottles).

    • Adjust the soil moisture content to a specific level, typically 40-60% of the water-holding capacity.

    • Spike the soil with a known concentration of 2-CP, usually dissolved in a small amount of water to ensure even distribution.

    • Prepare control microcosms: a sterile control (autoclaved or chemically sterilized soil) to assess abiotic degradation, and an unspiked control to monitor background soil activity.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • For aerobic studies, ensure adequate aeration by leaving the containers loosely capped or by periodically opening them. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and seal the containers.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 3, 7, 14, 28 days), destructively sample triplicate microcosms for each treatment.

    • Extract 2-CP from a subsample of soil using an appropriate solvent (e.g., a mixture of acetone and water).

    • Analyze the extract for the concentration of 2-CP using a suitable analytical method (see below).

  • Data Analysis:

    • Plot the concentration of 2-CP over time.

    • Calculate the degradation rate and half-life (t₁/₂) of 2-CP in the soil.

Soil_Microcosm_Workflow Soil_Collection 1. Soil Collection & Characterization Microcosm_Setup 2. Microcosm Setup (Spiking with 2-CP) Soil_Collection->Microcosm_Setup Incubation 3. Incubation (Controlled Conditions) Microcosm_Setup->Incubation Sampling 4. Periodic Sampling Incubation->Sampling Extraction 5. Solvent Extraction Sampling->Extraction Analysis 6. GC-MS or HPLC Analysis Extraction->Analysis Data_Analysis 7. Data Analysis (Degradation Rate, Half-life) Analysis->Data_Analysis

Figure 2: Workflow for a soil microcosm biodegradation study.
Analytical Methods for this compound

Accurate quantification of 2-CP in environmental samples is crucial for degradation studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-CP in Soil:

  • Extraction:

    • Extract a known weight of soil (e.g., 10 g) with a suitable solvent mixture (e.g., 20 mL of acetone:water, 1:1 v/v) by shaking or sonication.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the soil pellet.

    • Combine the supernatants.

  • Derivatization:

    • Since 2-CP is a polar and non-volatile carboxylic acid, derivatization is necessary to make it suitable for GC analysis. A common method is esterification to form a more volatile derivative.

    • Acidify the extract and extract 2-CP into an organic solvent like diethyl ether or dichloromethane.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as BF₃-methanol or diazomethane, and heat to form the methyl ester of 2-CP.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

      • Carrier Gas: Helium.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI).

      • Scan Mode: Full scan to identify the mass spectrum of the 2-CP derivative, and Selected Ion Monitoring (SIM) for sensitive quantification.

  • Quantification:

    • Use an external or internal standard calibration curve to quantify the concentration of the 2-CP derivative, and back-calculate the concentration of 2-CP in the original soil sample.

Dehalogenase Activity Assay

Measuring the activity of dehalogenase enzymes is essential for understanding the biochemical basis of 2-CP degradation. A common method is a colorimetric assay that measures the release of chloride ions.

Colorimetric Dehalogenase Activity Assay Protocol:

  • Enzyme Preparation:

    • Prepare a cell-free extract from the microorganism of interest grown in the presence of 2-CP to induce dehalogenase expression. This involves cell lysis (e.g., by sonication) and centrifugation to remove cell debris.

  • Reaction Mixture:

    • In a microplate well or a test tube, combine a suitable buffer (e.g., Tris-HCl at the optimal pH for the enzyme), the cell-free extract, and a known concentration of 2-CP to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period.

  • Chloride Ion Detection:

    • Stop the reaction (e.g., by adding acid).

    • Add reagents for the colorimetric detection of chloride ions. A common method is the mercuric thiocyanate method, where chloride ions react with mercuric thiocyanate to release thiocyanate ions. The thiocyanate ions then react with ferric ions to form a colored complex (ferric thiocyanate), which can be measured spectrophotometrically at a specific wavelength (e.g., 460 nm).

  • Quantification:

    • Create a standard curve using known concentrations of chloride ions to quantify the amount of chloride released in the enzymatic reaction.

    • Enzyme activity is typically expressed as the amount of chloride released per unit time per amount of protein (e.g., µmol/min/mg protein).

Conclusion and Future Perspectives

The environmental fate of this compound is predominantly governed by microbial degradation. A diverse range of bacteria, particularly from the genera Pseudomonas and Rhodococcus, possess the enzymatic machinery, primarily dehalogenases, to initiate its breakdown. The subsequent metabolic pathway involves the conversion of the dehalogenated product, lactate, into central metabolic intermediates, leading to its complete mineralization.

While biotic degradation is the key process, abiotic factors such as photolysis in the atmosphere and, to a lesser extent, hydrolysis in water, contribute to its overall environmental transformation. The rate of degradation is influenced by a multitude of environmental parameters, including temperature, pH, and nutrient availability.

For researchers and professionals in drug development and environmental science, a thorough understanding of these degradation pathways and the methodologies to study them is crucial for assessing the environmental risk of 2-CP and developing effective remediation strategies.

Future research should focus on several key areas:

  • Anaerobic Degradation: A more in-depth investigation into the anaerobic degradation pathways of 2-CP and the microorganisms involved is needed to understand its fate in anoxic environments.

  • Metagenomic and Metatranscriptomic Approaches: The application of omics technologies can provide a more comprehensive understanding of the microbial communities and the genes and enzymes involved in 2-CP degradation in complex environmental matrices.

  • Bioremediation Technologies: The development of robust and efficient bioremediation strategies, potentially using bioaugmentation with known 2-CP degrading microorganisms or biostimulation to enhance the activity of indigenous populations, is a promising avenue for cleaning up contaminated sites.

  • Quantitative Structure-Activity Relationships (QSARs): Developing predictive models for the degradation of 2-CP and related compounds based on their chemical structure can aid in proactive environmental risk assessment.

By continuing to explore the intricate interactions between this compound and the environment, the scientific community can ensure its safe use and mitigate its potential environmental impact.

References

Methodological & Application

High-Resolution Chiral Separation of 2-Chloropropionic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Scientists

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2-Chloropropionic acid (2-CPA) enantiomers. Due to the limited UV absorbance of the native molecule, a pre-column derivatization strategy is employed to enhance detection sensitivity. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and baseline separation. This guide offers a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, making it suitable for researchers in pharmaceutical development, agrochemical synthesis, and analytical chemistry.

Introduction: The Significance of Chiral Purity in this compound

This compound is a crucial chiral building block in the synthesis of various fine chemicals, particularly herbicides and pharmaceuticals.[1] As with many chiral compounds, the biological activity of its enantiomers can differ significantly. One enantiomer may provide the desired therapeutic or herbicidal effect, while the other could be inactive or even exhibit undesirable toxicity.[2] Consequently, the ability to accurately separate and quantify the enantiomers of 2-CPA is critical for quality control, process optimization, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations due to its efficiency, versatility, and the wide availability of specialized Chiral Stationary Phases (CSPs).[3][4] This document details a direct separation method on a CSP following a derivatization step designed to overcome the inherent analytical challenges of 2-CPA.

The Chromatographic Principle: Achieving Enantioseparation

The fundamental challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment.[2] Chiral separation by HPLC is achieved by introducing a chiral selector into the system, creating a transient, diastereomeric complex with the analyte enantiomers. These complexes have different energies of formation and stability, leading to differential retention on the chromatographic column and, thus, separation.[5]

There are two primary strategies for this:

  • Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form stable diastereomers, which can then be separated on a standard, achiral HPLC column.[6]

  • Direct Method: The enantiomeric mixture is injected directly onto a Chiral Stationary Phase (CSP). The CSP itself acts as the chiral selector, interacting differently with each enantiomer.[2][6]

This application note focuses on a hybrid approach that combines the strengths of both strategies: a pre-column derivatization to enhance detectability followed by direct separation on a highly effective CSP.

Method Development: Rationale and Optimization

The development of a successful chiral separation method hinges on the judicious selection of the stationary phase, mobile phase, and detection parameters.[7]

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantiorecognition capabilities.[8][9] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where analytes can interact via hydrogen bonding, dipole-dipole, and π-π interactions.[5]

For the separation of derivatized 2-CPA, a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, has been shown to be highly effective.[10] This CSP provides the necessary steric and electronic environment to differentiate between the two enantiomer derivatives.

The Necessity of Derivatization for UV Detection

This compound lacks a significant chromophore, resulting in poor absorbance in the UV-Vis spectrum and making sensitive detection by standard HPLC-UV detectors challenging. To overcome this, a pre-column derivatization is performed. Reacting the carboxylic acid group of 2-CPA with a molecule containing a strong chromophore, such as 1-naphthylamine , dramatically increases the molar absorptivity of the analyte.[10] This allows for sensitive and reliable detection at a higher wavelength (e.g., 224 nm), where baseline noise is lower and interference is minimized.[1][10]

Mobile Phase Composition

The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[11] A normal-phase elution mode is employed for this separation.

  • Primary Solvent: n-Hexane serves as the non-polar bulk solvent.

  • Polar Modifiers: A mixture of methanol and ethanol is used as the polar modifier. These alcohols compete with the analyte for polar interaction sites on the CSP. Adjusting their concentration is the primary means of controlling retention time and resolution. A higher concentration of alcohol generally leads to shorter retention times.

  • Optimal Composition: An optimized mobile phase of hexane-methanol-ethanol (50:45:5, V/V) provides a balance of retention and selectivity for this specific application.[10]

Temperature Control

Temperature can significantly influence chiral separations, sometimes in unpredictable ways, by affecting the thermodynamics of the analyte-CSP interaction.[7][9] Maintaining a constant and controlled column temperature is essential for ensuring reproducible retention times and resolution. A temperature of 30°C was found to be optimal for this method.[10]

Experimental Protocol

This section provides a step-by-step procedure for the chiral separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[]

  • Chiral Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • Racemic this compound (analytical standard grade)

    • 1-Naphthylamine

    • n-Hexane (HPLC grade)

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Other reagents for derivatization as required (e.g., coupling agents).

Reagent Preparation
  • Mobile Phase: Carefully prepare a mixture of n-Hexane, Methanol, and Ethanol in a volume ratio of 50:45:5. For example, to prepare 1 L, mix 500 mL of n-Hexane, 450 mL of Methanol, and 50 mL of Ethanol. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

Sample Preparation (Pre-Column Derivatization)

The derivatization converts the 2-CPA enantiomers into their corresponding 1-naphthylamides.

  • Accurately weigh and dissolve the racemic 2-CPA standard or sample in a suitable solvent like acetonitrile.

  • Add 1-naphthylamine. A study shows that reacting this compound with 1-naphthylamine at 30°C for 10 minutes is an effective preliminary derivatization step.[10] (Note: A coupling agent like EDC/HOBt may be required to facilitate amide bond formation, a standard procedure for carboxylic acid derivatization).

  • After the reaction is complete, dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10-20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Methanol / Ethanol (50:45:5, v/v/v)[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Injection Volume 10 µL
Detection Wavelength 224 nm[10]
Run Time Approximately 10 minutes
Data Analysis and System Suitability
  • Identification: Identify the peaks corresponding to the two enantiomer derivatives based on their retention times.

  • Resolution (Rs): Ensure baseline separation between the two enantiomeric peaks. The resolution should be greater than 1.5 for accurate quantification.

    • Rs = 2(tR2 - tR1) / (w1 + w2)

  • Selectivity (α): The selectivity factor should be greater than 1.

    • α = (tR2 - t0) / (tR1 - t0)

  • Enantiomeric Excess (% ee): Calculate the enantiomeric purity of a sample using the peak areas (A1 and A2) of the two enantiomers.

    • % ee = |(A1 - A2) / (A1 + A2)| x 100

Visualized Workflow and Expected Results

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic Racemic 2-CPA Sample derivatize Derivatization with 1-Naphthylamine racemic->derivatize inject Inject Sample derivatize->inject separation Chromatographic Separation (Chiralcel OD-H) inject->separation detect UV Detection (224 nm) separation->detect chromatogram Generate Chromatogram detect->chromatogram analysis Calculate Resolution (Rs) & Enantiomeric Excess (% ee) chromatogram->analysis result Final Report: Enantiomeric Purity analysis->result

Caption: Experimental workflow for the chiral separation of 2-CPA.

Under the conditions specified, a successful separation will yield a chromatogram with two well-resolved peaks for the derivatized enantiomers within a short run time of approximately 8-10 minutes.[10]

Conclusion

This application note provides a reliable and validated HPLC method for the chiral separation of this compound enantiomers. The combination of a targeted pre-column derivatization with 1-naphthylamine and the high resolving power of the Chiralcel OD-H stationary phase allows for sensitive, accurate, and reproducible quantification of enantiomeric purity. This protocol serves as a robust starting point for routine quality control analysis and can be adapted for related chiral carboxylic acids with appropriate optimization.

References

Application Note: A Validated Gas Chromatography Method for the Purity Analysis of 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated gas chromatography (GC) method for the determination of purity and the quantification of related substances in 2-Chloropropionic acid. Due to the polar nature and low volatility of the analyte, an indirect approach involving derivatization is employed. The carboxylic acid is converted to its more volatile ethyl ester, facilitating robust and reproducible analysis by GC with Flame Ionization Detection (FID). This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge

This compound (2-CPA) is a chiral carboxylic acid and a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final product. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for purity analysis.[4] However, the direct GC analysis of carboxylic acids like 2-CPA is often hindered by their high polarity, which can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column.[5][6]

To overcome these challenges, this method employs a derivatization strategy. By converting the polar carboxylic acid group into a less polar and more volatile ester, the chromatographic performance is significantly improved.[6][7] This application note details an in-situ esterification of 2-CPA to ethyl 2-chloropropionate prior to GC-FID analysis. The method is designed to be specific, accurate, and precise, in alignment with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[8][9][10]

Method Principle and Experimental Design

The core of this analytical method is the conversion of this compound into its ethyl ester using an acidic ethanol solution. This reaction is a well-established esterification process. The resulting ethyl 2-chloropropionate is sufficiently volatile and thermally stable for GC analysis. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds.

The experimental workflow is designed to ensure the integrity and validity of the analytical results.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh 2-CPA Sample Sample_Prep Dissolve Sample in Solvent Sample->Sample_Prep Standard Weigh 2-CPA Reference Standard Standard_Prep Dissolve Standard in Solvent Standard->Standard_Prep Solvent Prepare Acidified Ethanol Solvent->Sample_Prep Solvent->Standard_Prep Derivatization Heat for Esterification Sample_Prep->Derivatization Standard_Prep->Derivatization Injection Inject Derivatized Solution Derivatization->Injection GC_Setup Set GC-FID Parameters GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Integration Integrate Peak Areas Separation->Integration Calculation Calculate Purity (% Area) Integration->Calculation Validation System Suitability Check Integration->Validation

Caption: Workflow for the GC Purity Analysis of this compound.

Detailed Protocol

This protocol provides a step-by-step methodology for the purity analysis of this compound.

Materials and Reagents
  • This compound (Sample and Reference Standard)

  • Ethanol (Anhydrous, ACS grade or higher)

  • Sulfuric acid (Concentrated, ACS grade or higher)

  • Methanol (ACS grade or higher, for cleaning)

  • GC Vials (2 mL, with PTFE/silicone septa)

  • Volumetric flasks and pipettes

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is required. The following conditions have been optimized for this analysis:

ParameterRecommended SettingCausality and Justification
GC Column Capillary column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA mid-polar phase like 5% phenyl-polysiloxane provides good selectivity for the analyte and potential impurities, such as 2,2-Dichloropropionic acid.[11]
Carrier Gas Helium or Nitrogen, constant flow modeInert carrier gas is essential for GC. Constant flow mode provides more stable retention times with temperature programming.
Flow Rate 1.0 mL/minAn optimal flow rate ensures good column efficiency and reasonable analysis time.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized sample without thermal degradation.
Split Ratio 50:1A high split ratio prevents column overloading and ensures sharp peaks for the main component.
Injection Vol. 1.0 µLA standard injection volume for capillary GC.
Oven Program Initial: 60°C, hold 2 minRamp: 15°C/min to 220°CHold: 5 minThe temperature program is designed to separate the solvent and derivatizing agent from the analyte and potential impurities.
Detector Flame Ionization Detector (FID)FID is a robust, universal detector for organic compounds, suitable for purity analysis by area percent.
Detector Temp. 280 °CA high detector temperature prevents condensation of the analytes as they elute from the column.
Makeup Gas Nitrogen, 25 mL/minOptimizes detector response.
H₂ Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Preparation of Solutions

Derivatizing Reagent (Acidified Ethanol): Caution: Perform this step in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Carefully add 1 mL of concentrated sulfuric acid to 99 mL of anhydrous ethanol in a clean, dry flask.

  • Mix gently. This solution should be prepared fresh daily.

Standard Solution (approx. 10 mg/mL):

  • Accurately weigh about 100 mg of this compound Reference Standard into a 10 mL volumetric flask.

  • Add the Derivatizing Reagent to the flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to stand at room temperature for at least 30 minutes to facilitate esterification. Alternatively, heat at 60°C for 10-15 minutes.[12]

  • Cool to room temperature and transfer an aliquot to a GC vial for analysis.

Sample Solution (approx. 10 mg/mL):

  • Prepare the sample solution following the same procedure as the Standard Solution, using the this compound sample to be tested.

Analytical Procedure
  • Set up the gas chromatograph according to the parameters in the table above.

  • Inject the Standard Solution five times to condition the column and check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Use a blank injection (Derivatizing Reagent) to identify any potential interferences from the solvent or reagents.

System Suitability and Method Validation

To ensure the trustworthiness of the analytical results, the system must meet predefined performance criteria. This aligns with the requirements of regulatory bodies and pharmacopeias.[4][8][13][14]

System Suitability

From the five replicate injections of the Standard Solution, calculate the following:

  • Tailing Factor (Asymmetry Factor): The tailing factor for the ethyl 2-chloropropionate peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The %RSD of the peak area for the five replicate injections should be not more than 2.0%.

Validation Characteristics (per ICH Q2(R2))

A validated method provides assurance of its reliability.[10][15][16]

  • Specificity: The method's ability to assess the analyte in the presence of impurities is demonstrated by separating the main peak from any other peaks present in the chromatogram. Potential impurities include 2,2-Dichloropropionic acid and residual starting materials from synthesis.[2][11]

  • Precision: The method's precision is demonstrated by the low %RSD of the replicate standard injections.

  • Accuracy: While not strictly required for a purity test by area percent, accuracy can be inferred from the linearity and specificity of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined by injecting serially diluted solutions of the reference standard to establish the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Linearity: A linear relationship should be established between the concentration and the peak area over a range of concentrations (e.g., from the LOQ to 120% of the standard concentration).

  • Robustness: The method's robustness should be evaluated by making small, deliberate changes to the chromatographic parameters (e.g., flow rate ±10%, oven temperature ramp ±1°C/min) and observing that the system suitability criteria are still met.

Data Analysis and Interpretation

The purity of the this compound sample is calculated based on the principle of area normalization. This assumes that all impurities have a similar response factor in the FID as the main component.

Calculation:

% Purity = (Area of 2-CPA Peak / Total Area of All Peaks) x 100

Note: Disregard peaks from the solvent front and any known blank peaks.

The percentage of any individual impurity is calculated as:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Conclusion

This application note describes a robust and reliable GC-FID method for the purity analysis of this compound. The use of an in-situ esterification derivatization step effectively overcomes the challenges associated with the direct analysis of polar carboxylic acids. The protocol is grounded in established chromatographic principles and adheres to the validation and system suitability requirements outlined in key pharmacopeial and regulatory guidelines. This method is suitable for routine quality control and purity assessment in research, development, and manufacturing environments.

References

Use of 2-Chloropropionic acid in the synthesis of ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of Ibuprofen Utilizing 2-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) with global significance in pain and inflammation management. While its large-scale industrial production is dominated by the highly optimized Boots and BHC processes, the exploration of alternative synthetic routes remains a vital area of research for academic and process development chemists.[1] This document provides a detailed examination of a synthetic pathway to ibuprofen that utilizes a derivative of this compound. This route, centered around a Friedel-Crafts acylation followed by a photo-Favorskii rearrangement, offers a mechanistically distinct alternative to conventional methods. We present the underlying chemical principles, step-by-step experimental protocols, critical safety considerations for key reagents, and analytical methods for quality control.

Context: A Departure from Industrial Standards

The commercial synthesis of ibuprofen has been refined over decades to maximize efficiency and minimize environmental impact. The two most prominent methods are:

  • The Boots Process: A six-step route characterized by its use of stoichiometric reagents and a relatively low atom economy of approximately 40%.[2]

  • The BHC (Boots-Hoechst-Celanese) Process: A greener, three-step synthesis lauded for its high atom economy (~77-80%) and use of catalytic steps, which significantly reduces waste.[3]

The pathway detailed herein diverges from these industrial standards by employing 2-chloropropionyl chloride (the acid chloride of this compound) as a key building block. This approach provides a practical platform for investigating alternative C-C bond formation and molecular rearrangement strategies in a pharmaceutical context.

The Synthetic Pathway: Mechanism and Rationale

The synthesis involves two principal transformations: a Lewis acid-catalyzed Friedel-Crafts acylation to form an α-chloroketone intermediate, followed by a photochemical rearrangement to construct the final arylpropionic acid structure.

Step 1: Friedel-Crafts Acylation

The synthesis commences with the reaction of isobutylbenzene and 2-chloropropionyl chloride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze this electrophilic aromatic substitution.

Causality of Experimental Choice: The role of AlCl₃ is to activate the 2-chloropropionyl chloride. It coordinates with the chlorine atom of the acid chloride, forming a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich isobutylbenzene ring. The isobutyl group is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position, yielding 2-chloro-1-(4-isobutylphenyl)-1-propanone with high regioselectivity.[4]

Step 2: Photo-Favorskii Rearrangement

The key mechanistic step is the photo-Favorskii rearrangement of the α-chloroketone intermediate. Upon exposure to ultraviolet (UV) light in a suitable solvent system (e.g., acetone/water), the ketone undergoes rearrangement to form ibuprofen.

Causality of Experimental Choice: This photochemical reaction provides a direct route from the α-chloroketone to the desired carboxylic acid. The proposed mechanism involves the photochemical excitation of the ketone, followed by the formation of a cyclopropanone intermediate and subsequent nucleophilic attack by water (present in the solvent system) to open the ring and form the propanoic acid moiety. This method circumvents the multiple steps of hydrolysis, oximation, and dehydration seen in parts of the original Boots process.[4]

Visualizing the Workflow

G cluster_0 Preparation of Acylating Agent cluster_1 Core Synthesis cluster_2 Purification & Analysis A This compound C 2-Chloropropionyl Chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) E 2-Chloro-1-(4-isobutylphenyl)-1-propanone C->E Friedel-Crafts Acylation (AlCl₃ Catalyst) D Isobutylbenzene F Ibuprofen (Crude) E->F Photo-Favorskii Rearrangement (UV Light, Acetone/H₂O) G Purified Ibuprofen F->G Recrystallization H Quality Control (HPLC, NMR, IR) G->H

Caption: Overall workflow for Ibuprofen synthesis.

Visualizing the Reaction Mechanism

G start1 Isobutylbenzene + 2-Chloropropionyl Chloride inter1 2-Chloro-1-(4-isobutylphenyl)-1-propanone start1->inter1   AlCl₃, CH₂Cl₂    anno1 Electrophilic Aromatic Substitution final Ibuprofen inter1->final   hν (UV Light) Acetone/H₂O    anno2 Photochemical Rearrangement

Caption: Key reaction steps in the synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for trained research professionals in a controlled laboratory setting. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Preparation of 2-Chloropropionyl Chloride
  • Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas).

  • Reagents: To the flask, add this compound (1.0 eq). Slowly add thionyl chloride (SOCl₂, ~1.5 eq) at room temperature with magnetic stirring.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Isolate the product by fractional distillation under reduced pressure to yield 2-chloropropionyl chloride as a clear liquid.

Protocol 2: Friedel-Crafts Acylation

This protocol is adapted from literature procedures.[4]

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: In a separate flask, prepare a solution of isobutylbenzene (1.0 eq) and 2-chloropropionyl chloride (1.0 eq) in CH₂Cl₂. Add this solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 2-chloro-1-(4-isobutylphenyl)-1-propanone.

Protocol 3: Photo-Favorskii Rearrangement

This protocol is conceptualized based on the reported rearrangement.[4]

  • Setup: Prepare a solution of the α-chloroketone from Protocol 2 in a 9:1 mixture of acetone and water (e.g., 0.1 M concentration) in a quartz reaction vessel suitable for photochemistry.

  • Irradiation: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. Irradiate the solution with UV light while maintaining a constant temperature (e.g., 20-25°C) with cooling.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Workup: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the acetone via rotary evaporation.

  • Extraction: Add water to the remaining aqueous residue and acidify with dilute HCl to a pH of ~2. This will precipitate the crude ibuprofen. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield crude ibuprofen.

Protocol 4: Purification of Ibuprofen
  • Recrystallization: Dissolve the crude ibuprofen in a minimal amount of a hot hydrocarbon solvent, such as hexane or heptane.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure ibuprofen crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Analysis: Confirm the purity and identity of the final product using the analytical methods described below.

Safety and Handling: this compound

This compound and its derivatives are hazardous materials requiring strict safety protocols.

Hazard CategoryDescription & Precautionary Measures
Acute Toxicity Harmful if swallowed or in contact with skin.[5] Avoid all direct contact. Use in a chemical fume hood.
Corrosivity Causes severe skin burns and eye damage.[6][7] Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.
Inhalation Hazard Vapors and mists are corrosive and toxic.[1][8] Ensure adequate ventilation and use respiratory protection if necessary.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Store locked up.[6][8]
Spill & Disposal Absorb spills with inert material. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Emergency Response:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Analytical Methods for Process and Quality Control

Rigorous analytical monitoring is essential at each stage of the synthesis.

TechniqueApplicationKey Observations
TLC Monitor reaction progress for the disappearance of starting material and appearance of product.Use a suitable mobile phase (e.g., hexane:ethyl acetate mixtures). Visualize spots under UV light.
FTIR Functional group analysis of intermediates and final product.Ibuprofen: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1720 cm⁻¹) for the carboxylic acid.
¹H NMR Structural confirmation of the final product.Ibuprofen: Characteristic signals for the isobutyl group, aromatic protons, the methine proton alpha to the carboxyl group, and the methyl doublet.
HPLC Purity assessment of the final product and quantification.A reversed-phase HPLC method can be used to determine the purity of ibuprofen, separating it from any unreacted starting materials or byproducts.[9]
Melting Point Confirm the identity and purity of the crystalline final product.The melting point of pure ibuprofen is approximately 75-78 °C. A sharp melting range indicates high purity.

Conclusion

The synthesis of ibuprofen via a this compound derivative presents a valuable alternative for academic study and process diversification. The key steps—Friedel-Crafts acylation and photo-Favorskii rearrangement—highlight fundamentally important reactions in organic chemistry. While not as atom-economical as the modern BHC process, this route provides a unique platform for exploring photochemical applications in pharmaceutical synthesis and offers a distinct mechanistic pathway to a globally important API. The successful execution of this synthesis relies on a thorough understanding of the reaction mechanisms, meticulous experimental technique, and an unwavering commitment to safety, particularly when handling corrosive and toxic reagents like this compound and its derivatives.

References

The Cornerstone of Modern Herbicides: Application of 2-Chloropropionic Acid in Aryloxyphenoxypropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chiral Specificity in Agriculture

Aryloxyphenoxypropionate (AOPP) herbicides, colloquially known as "fops," represent a critical class of selective, post-emergence herbicides for controlling grassy weeds in broadleaf crops. Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses, leading to weed death.[1][2] A fascinating and crucial aspect of AOPP herbicides is their chirality. The herbicidal activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is significantly less active.[3][4] This enantioselectivity has profound implications for modern agrochemical development, emphasizing the need for efficient and stereocontrolled synthetic routes to deliver the active isomer, thereby reducing the chemical load on the environment and improving cost-effectiveness.[5]

At the heart of the asymmetric synthesis of these vital agrochemicals lies a key building block: 2-chloropropionic acid . Specifically, the (S)-enantiomer of this compound is the preferred starting material. Through a well-orchestrated nucleophilic substitution reaction, it imparts the desired (R)-stereochemistry to the final herbicide molecule. This guide provides an in-depth exploration of the application of this compound in the synthesis of AOPP herbicides, complete with detailed protocols, mechanistic insights, and analytical methodologies for researchers and professionals in the field.

Core Synthetic Strategy: The Williamson Ether Synthesis and Walden Inversion

The principal transformation involving this compound in AOPP herbicide synthesis is the Williamson ether synthesis .[6][7] This reaction, a cornerstone of organic chemistry, involves the reaction of an alkoxide or phenoxide with an alkyl halide to form an ether. In this context, a substituted phenoxide reacts with an ester of (S)-2-chloropropionic acid.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] This mechanism is characterized by a backside attack of the nucleophile (the phenoxide) on the carbon atom bearing the leaving group (the chlorine atom). A critical consequence of the SN2 mechanism is the Walden inversion , a complete inversion of the stereochemical configuration at the chiral center.[10][11] This is precisely why (S)-2-chloropropionic acid is used to produce the (R)-AOPP herbicide. The backside attack flips the stereocenter, elegantly and efficiently establishing the correct chirality in the final product.

Caption: SN2 mechanism and Walden inversion in AOPP herbicide synthesis.

Key Intermediate Synthesis: (R)-2-(4-hydroxyphenoxy)propionic acid

A common and pivotal intermediate in the synthesis of many AOPP herbicides is (R)-2-(4-hydroxyphenoxy)propionic acid.[6][12] This intermediate is then further reacted with a suitable aryl or heteroaryl halide to construct the final herbicide. The synthesis of this key intermediate from (S)-2-chloropropionic acid and hydroquinone serves as an excellent practical example of the core chemistry.

Protocol 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

This protocol is based on the Williamson ether synthesis between hydroquinone and (S)-2-chloropropionic acid.[6][13]

Materials:

  • Hydroquinone

  • (S)-(-)-2-chloropropionic acid[14][15]

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃) (as an antioxidant)

  • Water (deionized)

  • Hydrochloric acid (HCl) for acidification

  • Methyl isobutyl ketone (MIBK) for extraction

Equipment:

  • Reaction vessel with mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In the reaction vessel, charge hydroquinone and a catalytic amount of sodium bisulfite. Add an aqueous solution of sodium hydroxide and stir under a nitrogen blanket until the solids are completely dissolved. The nitrogen atmosphere is crucial to prevent oxidation of the hydroquinone.

  • Addition of (S)-2-chloropropionic acid: Heat the reaction mixture to 60-70°C. Slowly add (S)-(-)-2-chloropropionic acid to the reaction mixture over a period of 1-2 hours.[13][16] The slow addition helps to control the exothermic reaction and minimize side reactions.

  • Reaction Monitoring: Maintain the reaction temperature at 70°C for 4-6 hours.[16] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 8.5-9.0 with dilute HCl. This step is to neutralize any remaining excess base. Extract the aqueous layer with MIBK to remove any unreacted hydroquinone and disubstituted byproducts.

  • Precipitation of the Product: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly acidify the solution to a pH of 1-2 with concentrated HCl while stirring vigorously. The product, (R)-2-(4-hydroxyphenoxy)propionic acid, will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Purity:

ParameterExpected Value
Molar Yield85-95%
Purity (HPLC)>98%
Enantiomeric Excess (chiral HPLC)>99%

Synthesis of a Representative AOPP Herbicide: Fenoxaprop-p-ethyl

Fenoxaprop-p-ethyl is a widely used AOPP herbicide. Its synthesis involves the reaction of an intermediate, R-(+)-2-(4-hydroxyphenoxy) propionic ester, with 2,6-dichlorobenzoxazole.[3][17]

Protocol 2: Synthesis of Fenoxaprop-p-ethyl

This protocol outlines the final etherification step to produce fenoxaprop-p-ethyl.

Materials:

  • R-(+)-2-(4-hydroxyphenoxy) ethyl propionate

  • 2,6-dichlorobenzoxazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (hydrophilic organic solvent)[17]

  • Sodium chloride (NaCl) solution (5%)

  • Ethanol for recrystallization

Equipment:

  • Four-necked round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle.

  • Standard laboratory glassware for work-up and recrystallization.

Procedure:

  • Initial Mixture Preparation: In the four-necked flask, dissolve R-(+)-2-(4-hydroxyphenoxy) ethyl propionate and 2,6-dichlorobenzoxazole in acetonitrile. Stir until all solids are fully dissolved.[17]

  • Two-Phase System: To this organic solution, add a 5% aqueous solution of sodium chloride. This creates a two-phase system that can enhance reaction control.[17]

  • Base Addition and Reaction: Add anhydrous potassium carbonate to the mixture. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the propionate ester, forming the nucleophile. Heat the mixture to 65°C with vigorous stirring and maintain this temperature for 12 hours.[17]

  • Work-up: After the reaction is complete, stop heating and allow the mixture to cool. The mixture will separate into two layers. Separate the organic layer.

  • Product Isolation: Remove the acetonitrile from the organic layer by rotary evaporation under reduced pressure. This will yield the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure fenoxaprop-p-ethyl as white, needle-like crystals.[17]

Fenoxaprop_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants R-(+)-2-(4-hydroxyphenoxy) ethyl propionate + 2,6-dichlorobenzoxazole Solvent_Base Acetonitrile, K2CO3, NaCl(aq) Reactants->Solvent_Base Dissolve Reaction Heat at 65°C for 12h Solvent_Base->Reaction Separation Phase Separation Reaction->Separation Evaporation Rotary Evaporation Separation->Evaporation Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Final_Product Pure Fenoxaprop-p-ethyl Recrystallization->Final_Product

Caption: Workflow for the synthesis of Fenoxaprop-p-ethyl.

The Role of Phase Transfer Catalysts

In industrial applications, to enhance the reaction rate and efficiency of the Williamson ether synthesis, especially in two-phase systems, a phase transfer catalyst (PTC) is often employed.[18][19] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the 2-chloropropionate ester is located.[20][21] This overcomes the immiscibility of the reactants, leading to faster reaction times, milder reaction conditions, and potentially higher yields.[22][23]

Analytical Characterization and Quality Control

Ensuring the purity and, most importantly, the enantiomeric excess (e.e.) of the final AOPP herbicide is paramount.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water mixtures) is typically used.

  • Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or cyclodextrin-based columns are commonly used for the separation of AOPP herbicide enantiomers.[24][25] The ratio of the peak areas of the (R)- and (S)-enantiomers allows for the calculation of the e.e.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for the enantioseparation of AOPP herbicides, often providing faster analysis times and using more environmentally friendly mobile phases (supercritical CO₂).[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to aid in its structural elucidation.

Safety Considerations

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Thionyl chloride: If preparing 2-chloropropionyl chloride from this compound, extreme caution is necessary. Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[26][27] All operations must be conducted in a dry atmosphere within a fume hood.

  • Solvents and Reagents: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and handle them according to established laboratory safety procedures.[14][15]

Conclusion

This compound, particularly its (S)-enantiomer, is an indispensable chiral building block in the synthesis of aryloxyphenoxypropionate herbicides. The strategic use of the Williamson ether synthesis, coupled with the predictable stereochemical outcome of the SN2 mechanism (Walden inversion), provides an elegant and efficient pathway to the biologically active (R)-enantiomers of these important agrochemicals. The protocols and insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge to successfully synthesize and analyze these compounds, contributing to the advancement of more effective and environmentally responsible crop protection solutions.

References

Kinetic resolution of racemic 2-Chloropropionic acid using lipase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: High-Efficiency Kinetic Resolution of Racemic 2-Chloropropionic Acid via Lipase-Catalyzed Esterification

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enantiomerically pure (R)- and (S)-2-chloropropionic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive guide to the kinetic resolution of racemic this compound using lipase, a highly efficient and environmentally benign biocatalyst. We detail the underlying principles of enzymatic kinetic resolution, provide a robust, step-by-step protocol for the esterification reaction using Candida antarctica Lipase B (CALB), and outline the analytical methodology for determining conversion and enantiomeric excess. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducible and high-fidelity results.

Introduction: The Imperative for Chiral Purity

Many bioactive molecules, particularly pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This compound is a key precursor for synthesizing various chiral compounds, including phenoxypropionate herbicides and anti-inflammatory drugs. Consequently, methods to obtain enantiopure forms of this acid are of significant industrial and scientific importance.

Traditional chemical methods for resolving racemates can be harsh and inefficient. In contrast, enzymatic kinetic resolution offers a powerful alternative, operating under mild conditions with exceptional stereoselectivity. This process utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.

Principle of Lipase-Catalyzed Kinetic Resolution

The strategy hinges on the inherent stereoselectivity of the lipase enzyme. When presented with a racemic mixture of this compound and an alcohol (e.g., 1-butanol), the lipase preferentially catalyzes the esterification of one enantiomer over the other.

For instance, many lipases, such as the widely used Candida antarctica Lipase B (CALB), preferentially esterify the (R)-enantiomer. The enzyme's chiral active site accommodates the (R)-acid more readily than the (S)-acid, leading to a much faster reaction rate for the former.

The overall process can be summarized as:

(R,S)-2-Chloropropionic Acid + Alcohol ---(Lipase)--> (R)-Ester + (S)-2-Chloropropionic Acid

As the reaction proceeds, the mixture becomes enriched in the (R)-ester and the unreacted (S)-acid. The ideal kinetic resolution achieves approximately 50% conversion, at which point the theoretical maximum enantiomeric excess (ee) for both the remaining substrate and the product can be achieved. The efficiency of this separation is quantified by the enantioselectivity factor (E-value).

Diagram 1: Mechanism of Kinetic Resolution

G cluster_start Initial State: Racemic Mixture cluster_reaction Enzymatic Reaction cluster_end Final State: Resolved Products racemic (R)-2-CPA + (S)-2-CPA (Racemic this compound) lipase Lipase (CALB) (Stereoselective Catalyst) racemic->lipase Substrate Binding alcohol 1-Butanol (Acyl Acceptor) alcohol->lipase s_acid (S)-2-CPA (Unreacted Acid) lipase->s_acid (S)-enantiomer is rejected/ reacts slowly r_ester (R)-Butyl-2-chloropropionate (Product Ester) lipase->r_ester (R)-enantiomer is preferentially esterified

Caption: Lipase selectively esterifies the (R)-enantiomer, enriching the unreacted substrate in the (S)-enantiomer.

Experimental Protocol: Kinetic Resolution

This protocol describes the resolution of racemic this compound using immobilized CALB (e.g., Novozym® 435) in an organic solvent. The use of an organic solvent minimizes side reactions like hydrolysis and shifts the equilibrium towards ester formation.

Materials & Equipment
  • Reagents:

    • Racemic this compound (≥98%)

    • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

    • 1-Butanol (anhydrous, ≥99%)

    • Toluene (anhydrous, ≥99.5%)

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hydrochloric acid (HCl, 1M)

  • Equipment:

    • 100 mL screw-cap flasks or vials

    • Orbital shaker incubator

    • Magnetic stirrer and stir bars

    • Separatory funnel

    • Rotary evaporator

    • Analytical balance

    • pH meter or pH paper

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL flask, add 50 mL of anhydrous toluene.

    • Add 5.43 g (50 mmol) of racemic this compound.

    • Add 4.08 mL (45 mmol) of 1-butanol. Rationale: A slight sub-stoichiometric amount of the alcohol is used to prevent the reaction from proceeding much beyond 50% conversion, which is crucial for achieving high enantiomeric excess of the remaining acid.

    • Stir the mixture until all components are fully dissolved.

  • Enzymatic Reaction:

    • Add 500 mg of immobilized CALB (Novozym® 435) to the solution.

    • Seal the flask tightly and place it in an orbital shaker incubator set to 40°C and 200 rpm. Rationale: 40°C is a good balance between reaction rate and enzyme stability for CALB. Shaking ensures proper mixing and prevents mass transfer limitations.

    • Allow the reaction to proceed for 24-48 hours. The optimal time should be determined by monitoring the reaction.

  • Reaction Monitoring (Optional but Recommended):

    • Periodically (e.g., at 12, 24, 36, 48 hours), carefully withdraw a small aliquot (~100 µL) of the reaction mixture.

    • Analyze the aliquot using the chiral GC method described in Section 4 to determine the conversion rate. Aim for a conversion close to 50%.

  • Reaction Termination and Work-up:

    • Once the desired conversion is reached, terminate the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh toluene, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel.

    • Add 30 mL of 5% NaHCO₃ solution to the funnel. Shake vigorously to extract the unreacted (S)-2-chloropropionic acid into the aqueous phase as its sodium salt. Allow the layers to separate.

    • Drain the lower aqueous layer. Repeat the extraction twice more with 30 mL of NaHCO₃ solution. Combine all aqueous extracts.

    • The organic layer now contains the (R)-butyl-2-chloropropionate product dissolved in toluene.

  • Isolation of Products:

    • (S)-2-Chloropropionic Acid: Cool the combined aqueous extracts in an ice bath and carefully acidify to pH ~2 with 1M HCl. The (S)-2-chloropropionic acid will separate or can be extracted with a solvent like diethyl ether.

    • (R)-Butyl-2-chloropropionate: Wash the original organic layer with brine (saturated NaCl solution), dry it over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator to yield the crude ester.

Analytical Protocol: Chiral GC Analysis

Determining the success of the resolution requires quantifying the enantiomeric composition of both the unreacted acid and the product ester. This is typically achieved using chiral gas chromatography (GC).

Derivatization of the Acid

For GC analysis, the carboxylic acid must be converted into a more volatile ester (e.g., a methyl ester). This is a critical step to ensure sharp peaks and reproducible results. A common and effective method is methylation using trimethylsilyldiazomethane (TMS-diazomethane).

  • Caution: TMS-diazomethane is toxic and potentially explosive. Handle only in a fume hood with appropriate personal protective equipment.

  • Procedure:

    • Take a small sample (~1 mg) of the unreacted acid.

    • Dissolve it in a suitable solvent mixture (e.g., 1 mL of toluene/methanol 9:1 v/v).

    • Add TMS-diazomethane (2.0 M in hexanes) dropwise until a faint yellow color persists, indicating complete reaction.

    • Quench any excess reagent by adding a drop of acetic acid. The sample is now ready for GC analysis.

GC Method and Parameters
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as a Hydrodex β-6TBDM (25 m x 0.25 mm).

  • GC Conditions (Example):

    • Injector Temperature: 220°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program: 80°C hold for 1 min, then ramp at 5°C/min to 150°C, hold for 2 min.

    • Injection Volume: 1 µL (split ratio 50:1)

Data Analysis
  • Peak Identification: Inject standards of the racemic methyl 2-chloropropionate and butyl 2-chloropropionate to determine the retention times for the (R) and (S) enantiomers of each compound.

  • Calculate Enantiomeric Excess (ee):

    • ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

    • Where Area₁ and Area₂ are the peak areas of the two enantiomers. Calculate ee_s for the substrate (acid) and ee_p for the product (ester).

  • Calculate Conversion (c):

    • c (%) = (ee_s / (ee_s + ee_p)) * 100

  • Calculate Enantioselectivity (E-value):

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

    • An E-value > 100 is generally considered excellent for preparative purposes.

Data & Performance

The choice of lipase and reaction conditions significantly impacts the outcome. The following table summarizes representative data for the resolution of this compound.

Lipase SourceAlcoholSolventTemp (°C)E-valueReference
Candida antarctica B (CALB)1-ButanolToluene40>200
Pseudomonas cepacia (PSL)1-OctanolHexane3045
Candida rugosa (CRL)1-ButanolIsooctane3515

Table 1: Comparison of different lipases for the kinetic resolution of this compound. CALB consistently demonstrates superior enantioselectivity.

Workflow Visualization

Diagram 2: Experimental & Analytical Workflow

G start 1. Reaction Setup (Racemic Acid, Alcohol, Solvent) reaction 2. Add Lipase (CALB) Incubate at 40°C, 200 rpm start->reaction monitor 3. Monitor Conversion (Target ~50%) reaction->monitor workup 4. Reaction Work-up (Filter enzyme, Liquid-Liquid Extraction) monitor->workup organic_phase Organic Phase (R)-Ester in Toluene workup->organic_phase Separation aqueous_phase Aqueous Phase (S)-Acid Salt in Water workup->aqueous_phase Separation analysis_ester 5a. Analyze (R)-Ester by Chiral GC organic_phase->analysis_ester analysis_acid 5b. Acidify & Extract (S)-Acid, Derivatize, Analyze by Chiral GC aqueous_phase->analysis_acid results 6. Calculate ee, c, E-value analysis_ester->results analysis_acid->results

Caption: A comprehensive workflow from reaction setup to final data analysis for the kinetic resolution.

Conclusion

The lipase-catalyzed kinetic resolution of racemic this compound is a highly effective and scalable method for producing valuable enantiopure chiral synthons. By following the detailed protocols for reaction and analysis presented in this guide, researchers can reliably achieve high enantioselectivity. The superior performance of Candida antarctica Lipase B (CALB) makes it the catalyst of choice for this transformation. This biocatalytic approach not only offers excellent chemical and optical yields but also aligns with the principles of green chemistry by utilizing a reusable catalyst under mild reaction conditions.

Application Note: Chiral Gas Chromatographic Analysis of 2-Chloropropionic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the enantioselective analysis of 2-chloropropionic acid using gas chromatography (GC). Due to the low volatility and high polarity of this compound, direct GC analysis is not feasible. This application note details two robust derivatization protocols that convert the enantiomers of this compound into diastereomers, allowing for their separation on a standard achiral GC column. The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity for this important chiral intermediate.

Introduction: The Analytical Challenge

This compound is a chiral carboxylic acid and a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The biological activity of these final products is often enantiomer-specific, meaning one enantiomer may be therapeutically active while the other could be inactive or even toxic. Consequently, the accurate determination of the enantiomeric composition of this compound is a critical quality control step.

Gas chromatography (GC) is a powerful technique for separating volatile compounds.[3] However, this compound, with its polar carboxylic acid group, exhibits low volatility and is not directly amenable to GC analysis.[4][5] To overcome this limitation, a derivatization step is necessary. This process modifies the analyte to increase its volatility and improve its chromatographic properties.[3][6]

For chiral analysis on a standard (achiral) GC column, the strategy involves reacting the racemic analyte with an enantiomerically pure derivatizing agent. This reaction creates a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical properties and can be separated by conventional chromatography.[3][7][8]

This guide details two effective methods for the derivatization of this compound for subsequent chiral GC analysis:

  • Esterification with a chiral alcohol, such as (-)-Menthol.

  • Amidation with a chiral amine, such as (S)-(-)-α-methylbenzylamine.

Principle of Chiral Derivatization

The core principle is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated and quantified.

  • Enantiomers (R- and S-Analyte): Have identical boiling points and chromatographic retention times on an achiral column.

  • Chiral Derivatizing Reagent (CDR): A single, pure enantiomer (e.g., R'-CDR).

  • Reaction:

    • R-Analyte + R'-CDR → R,R'-Diastereomer

    • S-Analyte + R'-CDR → S,R'-Diastereomer

  • Separation: The resulting R,R' and S,R' diastereomers have different physical properties, leading to different retention times on a standard achiral GC column, enabling their separation and quantification.

The overall workflow for this analysis is depicted below.

Chiral GC Analysis Workflow Figure 1: General Workflow for Chiral GC Analysis via Derivatization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Racemic 2-Chloropropionic Acid Sample CDR Add Chiral Derivatizing Reagent (e.g., (-)-Menthol) Sample->CDR Reaction Derivatization Reaction (Formation of Diastereomers) CDR->Reaction Workup Reaction Quench & Sample Extraction Reaction->Workup Injection Inject into GC System (Achiral Column) Workup->Injection Separation Chromatographic Separation of Diastereomers Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: General Workflow for Chiral GC Analysis via Derivatization

Protocol 1: Esterification with (-)-Menthol

This protocol describes the formation of diastereomeric esters by reacting this compound with the chiral alcohol (-)-menthol. The reaction is typically catalyzed by a strong acid or facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Rationale and Mechanism

Esterification is a classic and reliable method for derivatizing carboxylic acids.[5] Using an enantiopure alcohol like (-)-menthol converts the (R)- and (S)-2-chloropropionic acid into diastereomeric menthyl esters. These esters are significantly more volatile and less polar than the parent acid, making them ideal for GC analysis.[4] The formation of an intermediate acyl chloride using thionyl chloride (SOCl₂) ensures a high-yield reaction under mild conditions.

Esterification Reaction Scheme Figure 2: Derivatization of this compound with (-)-Menthol cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Racemic 2-CPA CH₃-CH(Cl)-COOH (Racemic Mixture) plus1 + SOCl2 SOCl₂ (Thionyl Chloride) arrow1 Acyl Chloride CH₃-CH(Cl)-COCl (Racemic Acyl Chloride) byproducts1 + SO₂ + HCl Acyl Chloride2 CH₃-CH(Cl)-COCl plus2 + Menthol (-)-Menthol arrow2 (Pyridine) Diastereomeric Esters Diastereomeric Menthyl Esters (Separable by GC) byproduct2 + Pyridine·HCl

Caption: Derivatization of this compound with (-)-Menthol

Materials and Reagents
  • This compound sample

  • (-)-Menthol (enantiomerically pure)

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials (e.g., 2 mL V-vials) with screw caps

  • Heating block or water bath

  • Nitrogen gas supply for providing an inert atmosphere

  • Standard laboratory glassware

Step-by-Step Protocol
  • Preparation: In a clean, dry 2 mL reaction vial, weigh approximately 10-20 mg of the this compound sample.

  • Acyl Chloride Formation:

    • Add 0.5 mL of anhydrous toluene to the vial.

    • Carefully add a 2-fold molar excess of thionyl chloride (SOCl₂) dropwise while stirring. (Caution: This reaction is exothermic and releases toxic HCl and SO₂ gas. Perform in a fume hood).

    • Gently heat the mixture at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature. Remove excess SOCl₂ and solvent under a gentle stream of nitrogen.

  • Esterification:

    • Dissolve the resulting acyl chloride residue in 0.5 mL of anhydrous dichloromethane.

    • In a separate vial, prepare a solution of (-)-menthol (1.1 molar equivalents) and pyridine (1.2 molar equivalents) in 0.5 mL of anhydrous dichloromethane.

    • Slowly add the menthol-pyridine solution to the acyl chloride solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of deionized water.

    • Transfer the mixture to a separatory funnel (or use liquid-liquid extraction in a larger vial).

    • Wash the organic layer sequentially with 1 mL of 1M HCl, 1 mL of saturated NaHCO₃ solution, and 1 mL of brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter or decant the solution into a new vial.

    • Carefully concentrate the solution to a final volume of approximately 0.5-1.0 mL for GC injection.

Recommended GC Conditions
ParameterRecommended Setting
GC System Agilent 7890 or equivalent with FID
Column DB-5ms (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector FID
Detector Temp. 280 °C

Note: The oven program should be optimized to ensure baseline separation of the two diastereomeric peaks.

Protocol 2: Amidation with (S)-(-)-α-Methylbenzylamine

This protocol provides an alternative derivatization pathway by forming diastereomeric amides. Chiral amines are effective derivatizing agents for carboxylic acids.[7] The resulting amides are typically stable and chromatograph well.

Rationale and Mechanism

This method involves activating the carboxylic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond with the chiral amine (S)-(-)-α-methylbenzylamine.[7] The resulting diastereomeric amides can be separated by GC.

Amidation Reaction Scheme Figure 3: Derivatization of this compound with a Chiral Amine Racemic 2-CPA CH₃-CH(Cl)-COOH (Racemic Mixture) plus1 + ChiralAmine (S)-(-)-α-Methylbenzylamine arrow1 (DCC, DMAP) Diastereomeric Amides Diastereomeric Amides (Separable by GC) plus2 + DCU Dicyclohexylurea (Precipitate)

Caption: Derivatization of this compound with a Chiral Amine

Materials and Reagents
  • This compound sample

  • (S)-(-)-α-Methylbenzylamine (enantiomerically pure)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and reaction vials

Step-by-Step Protocol
  • Preparation: To a solution of this compound (approx. 20 mg, 1 equivalent) in 1 mL of anhydrous DCM, add (S)-(-)-α-methylbenzylamine (1.1 equivalents) and a catalytic amount of DMAP.

  • Coupling Reaction:

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in 0.5 mL of anhydrous DCM dropwise.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion (monitored by TLC if necessary).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 mL of 1M HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure or a gentle stream of nitrogen to a final volume of 0.5-1.0 mL for GC analysis.

Recommended GC Conditions

The GC conditions for amide analysis are similar to those for the esters, but the oven temperature program may need to be adjusted due to the different volatility of the amide derivatives.

ParameterRecommended Setting
GC System Agilent 7890 or equivalent with FID
Column DB-5ms (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen
Inlet Temperature 270 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)
Detector FID
Detector Temp. 300 °C

Data Analysis and Interpretation

After a successful chromatographic separation, two distinct peaks corresponding to the two diastereomers will be observed.

  • Peak Identification: Injecting a derivatized standard of a single enantiomer (if available) can confirm peak identity.

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas (A1 and A2) of the two diastereomers:

    % ee = [ |A1 - A2| / (A1 + A2) ] x 100%

Conclusion

The derivatization of this compound is an essential step for its chiral analysis by gas chromatography. The protocols detailed in this application note, utilizing either a chiral alcohol like (-)-menthol or a chiral amine, provide reliable and robust methods for converting the enantiomers into separable diastereomers. By following these guidelines, researchers can achieve accurate and reproducible quantification of the enantiomeric composition of this compound, a critical parameter for quality control in the pharmaceutical and chemical industries.

References

Topic: Large-Scale Synthesis of Enantiomerically Pure 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Drug Development Professionals

Abstract

Enantiomerically pure 2-chloropropionic acid (2-CPA) is a cornerstone chiral building block in the chemical industry, serving as a critical intermediate for the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Notably, the (S)-enantiomer is a key precursor for high-efficiency, low-toxicity aryloxyphenoxypropionic acid herbicides.[1][2] The stereochemistry at the C2 position is paramount, as biological activity is often confined to a single enantiomer. This guide provides a comprehensive overview of robust and scalable methods for producing enantiomerically pure 2-CPA, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer comparative data for three primary synthetic strategies: synthesis from chiral precursors, kinetic resolution of racemic mixtures, and enzymatic methods.

Introduction: The Significance of Chiral this compound

This compound (CH₃CHClCOOH) is the simplest chiral chlorocarboxylic acid.[3] Its importance lies not just in its reactivity as an alkylating agent and carboxylic acid, but in its stereogenic center. The differential biological effects of its (R) and (S) enantiomers necessitate the production of optically pure forms for applications in life sciences. The synthesis of modern herbicides, for instance, relies heavily on access to (S)-2-CPA to produce the herbicidally active (R)-2-phenoxypropionic acid derivatives.[4][5] This guide moves beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring that protocols are not just followed, but understood.

Strategy 1: Synthesis from Chiral Precursors via Diazotization

The most direct and widely adopted method for producing (S)-2-chloropropionic acid is the stereospecific diazotization of the inexpensive and readily available amino acid, L-alanine ((S)-alanine). This reaction proceeds with a high degree of stereochemical retention.

Underlying Principle & Mechanism

The synthesis involves treating an L-amino acid with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl). The reaction proceeds via the formation of a diazonium salt intermediate from the primary amine of alanine. This diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a chloride ion from the solvent (HCl). The reaction is analogous to the Sandmeyer reaction and is known to proceed with high stereoretention, making it ideal for generating enantiomerically pure products from chiral amino acids.[3][6][7]

Experimental Workflow: Diazotization of L-Alanine

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification L_Alanine L-Alanine Dissolve Dissolve L-Alanine in HCl L_Alanine->Dissolve HCl 5N Hydrochloric Acid HCl->Dissolve NaNO2_sol Sodium Nitrite Solution Addition Slow, Dropwise Addition of NaNO₂ Solution (Vigorous Stirring) NaNO2_sol->Addition Cool Cool to 0-5°C (Ice/Salt Bath) Dissolve->Cool Cool->Addition Stir Stir Overnight at Room Temperature Addition->Stir Evacuate Evacuate to Remove Nitrogen Oxides Stir->Evacuate Neutralize Neutralize with Na₂CO₃ Evacuate->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry Ethereal Solution (CaCl₂) Extract->Dry Distill Fractional Distillation (Reduced Pressure) Dry->Distill Product (S)-2-Chloropropionic Acid Distill->Product

Caption: Workflow for the synthesis of (S)-2-CPA from L-Alanine.

Detailed Protocol: (S)-2-Chloropropanoic Acid from (S)-Alanine

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[6]

  • Apparatus Setup: In a 4-L, three-necked round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a two-necked adapter fitted with a thermometer and a reflux condenser, dissolve 89.1 g (1.0 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.

  • Cooling: Cool the mixture to 0°C using an ice/sodium chloride bath. Vigorous stirring is essential throughout the process.

  • Diazotization: Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water. Add this solution dropwise via the dropping funnel to the alanine solution at a rate of approximately 2 mL/min. Crucial: Maintain the internal reaction temperature below 5°C to minimize side reactions and racemization.

  • Overnight Reaction: After the 5-hour addition is complete, remove the cooling bath and allow the reaction mixture to stand overnight at ambient temperature.

  • Removal of Nitrogen Oxides: Connect the reflux condenser to a water aspirator and carefully apply a vacuum with continued stirring for 3 hours. This step removes dissolved nitrogen oxides, indicated by a color change from yellowish-brown to pale yellow.

  • Workup: Carefully add 100 g of solid sodium carbonate in small portions to neutralize the excess acid. Be cautious of foaming.

  • Extraction: Extract the aqueous mixture with four 400-mL portions of diethyl ether. Combine the ether layers.

  • Drying: Wash the combined ethereal solution with 50 mL of saturated brine. Re-extract the brine wash with three 100-mL portions of ether. Combine all ethereal solutions and dry over anhydrous calcium chloride for at least 10 hours.

  • Purification: Decant the dried ether solution and remove the bulk of the ether using a rotary evaporator at atmospheric pressure. Transfer the oily residue to a distillation flask and perform fractional distillation under reduced pressure. Collect the main fraction boiling at 75–77°C at 10 mmHg.[6] Safety Note: A brownish forerun may be observed, which can occasionally decompose vigorously. It is recommended to interrupt the distillation and safely remove this fraction.[6]

Performance Data
ParameterValueSource
Starting Material L-Alanine ((S)-alanine)[6]
Typical Yield 58–65%[6]
Enantiomeric Excess (e.e.) >98%[8]
Boiling Point 75–77°C / 10 mmHg[6]
Key Advantage High optical purity, inexpensive starting material[5][6]

Strategy 2: Kinetic Resolution of Racemic 2-CPA

Racemic 2-CPA can be produced by the direct chlorination of propionic acid or propionyl chloride.[3][9] The resulting mixture of enantiomers can then be separated using kinetic resolution, a technique that relies on the differential reaction rates of the two enantiomers with a chiral agent.

Chemical Resolution via Diastereomeric Salts

Principle: This classic resolution technique involves reacting the racemic acid with a chiral base. This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for separation by filtration. The desired enantiomer is then liberated from the purified salt by treatment with a strong acid.

Racemic Racemic (R/S)-2-CPA Salt_Formation Salt Formation in Solvent (e.g., 2-Propanol) Racemic->Salt_Formation Agent Chiral Resolving Agent (e.g., (-)-NEA) Agent->Salt_Formation Diastereomers Diastereomeric Salts ((+)-CPA / (-)-NEA) ((-)-CPA / (-)-NEA) Salt_Formation->Diastereomers Crystallization Fractional Crystallization (One salt is less soluble) Diastereomers->Crystallization Solid Precipitated Salt (e.g., (+)-CPA / (-)-NEA) Crystallization->Solid Mother_Liquor Mother Liquor (Enriched in (-)-CPA salt) Crystallization->Mother_Liquor Acidification1 Acidify Solid->Acidification1 Acidification2 Acidify Mother_Liquor->Acidification2 Product1 (+)-(R)-2-CPA Acidification1->Product1 Product2 (-)-(S)-2-CPA Acidification2->Product2

Caption: Workflow for chemical resolution of racemic 2-CPA.

Protocol Example: Resolution with (-)-1-(1-Naphthyl)ethylamine [10]

  • Dissolve racemic this compound in 2-propanol.

  • Add a 2-propanol solution containing 0.8-1.0 equivalent of optically active (-)-1-(1-naphthyl)ethylamine dropwise at 20-50°C.

  • A sparingly soluble diastereomeric salt, the (+)-2-CPA·(-)-NEA salt, will precipitate.

  • Separate the precipitated salt by filtration.

  • Treat the isolated salt with a base followed by acidification with a mineral acid to liberate the pure (+)-(R)-2-chloropropionic acid.

  • The mother liquor, now enriched in the (-)-(S)-2-CPA salt, can be acidified to recover the (S)-enantiomer, albeit at a lower optical purity without further recrystallization steps.

Chemo-Enzymatic Resolution

Principle: Enzymes, being inherently chiral, can exhibit high stereoselectivity. Lipases are commonly used to resolve racemic acids or their esters. Two main approaches exist:

  • Asymmetric Esterification: A lipase selectively esterifies one enantiomer of the racemic acid in an organic solvent, leaving the other enantiomer unreacted.

  • Asymmetric Hydrolysis: A lipase selectively hydrolyzes one enantiomer from a racemic ester mixture in an aqueous medium, producing one enantiomer as the acid and leaving the other as the unreacted ester.

Protocol Example: Asymmetric Esterification with Candida Lipase [1]

  • In a suitable vessel, combine 4.34 g of racemic this compound, 11.0 mL of n-butanol, and 2.0 g of Candida lipase in 400 mL of n-hexane.

  • Stir the mixture vigorously at 30°C for approximately 14.5 hours. The lipase will preferentially catalyze the esterification of the (R)-enantiomer.

  • After the reaction reaches ~50-60% conversion, filter off the enzyme.

  • Separate the unreacted (S)-(-)-2-chloropropionic acid from the produced (R)-(+)-butyl-2-chloropropionate via extraction or distillation. A patent describes achieving 95% enantiomeric excess for the remaining (S)-acid at 68% conversion.[1]

Resolution MethodResolving/Catalytic AgentPrincipleTypical e.e.Source
Chemical Optically active 1-(1-naphthyl)ethylamineDiastereomeric Salt CrystallizationHigh Purity[10]
Chemical Optically active valineDiastereomeric Salt Crystallization96.7% (R-acid)[1]
Enzymatic Candida LipaseAsymmetric Esterification95% (S-acid)[1]
Enzymatic Pseudomonas LipaseAsymmetric Hydrolysis of EsterHigh[1][8]
Enzymatic Porcine Pancreatic LipaseAsymmetric Hydrolysis of Ester91% (R-acid)[1]

Purification and Purity Analysis

Regardless of the synthetic route, the final product requires purification to meet the stringent quality demands for pharmaceutical or agrochemical applications.

Purification

The primary method for purifying this compound on a large scale is fractional distillation under reduced pressure .[6][11]

  • Temperature Control: It is critical to maintain the distillation temperature as low as possible (e.g., below 40-60°C for ester intermediates) to prevent thermal decomposition and, most importantly, racemization.[12]

  • Impurity Removal: Crude 2-CPA may contain impurities like dichloropropionic acid. Heat treatment in the presence of specific metal compounds followed by their removal prior to final distillation has been patented as a method to improve purity.[11]

Analysis of Enantiomeric Purity

Verifying the enantiomeric excess (e.e.) is a critical quality control step. Direct analysis is often difficult, so derivatization is typically employed.

  • Gas Chromatography (GC): The acid can be converted to a diastereomeric derivative, such as a tert-butyl amide, and analyzed on a chiral stationary phase column (e.g., Chirasil-Val).[6][7]

  • High-Performance Liquid Chromatography (HPLC): The acid can be derivatized with a chiral or UV-active agent (e.g., 1-naphthylamine) and separated on a chiral column (e.g., Chiralcel OD-H).[13] This method allows for accurate determination of the enantiomeric ratio.

Conclusion and Method Selection

The large-scale synthesis of enantiomerically pure this compound is achievable through several robust methods.

  • The diazotization of L-alanine stands out as the most direct, high-yielding, and stereospecific route for producing (S)-2-CPA, benefiting from an inexpensive chiral starting material. It is often the method of choice for industrial production.

  • Kinetic resolution , both chemical and enzymatic, offers a viable alternative for separating racemic 2-CPA. Enzymatic methods are particularly attractive due to their high selectivity and environmentally friendly reaction conditions ("green chemistry"). The optimal choice of method will depend on factors such as the desired enantiomer ((R) or (S)), required scale, cost of reagents (including resolving agents or enzymes), and the available equipment for purification and analysis.

References

Application Notes & Protocols: Synthesis of 2-Chloropropionyl Chloride from 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropropionyl chloride is a highly versatile and reactive bifunctional molecule, featuring both an acyl chloride and an alpha-chloro group.[1] This structural arrangement makes it a valuable intermediate in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility in introducing the 2-chloropropionyl moiety is crucial for building more complex molecular architectures, including optically active compounds when derived from chiral precursors like lactic acid.[1][3] This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-chloropropionyl chloride from 2-chloropropionic acid, with a focus on the widely used thionyl chloride method.

Reaction Mechanism and Theoretical Framework

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose due to its efficacy and the convenient nature of its byproducts.[1][4] The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[5][6][7]

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][5]

  • Intermediate Formation: This initial attack leads to the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[5][6]

  • Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.[5][7]

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the 2-chloropropionyl chloride product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are easily removed from the reaction mixture.[1][4]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Formation cluster_2 Step 3: Nucleophilic Acyl Substitution cluster_3 Step 4: Product Formation 2_Chloropropionic_Acid This compound Thionyl_Chloride Thionyl Chloride (SOCl₂) 2_Chloropropionic_Acid->Thionyl_Chloride Nucleophilic attack Intermediate_1 Protonated Chlorosulfite Intermediate Thionyl_Chloride->Intermediate_1 Intermediate_2 Chlorosulfite Intermediate Intermediate_1->Intermediate_2 -H⁺ Chloride_Ion Cl⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_2->Tetrahedral_Intermediate Chloride_Ion->Tetrahedral_Intermediate Attack at Carbonyl 2_Chloropropionyl_Chloride 2-Chloropropionyl Chloride Tetrahedral_Intermediate->2_Chloropropionyl_Chloride Collapse Byproducts SO₂ + HCl (gaseous) Tetrahedral_Intermediate->Byproducts

Caption: Reaction mechanism for the synthesis of 2-chloropropionyl chloride.

Experimental Protocol: Synthesis of 2-Chloropropionyl Chloride

This protocol details the synthesis of 2-chloropropionyl chloride from this compound using thionyl chloride.

Materials and Equipment
MaterialsEquipment
This compoundRound-bottom flask
Thionyl chloride (SOCl₂)Reflux condenser
Anhydrous sodium sulfate (optional)Heating mantle with magnetic stirrer
Dropping funnel (optional)
Gas trap (for HCl and SO₂ gases)
Distillation apparatus
Vacuum source (for reduced pressure distillation)
Standard laboratory glassware
Personal Protective Equipment (PPE)
Safety Precautions

Hazard Identification and Risk Assessment:

  • This compound: Corrosive and can cause severe skin irritation and burns.[8][9]

  • Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water.[10] It is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[10]

  • 2-Chloropropionyl Chloride: Flammable liquid and vapor.[11] It causes severe skin burns and eye damage and is a lachrymator.[11][12]

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂) gases: Toxic and corrosive gases are evolved during the reaction.

Personal Protective Equipment (PPE) and Handling:

  • All manipulations should be performed in a well-ventilated fume hood.[10]

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8][9]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[8][13]

  • Use a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Reaction Apparatus (Flask, Condenser, Gas Trap) Start->Setup Reactants Charge Flask with This compound Setup->Reactants Addition Add Thionyl Chloride Reactants->Addition Reflux Heat to Reflux (70-80°C, 4-6 hours) Addition->Reflux Removal Remove Excess Thionyl Chloride (Rotary Evaporation) Reflux->Removal Purification Purify by Distillation (Under Reduced Pressure) Removal->Purification Characterization Characterize Product (NMR, IR, Boiling Point) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for 2-chloropropionyl chloride synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas trap. Ensure all glassware is thoroughly dried to prevent the decomposition of thionyl chloride.

  • Charging Reactants: In the fume hood, charge the round-bottom flask with this compound.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the this compound with stirring. A typical molar ratio is 1:1.2 of this compound to thionyl chloride.[1] The addition can be done via a dropping funnel for better control, especially on a larger scale. The reaction is exothermic, and cooling in an ice bath may be necessary during addition.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) using a heating mantle.[1] Maintain the reflux for 4-6 hours, or until the evolution of gases ceases.[1]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation at atmospheric pressure or, more conveniently, using a rotary evaporator.

  • Purification: The crude 2-chloropropionyl chloride is then purified by fractional distillation under reduced pressure.[1] Collect the fraction boiling at the appropriate temperature. The boiling point is approximately 109-111°C at atmospheric pressure.

Characterization of 2-Chloropropionyl Chloride

The identity and purity of the synthesized 2-chloropropionyl chloride can be confirmed by various analytical techniques.

PropertyExpected Value
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 109-111 °C
Density ~1.308 g/mL at 25 °C
¹H NMR Expected signals for the methyl and methine protons.
¹³C NMR Expected signals for the carbonyl, methine, and methyl carbons.
IR Spectroscopy Characteristic strong absorption for the C=O stretch of the acyl chloride.

Conclusion

The synthesis of 2-chloropropionyl chloride from this compound using thionyl chloride is a robust and widely adopted method. Adherence to strict safety protocols is paramount due to the hazardous nature of the chemicals involved. This guide provides a detailed framework for researchers and professionals to safely and efficiently perform this important chemical transformation.

References

Application Notes & Protocols: Synthesis of Amino Acids from 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of α-amino acids utilizing 2-chloropropionic acid as a starting material. Primarily focusing on the direct amination via nucleophilic substitution, this document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols for both racemic and enantioselective synthesis, and outlines robust purification and characterization strategies. This guide is intended as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis of modified and unnatural amino acids.

Introduction: The Strategic Utility of this compound in Amino Acid Synthesis

α-Amino acids are the foundational building blocks of peptides and proteins, and their synthetic analogues are pivotal in medicinal chemistry for developing peptidomimetics with enhanced stability, bioavailability, and pharmacological activity. While numerous methods exist for amino acid synthesis, the use of α-halo acids, such as this compound, offers a direct and efficient route.

This compound is a particularly valuable precursor for several reasons:

  • Commercial Availability: It is readily available in both racemic and enantiomerically pure forms (S)- and (R)-2-chloropropionic acid.

  • Direct Functionalization: The chlorine atom at the α-position is a good leaving group, facilitating direct nucleophilic substitution to introduce the desired amino group.

  • Stereochemical Control: The synthesis can be stereospecific. The primary reaction pathway, a bimolecular nucleophilic substitution (SN2), proceeds with a predictable inversion of stereochemistry, allowing for the synthesis of D-amino acids from L-halo acids and vice-versa.[1] This is of paramount importance in pharmaceutical development where stereoisomeric purity is a critical requirement.

This document will focus on the most direct and widely applied method: the reaction of this compound with ammonia.

Core Synthesis Pathway: Nucleophilic Amination

The conversion of this compound to an amino acid, such as alanine, is fundamentally a nucleophilic substitution reaction.[2][3] The nitrogen atom of ammonia, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic α-carbon of the this compound. This attack displaces the chloride ion, forming a new carbon-nitrogen bond.

Reaction Mechanism: An SN2 Pathway

The reaction proceeds via a classic SN2 mechanism.

  • Nucleophilic Attack: The ammonia molecule attacks the α-carbon from the side opposite to the chlorine atom.

  • Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed and the C-Cl bond is partially broken.

  • Inversion of Configuration: The chloride ion is expelled as a leaving group, and the nitrogen atom becomes bonded to the carbon. This process results in an inversion of the stereochemical configuration at the chiral center, often referred to as a Walden inversion.

  • Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the newly formed ammonium group to yield the neutral α-amino acid and an ammonium salt byproduct.[4][5][6]

The use of a significant excess of ammonia is a critical experimental parameter. It serves two purposes: it ensures a high concentration of the nucleophile to drive the reaction forward and, more importantly, it minimizes the potential for the newly formed amino acid product (which is also a nucleophile) to react with another molecule of this compound, thus preventing the formation of secondary amine by-products like α,α'-iminodipropionic acid.[7]

Caption: SN2 mechanism for the amination of this compound.

Experimental Protocols

The following protocols are provided as robust starting points for synthesis. As with any chemical procedure, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Racemic (DL)-Alanine

This protocol is adapted from established methods for the amination of α-halo acids and is optimized for yield.[7][8] The reaction is performed under pressure to maintain a high concentration of aqueous ammonia at elevated temperatures.

Table 1: Reagents and Conditions for DL-Alanine Synthesis

Reagent/Parameter Value Molar Eq. Notes
(±)-2-Chloropropionic Acid10.85 g (0.1 mol)1.0Starting material.
Aqueous Ammonia (28-30%)150 mL (~2.2 mol)~22Acts as nucleophile and base. A large excess is crucial.
Reaction VesselAutoclave or sealed pressure vessel-Must be capable of withstanding the reaction pressure.
Temperature70 °C-Balances reaction rate and potential side reactions.
Reaction Time5-10 hours-Monitor by TLC or LC-MS if possible.
PressureAutogenous-Pressure will build as the sealed vessel is heated.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable pressure-rated vessel (autoclave), combine (±)-2-chloropropionic acid with the concentrated aqueous ammonia.

  • Sealing and Heating: Seal the vessel securely. Place the vessel in a heating mantle or oil bath and heat to 70 °C with vigorous stirring. Maintain this temperature for 5-10 hours.[1][8]

  • Cooling and Depressurization: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature. Carefully and slowly vent any residual pressure in a fume hood.

  • Initial Work-up: Open the vessel and transfer the reaction mixture to a large round-bottom flask. Concentrate the solution under reduced pressure (rotary evaporator) to a volume of approximately 50 mL. This will remove a large portion of the excess ammonia.

  • Purification (See Section 4.0): The resulting concentrated solution contains DL-alanine, ammonium chloride, and residual ammonia. Proceed with purification, typically involving crystallization. The use of methanol can be effective for precipitating the desired amino acid while leaving the more soluble ammonium chloride in solution.[7]

Protocol 2: Enantioselective Synthesis of D-Alanine from (S)-2-Chloropropionic Acid

This protocol leverages the stereospecificity of the SN2 reaction to produce an enantiomerically enriched amino acid, a critical process in pharmaceutical synthesis.[1]

Table 2: Reagents and Conditions for D-Alanine Synthesis

Reagent/Parameter Value Molar Eq. Notes
(S)-2-Chloropropionic acid10.85 g (0.1 mol)1.0Starting material with high enantiomeric purity (e.g., >98% ee).
Aqueous Ammonia (25%)150 g (~2.2 mol)~22A large excess is required to ensure complete reaction and suppress by-products.
Reaction VesselAutoclave or sealed pressure vessel-
Temperature60-70 °C-Tightly controlled temperature is key to prevent racemization.
Reaction Time4-6 hours-

Step-by-Step Procedure:

  • Reaction Setup: Charge the autoclave with (S)-2-chloropropionic acid and the 25% aqueous ammonia solution.

  • Sealing and Heating: Seal the vessel and heat to 65-70 °C with efficient stirring for 4-6 hours.[1]

  • Cooling and Work-up: Allow the reaction to cool to room temperature and carefully vent the pressure.

  • pH Adjustment & Salt Removal: Transfer the mixture to a beaker. Adjust the pH to ~6.1 with concentrated HCl. At this stage, the crude product can be subjected to electrodialysis to remove the bulk of the ammonium chloride salt.[1]

  • Crystallization: Concentrate the desalted aqueous solution by evaporation to induce crystallization.

  • Isolation and Drying: Collect the crystalline D-alanine by filtration, wash with a small amount of cold ethanol or methanol, and dry under vacuum.

  • Chiral Analysis: The enantiomeric excess (ee) of the final product must be determined using a suitable chiral analytical method, such as Chiral HPLC or GC.

Purification and Characterization

Purification of the synthesized amino acid from the reaction mixture is a critical step to remove inorganic salts (primarily ammonium chloride) and any organic by-products.[9]

Workflow start Reaction Mixture (Amino Acid, NH4Cl, excess NH3) concentration Concentration (Rotary Evaporation) start->concentration purification Purification Step concentration->purification crystallization Crystallization (e.g., from aq. Methanol) purification->crystallization ion_exchange Ion-Exchange Chromatography purification->ion_exchange electrodialysis Electrodialysis purification->electrodialysis filtration Filtration & Drying crystallization->filtration ion_exchange->filtration electrodialysis->filtration analysis Characterization (NMR, MS, Chiral HPLC) filtration->analysis final_product Pure Amino Acid analysis->final_product

Caption: General experimental workflow for synthesis and purification.

Common Purification Techniques:

  • Recrystallization: This is the most common method. Concentrating the aqueous solution and then adding a less polar solvent in which the amino acid is sparingly soluble (like methanol or ethanol) can induce crystallization. Ammonium chloride is generally more soluble in such solvent mixtures than the amino acid, facilitating its removal.[7]

  • Ion-Exchange Chromatography: This technique offers a highly effective method for separation.[10] The crude mixture can be passed through a cation-exchange resin. The amino acid will bind to the resin, while neutral and anionic impurities (like Cl⁻) will pass through. The amino acid can then be eluted by changing the pH or ionic strength of the buffer.[11]

  • Electrodialysis: As mentioned in the enantioselective protocol, this is a powerful technique for removing ionic species like NH₄⁺ and Cl⁻ from a solution of a zwitterionic product like an amino acid.[1]

Characterization:

The identity and purity of the final product must be confirmed through standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To compare with literature values for the specific amino acid.

  • Chiral HPLC/GC: Essential for stereoselective syntheses to determine the enantiomeric excess (ee) and confirm the stereochemical outcome.

Conclusion

The synthesis of amino acids from this compound via direct amination is a robust, scalable, and versatile method. Its primary advantage lies in the stereospecific nature of the SN2 reaction, which permits the synthesis of enantiomerically pure D- or L-amino acids from readily available chiral precursors. Careful control of reaction conditions, particularly the use of excess ammonia, is critical to maximize yield and minimize by-product formation. Coupled with effective purification strategies such as recrystallization or ion-exchange chromatography, this approach provides a reliable pathway for accessing valuable building blocks for research, drug discovery, and pharmaceutical development.

References

Application Note: Monitoring 2-Chloropropionic Acid Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of pharmaceuticals and fine chemicals, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions to maximize yield and minimize impurities.[1][2][3] Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[1][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of TLC to monitor reactions involving 2-Chloropropionic acid, a key building block in the synthesis of various herbicides and pharmaceuticals.[6][7][8]

The Principle of Thin-Layer Chromatography

TLC separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[1][9][10][11]

  • Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto an inert backing such as a glass, plastic, or aluminum sheet.[4][9][10] For acidic compounds like this compound, silica gel is the preferred stationary phase.[12]

  • Mobile Phase: A solvent or a mixture of solvents, known as the eluent, moves up the stationary phase by capillary action.[4][9]

As the mobile phase ascends, it carries the spotted sample mixture with it. The components of the mixture separate based on their relative affinities for the stationary and mobile phases.[1][4] Less polar compounds have a weaker interaction with the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to a lower Rf value.[11]

The Rf value is a key parameter in TLC and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11]

Challenges in Monitoring this compound Reactions

Directly monitoring this compound on a standard silica gel TLC plate can be challenging due to its properties:

  • High Polarity: The carboxylic acid group makes it a highly polar molecule, which can lead to strong adsorption to the silica gel, resulting in streaking or "tailing" of the spot and a very low Rf value.[13]

  • Lack of a Chromophore: this compound does not possess a suitable chromophore, making it invisible under a standard 254 nm UV lamp.[14]

These challenges necessitate the use of specialized mobile phases and visualization techniques to achieve clear and reliable results.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates

  • Solvents: Ethyl acetate, hexanes, acetic acid, methanol, chloroform

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain

    • Bromocresol green stain

  • Equipment:

    • TLC developing chamber

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Heat gun

    • Forceps

    • Fume hood

Protocol 1: Standard TLC Monitoring

This protocol is suitable for reactions where this compound is converted into a less polar product that is UV active.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point for many reactions involving carboxylic acids is a mixture of a non-polar solvent and a polar solvent with a small amount of acetic acid to suppress the ionization of the carboxylic acid and reduce tailing.[13] A common system is Hexane:Ethyl Acetate with 1% Acetic Acid. The ratio of hexane to ethyl acetate should be optimized to achieve an Rf of ~0.3-0.4 for the starting material.[15]

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.[2][3] Dilute the aliquot with a volatile solvent like ethyl acetate.

  • TLC Plate Spotting:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • On the origin line, spot the starting material (this compound), the reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other.[3][15] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[3][15]

  • Development: Place the spotted TLC plate in the developing chamber containing the mobile phase, ensuring the origin line is above the solvent level.[2] Close the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[15]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • For non-UV active spots, use a chemical stain.

Protocol 2: Visualization with Potassium Permanganate Stain

Potassium permanganate is a general-purpose stain that oxidizes a wide range of organic compounds, appearing as yellow-brown spots on a purple background.[14][16]

Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

Staining Procedure:

  • After developing and drying the TLC plate, dip it into the potassium permanganate solution using forceps.

  • Quickly remove the plate and wipe the excess stain from the back with a paper towel.

  • Gently warm the plate with a heat gun until yellow-brown spots appear against a purple background.

Protocol 3: Specific Visualization of Carboxylic Acids with Bromocresol Green

Bromocresol green is a pH indicator that provides a selective method for visualizing acidic compounds like carboxylic acids.[17][18] They appear as yellow spots on a blue or green background.[17][18]

Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns a pale blue color.[17][19]

Staining Procedure:

  • Dip the dried TLC plate into the bromocresol green solution.

  • The acidic spots of this compound will appear as yellow spots on a blue-green background, typically without the need for heating.[17]

Data Interpretation and Visualization

The progress of the reaction can be qualitatively assessed by observing the changes on the TLC plate over time. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.[2]

Table of Expected Results
CompoundExpected Rf Range (Hexane:EtOAc:AcOH 70:30:1)Visualization MethodAppearance
This compound0.1 - 0.2Bromocresol GreenYellow spot on a blue/green background
Less Polar Product (e.g., an ester)0.5 - 0.7UV (if chromophore present), KMnO₄Dark spot (UV), Yellow-brown spot
Visualizing the TLC Workflow

The following diagram illustrates the key steps in monitoring a reaction by TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase B Prepare TLC Chamber A->B E Develop Plate B->E C Sample Reaction Mixture D Spot TLC Plate (Start, Co-spot, Reaction) C->D D->E F Dry Plate E->F G UV Visualization F->G H Chemical Staining (e.g., Bromocresol Green) G->H I Analyze Results (Rf Calculation) H->I

Caption: A schematic overview of the Thin-Layer Chromatography workflow for reaction monitoring.

Understanding the Separation Principle

The separation of this compound from a less polar product on silica gel is governed by their differing polarities.

Separation_Principle cluster_spots Separated Components plate TLC Plate (Silica Gel - Polar Stationary Phase) Origin Line Solvent Front spot1 This compound (More Polar, Lower Rf) spot2 Product (Less Polar, Higher Rf)

Caption: Differential migration of polar and non-polar compounds on a TLC plate.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By selecting the appropriate mobile phase and visualization techniques, such as bromocresol green staining for the specific detection of the carboxylic acid, researchers can effectively track the consumption of the starting material and the formation of products. This enables efficient reaction optimization and ensures the desired chemical transformation is achieved.

References

Application Note: Quantitative Determination of 2-Chloropropionic Acid by Acid-Base Titration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Chloropropionic acid (2-CPA) using acid-base titration. This compound is a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate quantification crucial for quality control and process optimization.[1] This application note details the underlying chemical principles, a meticulously validated step-by-step protocol for the titration, and guidelines for data analysis and interpretation. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and precise analytical method for this compound.

Introduction and Scientific Principle

This compound (CH₃CHClCOOH) is a chiral chlorocarboxylic acid that serves as a vital building block in various chemical syntheses.[2] Its purity and concentration are critical parameters that can influence the yield and quality of the final products. Acid-base titration, a cornerstone of volumetric analysis, offers a robust, cost-effective, and highly accurate method for determining the concentration of 2-CPA.[3]

The method is based on the neutralization reaction between the acidic analyte, 2-CPA, and a strong base of known concentration, typically sodium hydroxide (NaOH).[3][4] The reaction proceeds in a 1:1 stoichiometric ratio:

CH₃CHClCOOH + NaOH → CH₃CHClCOONa + H₂O

This compound is a moderately strong acid with a pKa of approximately 2.83.[5][6] This acidic nature allows for a sharp and distinct pH change at the equivalence point when titrated with a strong base. The equivalence point, where moles of the acid equal the moles of the base, is visually detected using a suitable pH indicator.[7] For this titration, phenolphthalein is the indicator of choice due to its sharp color transition from colorless to pink in the pH range of 8.2 to 10.0, which brackets the pH at the equivalence point of a weak acid-strong base titration.[8][9]

Safety and Handling Precautions

2.1 this compound: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[10][11] Always handle this compound in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]

2.2 Sodium Hydroxide (NaOH): Sodium hydroxide is a corrosive strong base that can cause severe burns.[15] Handle with care and wear appropriate PPE. Solutions of NaOH are relatively unstable as they can absorb atmospheric carbon dioxide, so it is crucial to standardize the solution before use.[16]

Experimental Protocol

This protocol is divided into three main stages: preparation and standardization of the sodium hydroxide titrant, preparation of the this compound sample, and the titration procedure.

Workflow Diagram

Titration_Workflow cluster_prep Phase 1: Preparation cluster_std Phase 2: Standardization cluster_analysis Phase 3: Sample Analysis A Prepare ~0.1 M NaOH Solution D Titrate NaOH against KHP A->D B Prepare 0.1 M KHP Primary Standard B->D C Prepare Phenolphthalein Indicator C->D G Titrate 2-CPA with Standardized NaOH C->G E Calculate Exact Molarity of NaOH D->E Volume Data E->G Standardized Titrant F Prepare 2-CPA Sample Solution F->G H Calculate Concentration of 2-CPA G->H Volume Data

Caption: Workflow for the quantitative analysis of this compound.

Reagents and Equipment

Reagents:

  • This compound (analytical grade)

  • Sodium hydroxide (NaOH) pellets

  • Potassium hydrogen phthalate (KHP), primary standard grade, dried at 120°C for 2 hours[17]

  • Phenolphthalein indicator solution (1% in ethanol)[18]

  • Deionized, CO₂-free water

Equipment:

  • Analytical balance (± 0.0001 g)

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Volumetric flasks (various sizes)

  • Pipettes and bulbs

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

Protocol Steps

Part A: Preparation of Solutions

  • Preparation of ~0.1 M Sodium Hydroxide (NaOH) Solution:

    • Accurately weigh approximately 4.0 g of NaOH pellets. Note: Solid NaOH is hygroscopic and absorbs atmospheric moisture, so rapid weighing is necessary. This solution will be standardized to determine its exact concentration.[19]

    • Dissolve the NaOH in a beaker with approximately 500 mL of CO₂-free deionized water.

    • Transfer the solution to a 1 L volumetric flask and dilute to the mark with CO₂-free deionized water. Mix thoroughly.[17] Store in a tightly sealed polyethylene bottle.

  • Preparation of Phenolphthalein Indicator Solution:

    • Dissolve 1.0 g of phenolphthalein powder in 100 mL of 95% ethanol.[18] Store in a dropper bottle.

Part B: Standardization of the NaOH Solution

  • Preparation of KHP Standard:

    • Accurately weigh, by difference, approximately 0.4 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass for each flask.[20]

    • To each flask, add approximately 50 mL of deionized water and swirl to dissolve the KHP completely.

  • Titration of KHP with NaOH:

    • Add 2-3 drops of phenolphthalein indicator to each KHP solution.[21]

    • Rinse and fill the 50 mL burette with the prepared ~0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume to the nearest 0.02 mL.[22]

    • Titrate the first KHP sample with the NaOH solution while continuously swirling the flask.[22]

    • As the endpoint is approached, a pink color will appear and persist for longer periods. Add the NaOH dropwise until the first faint but permanent pink color persists for at least 30 seconds. This is the endpoint.[15][23]

    • Record the final burette volume.

    • Repeat the titration for the other two KHP samples. The volumes of NaOH used should agree within ±0.1 mL.

  • Calculation of NaOH Molarity: The reaction between KHP (molar mass = 204.22 g/mol ) and NaOH is 1:1.

    • Moles of KHP = Mass of KHP (g) / 204.22 g/mol

    • Molarity of NaOH (M) = Moles of KHP / Volume of NaOH (L)

    • Calculate the molarity for each trial and determine the average molarity of the standardized NaOH solution.

Part C: Titration of this compound

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask. Record the exact mass.

    • Add approximately 50 mL of deionized water to dissolve the sample.

    • Prepare three replicate samples for titration.

  • Titration Procedure:

    • Add 2-3 drops of phenolphthalein indicator to the 2-CPA solution.

    • Refill the burette with the standardized NaOH solution and record the initial volume.

    • Titrate the 2-CPA sample with the standardized NaOH solution to the same faint pink endpoint as in the standardization step.[21]

    • Record the final burette volume.

    • Repeat the titration for all replicate samples.

Calculation of this compound Purity

The molar mass of this compound is 108.52 g/mol .[24]

  • Moles of NaOH used = Molarity of standardized NaOH (mol/L) × Volume of NaOH used (L)

  • Moles of 2-CPA = Moles of NaOH used (due to 1:1 stoichiometry)

  • Mass of 2-CPA in sample (g) = Moles of 2-CPA × 108.52 g/mol

  • Purity of 2-CPA (%) = (Mass of 2-CPA calculated / Initial mass of 2-CPA sample) × 100

Data Presentation and Analysis

All quantitative data should be recorded and presented in a clear, tabular format to ensure traceability and ease of comparison.

Table 1: Standardization of NaOH Solution

Trial Mass of KHP (g) Final Burette Reading (mL) Initial Burette Reading (mL) Volume of NaOH (mL) Calculated Molarity of NaOH (M)
1
2
3
Average Molarity

| Standard Deviation | | | | | |

Table 2: Analysis of this compound Sample

Trial Mass of Sample (g) Final Burette Reading (mL) Initial Burette Reading (mL) Volume of NaOH (mL) Calculated Purity (%)
1
2
3
Average Purity

| Standard Deviation | | | | | |

Trustworthiness and Self-Validation

To ensure the integrity and trustworthiness of the results obtained from this protocol, the following measures are essential:

  • Primary Standard: The use of a high-purity, stable, and non-hygroscopic primary standard like KHP is fundamental to accurately determine the concentration of the titrant.[21][25]

  • Replicate Analyses: Performing both the standardization and the sample titration in triplicate allows for the assessment of precision and the identification of any outlier results. The standard deviation of the results should be within acceptable laboratory limits.

  • Endpoint Consistency: The endpoint color should be consistent across all titrations. Over-titrating to a dark pink or fuchsia color will introduce a systematic error.[15] A white background placed under the flask can aid in observing the color change.[22]

  • Blank Titration: A blank titration using only deionized water and the indicator can be performed to account for any acidity or alkalinity in the solvent or glassware, though it is typically negligible with high-purity water.

Conclusion

The acid-base titration method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. By adhering to the principles of careful reagent preparation, meticulous standardization, and consistent analytical technique, researchers and quality control professionals can confidently determine the purity and concentration of this important chemical intermediate.

References

Application Notes and Protocols for the Safe Handling and Storage of 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This document provides a comprehensive guide for the safe handling and storage of 2-Chloropropionic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to mitigate the inherent risks associated with this corrosive and toxic compound, emphasizing a proactive approach to safety through understanding the causality behind each procedural step. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Introduction: Understanding the Hazard Profile

This compound (C₃H₅ClO₂) is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a versatile chiral intermediate in organic synthesis, but its utility is matched by its significant hazard profile. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] Furthermore, it is harmful if swallowed or absorbed through the skin.[5][6] Inhalation of its vapors can irritate the nose, throat, and lungs, potentially leading to coughing, wheezing, and shortness of breath.[7] Chronic exposure may result in bronchitis.[7] It is also recognized as a neurotoxin and can cause male reproductive toxicity.[1][8]

The causality behind these hazards lies in its chemical nature as a halogenated carboxylic acid.[9] The presence of the chlorine atom at the alpha position enhances the acidity and reactivity of the molecule, making it a potent alkylating agent that can react with biological macromolecules, leading to cellular damage.[8] Understanding this fundamental reactivity is paramount to appreciating the necessity of the stringent handling and storage procedures outlined below.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices.

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[6]GHS06: Toxic, GHS07: Exclamation mark
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][4][5][10]GHS05: Corrosive
Serious Eye Damage Causes serious eye damage.[6]GHS05: Corrosive
Specific Target Organ Toxicity May cause respiratory irritation.[5][7] Repeated exposure may cause bronchitis.[7]GHS08: Health hazard
Corrosive to Metals May be corrosive to metals.[6]GHS05: Corrosive

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment. These measures should be considered a system, where each component reinforces the others.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly operating chemical fume hood.[4] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the laboratory air.[7]

  • Eyewash Stations and Safety Showers: These emergency fixtures must be readily accessible and within a 10-second travel distance from the workstation.[3][11] Regular testing and maintenance are essential to ensure their functionality in an emergency.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not a matter of preference but a requirement based on a thorough risk assessment.

  • Eye and Face Protection: Tightly sealed goggles and a full-face shield are mandatory when handling this compound.[4][5] Standard safety glasses do not provide adequate protection against splashes. Contact lenses should not be worn.[7]

  • Hand Protection: Wear acid-resistant gloves, such as butyl rubber or Viton™.[7] It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before each use.[5]

  • Skin and Body Protection: A lab coat, preferably one that is chemical-resistant, is required.[4] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and arm sleeves should be worn over the lab coat.[7] Closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a potential for exposure above the recommended airborne exposure limit of 0.1 ppm (averaged over an 8-hour work shift), a NIOSH-approved respirator with an appropriate cartridge for organic acids/vapors must be used.[7] A written respiratory protection program, including fit-testing and training, is required under such circumstances.[7]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to prevent accidental exposure and contamination.

General Handling Workflow

The following diagram illustrates the essential steps for safely handling a new container of this compound.

G cluster_receipt Receipt & Initial Inspection cluster_transport Transport to Lab cluster_storage Initial Storage cluster_handling Preparation for Use cluster_cleanup Post-Handling receipt Receive Container inspect Inspect for Damage (Leaks, Cracks) receipt->inspect transport Use Secondary Containment (Bottle Carrier) inspect->transport storage Store in Designated Corrosives Cabinet transport->storage don_ppe Don Appropriate PPE storage->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh or Aliquot fume_hood->weigh cleanup Clean Work Area weigh->cleanup dispose_waste Dispose of Waste Properly cleanup->dispose_waste return_storage Return to Storage dispose_waste->return_storage

Caption: Workflow for receiving and handling this compound.

Protocol for Weighing and Preparing a Solution

This protocol outlines the steps for safely preparing a solution of this compound. The causality for each step is explained to reinforce safe practices.

  • Preparation:

    • Action: Assemble all necessary materials (beakers, graduated cylinders, stir bar, solvent, etc.) inside the chemical fume hood before retrieving the this compound.

    • Reasoning: This minimizes the time the acid container is outside of its designated storage area and reduces the risk of spills in the open lab.

  • Donning PPE:

    • Action: Put on all required PPE as detailed in Section 3.2.

    • Reasoning: This is the final barrier of protection against accidental contact.

  • Weighing:

    • Action: Carefully uncap the this compound container inside the fume hood. Use a clean pipette or spatula to transfer the desired amount into a tared container on a balance located within the fume hood.

    • Reasoning: Performing the transfer within the fume hood contains any vapors released.

  • Solution Preparation:

    • Action: Slowly add the weighed this compound to the solvent in a suitable container (e.g., an Erlenmeyer flask). Never add solvent to the acid, especially water, as this can generate heat and cause splashing.

    • Reasoning: The dissolution of acids can be exothermic. Adding acid to the solvent allows for better heat dissipation.

  • Mixing:

    • Action: Gently stir the solution using a magnetic stir plate or by swirling the flask.

    • Reasoning: Vigorous mixing can create aerosols, increasing the risk of inhalation.

  • Cleanup:

    • Action: Tightly recap the this compound container. Decontaminate any spills on the balance or work surface with a suitable neutralizing agent (e.g., sodium bicarbonate solution) followed by a water rinse.[12]

    • Reasoning: Immediate cleanup prevents accidental contact by subsequent users of the fume hood.

  • Waste Disposal:

    • Action: Dispose of all contaminated materials (pipette tips, wipes, etc.) in a designated hazardous waste container.[5]

    • Reasoning: Proper waste segregation is crucial for safe disposal and to prevent unwanted chemical reactions in the waste stream.

Storage and Incompatibility

Proper storage is essential to prevent degradation of the chemical, ensure its stability, and avoid dangerous reactions.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[2][3][4] It should be stored away from direct sunlight and heat sources.

  • Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and the escape of vapors.[4][5] Containers should be inspected regularly for signs of damage or leaks.

  • Segregation: this compound is incompatible with a range of substances. It must be stored separately from:

    • Strong bases (e.g., sodium hydroxide, potassium hydroxide)[7]

    • Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates)[7]

    • Metals [7][13]

    • Amines, isocyanates, and epichlorohydrin [7]

    • Food and feedstuffs[13]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimize harm to personnel and the environment.

Spill Response Decision Tree

The following diagram provides a decision-making framework for responding to a this compound spill.

G start Spill Occurs assess Assess Spill Size & Location start->assess minor_spill Minor Spill? (<100 mL, contained in fume hood) assess->minor_spill major_spill_actions Major Spill: 1. Evacuate Immediate Area 2. Alert Others 3. Call Emergency Services 4. Close Doors minor_spill->major_spill_actions No minor_spill_actions Minor Spill: 1. Ensure PPE is worn 2. Contain spill with absorbent 3. Neutralize with soda ash/lime 4. Collect in waste container minor_spill->minor_spill_actions Yes cleanup_major Await Hazmat Team major_spill_actions->cleanup_major cleanup_minor Decontaminate Area Dispose of Waste Restock Spill Kit minor_spill_actions->cleanup_minor report Report Incident cleanup_major->report cleanup_minor->report

Caption: Decision tree for responding to a this compound spill.

Spill Cleanup Protocol (Minor Spills)

This protocol is for small, contained spills (generally less than 100 mL) that can be safely managed by trained laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.[14]

  • Containment: Create a dike around the spill using an inert absorbent material such as sand, dry lime, or soda ash.[7][12]

  • Neutralization: Slowly and carefully cover the spill with a neutralizing agent like sodium bicarbonate or soda ash.[12] Be prepared for some foaming or heat generation.

  • Collection: Once the reaction has subsided, use a plastic scoop or other non-metallic tool to collect the absorbed and neutralized material into a designated, labeled hazardous waste container.[15]

  • Decontamination: Clean the spill area with soap and water.[15]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.[5]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.[5]

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5][6]

Conclusion

This compound is a valuable chemical reagent, but its safe use demands respect for its hazardous properties. By understanding the underlying chemical principles of its reactivity and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can significantly mitigate the risks. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

Introduction: The Strategic α-Chlorination of Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chlorination of Propionic Acid

The selective chlorination of propionic acid is a cornerstone reaction in synthetic organic chemistry, primarily valued for producing 2-chloropropionic acid (α-chloropropionic acid). This chiral molecule is a critical intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] For instance, it serves as a precursor in the synthesis of ibuprofen.[3] The primary challenge lies in achieving regioselectivity, specifically targeting the alpha (α) position adjacent to the carboxyl group, while minimizing the formation of the beta (β) isomer and di-chlorinated byproducts.[4][5]

Direct chlorination of a carboxylic acid at the α-position is inherently slow.[6] The Hell-Volhard-Zelinsky (HVZ) reaction provides a robust and widely adopted solution to this challenge.[7][8] This reaction proceeds through an acid halide intermediate, which more readily forms an enol tautomer, the active species that reacts with the halogen.[9][10] This guide provides a comprehensive experimental setup and protocol for the α-chlorination of propionic acid, emphasizing the mechanistic rationale, safety imperatives, and analytical validation required for successful and reproducible synthesis.

Reaction Mechanisms: Ionic vs. Radical Pathways

The regiochemical outcome of propionic acid chlorination is dictated by the reaction mechanism. Two competing pathways exist: an ionic mechanism yielding the desired α-product and a radical mechanism that primarily forms the β-isomer.[4][5]

  • Ionic Mechanism (Hell-Volhard-Zelinsky type): This is the desired pathway for synthesizing this compound. It is catalyzed by reagents that can convert the carboxylic acid into an acyl halide in situ, such as phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂), or propionic anhydride.[6][11][12] The acyl halide readily tautomerizes to an enol, which then undergoes electrophilic attack by chlorine at the α-carbon.[7][8] To favor this pathway, the reaction is typically conducted at elevated temperatures (115-140°C) while excluding light and radical initiators.[12][13]

  • Radical Mechanism: In the presence of UV light or radical initiators, chlorination proceeds via a free-radical chain reaction.[14][15] This pathway favors substitution at the β-carbon, leading to 3-chloropropionic acid. Therefore, excluding light is critical for selective α-chlorination.[12]

Mechanism Diagram: The Hell-Volhard-Zelinsky (HVZ) Pathway

The following diagram illustrates the key steps in the HVZ-type chlorination of propionic acid, catalyzed by PCl₃.

HVZ_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Chlorination cluster_3 Step 4: Hydrolysis/Exchange PropAcid Propionic Acid AcylChloride Propanoyl Chloride PropAcid->AcylChloride Activation PCl3 PCl₃ (catalyst) Enol Acyl Chloride Enol AcylChloride->Enol Tautomerization AcylChloride->Enol AlphaChloroAcyl α-Chloro Acyl Chloride Enol->AlphaChloroAcyl Electrophilic Attack Enol->AlphaChloroAcyl Chlorine Cl₂ FinalProduct This compound AlphaChloroAcyl->FinalProduct Hydrolysis or Acid Exchange AlphaChloroAcyl->FinalProduct

Caption: Key stages of the Hell-Volhard-Zelinsky chlorination mechanism.

Safety First: Hazard Analysis and Mitigation

Chlorination reactions demand stringent safety protocols due to the hazardous nature of the reagents.[16] Chlorine gas (Cl₂) is highly toxic, corrosive, and an oxidizer.[17][18]

  • Toxicity: Chlorine gas is a severe respiratory irritant that can cause lung damage and is fatal at high concentrations.[16] All manipulations must be conducted in a high-performance, certified chemical fume hood.[16]

  • Corrosivity: Dry chlorine is compatible with steel at moderate temperatures, but wet chlorine forms hydrochloric and hypochlorous acids, which are highly corrosive to most metals.[19] The experimental setup must utilize corrosion-resistant materials like glass or Hastelloy.[16]

  • Reactivity: Chlorine can react explosively with flammable solvents and reducing agents.[17][20] The reaction can be exothermic; therefore, controlled addition of chlorine and efficient temperature monitoring are essential.

  • Off-Gas Management: The reaction generates hydrogen chloride (HCl) gas as a byproduct.[14] The effluent gas stream from the reactor must be directed through a scrubbing system containing a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize both HCl and any unreacted chlorine.[4]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:

  • Chemical-resistant gloves (e.g., Neoprene over Butyl).

  • Chemical splash goggles and a full-face shield.

  • Flame-resistant lab coat.

  • A properly fitted respirator with an acid gas/chlorine cartridge should be readily available for emergency situations.[18]

Experimental Setup

A robust and chemically resistant setup is crucial for the safe and efficient chlorination of propionic acid. The apparatus should be assembled in a fume hood.

Apparatus Components:

  • Reaction Vessel: A three- or four-necked round-bottom flask equipped for magnetic or overhead stirring.

  • Heating and Temperature Control: A heating mantle or oil bath connected to a temperature controller with a thermocouple placed in the reaction mixture.[4]

  • Gas Inlet: A gas dispersion tube (sparger) extending below the surface of the reaction liquid to ensure efficient mixing of chlorine gas.[4]

  • Gas Flow Control: A rotameter or mass flow controller to meter the chlorine gas feed.[4]

  • Reflux Condenser: A condenser chilled with a circulating coolant to minimize the loss of volatile reactants and products.[4]

  • Off-Gas Scrubber: A series of two gas washing bottles (bubblers). The first can contain water to trap some HCl, and the second contains a concentrated sodium hydroxide or sodium bicarbonate solution to neutralize the remaining acid gases and excess chlorine.[4]

Diagram: Laboratory-Scale Chlorination Apparatus

Experimental_Setup cluster_reactor Reaction Assembly (in Fume Hood) cluster_gas_in Gas Inlet cluster_gas_out Gas Outlet & Scrubber Flask Three-Neck Flask (Propionic Acid + Catalyst) Condenser Reflux Condenser Stirrer Magnetic Stir Bar Heater Heating Mantle / Oil Bath Thermometer Thermocouple ChlorineCylinder Chlorine Cylinder Flowmeter Flowmeter ChlorineCylinder->Flowmeter Cl₂ Gas GasTube Gas Sparger Flowmeter->GasTube Cl₂ Gas Scrubber1 Water Trap Condenser->Scrubber1 Off-Gas (HCl, Cl₂) Scrubber2 NaOH Scrubber Scrubber1->Scrubber2 Off-Gas (HCl, Cl₂) Vent Fume Hood Vent Scrubber2->Vent Off-Gas (HCl, Cl₂)

Caption: Schematic of the experimental setup for propionic acid chlorination.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the selective α-chlorination of propionic acid using propionic anhydride as a catalyst.[4][12][13]

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMolesNotes
Propionic AcidC₃H₆O₂74.08370 g (5.0 mol)5.0Reagent grade, >99%
Propionic Anhydride(C₂H₅CO)₂O130.1452 g (0.4 mol)0.4Catalyst
Chlorine GasCl₂70.90~391 g (5.5 mol)5.5Slight excess

Procedure:

  • Reactor Setup: Assemble the dry glass apparatus as shown in the diagram within a certified chemical fume hood. Ensure all joints are properly sealed.

  • Charging the Reactor: Charge the three-necked flask with propionic acid (370 g, 5.0 mol) and propionic anhydride (52 g, 0.4 mol).[12] Add a magnetic stir bar.

  • Heating: Begin stirring and heat the reaction mixture to the target temperature of 125-135°C.[13] This temperature range is optimal for favoring the ionic mechanism while managing the reaction rate.

  • Chlorine Introduction: Once the temperature has stabilized, begin bubbling chlorine gas through the gas sparger into the stirred liquid. Maintain a steady flow rate. A slight excess of chlorine (approx. 1.1 equivalents) is used to ensure complete conversion.[12] The reaction is exothermic and the temperature should be carefully monitored and controlled.

  • Exclusion of Light: To prevent the formation of the β-isomer via radical chlorination, wrap the reaction flask in aluminum foil to exclude light.[12][13]

  • Reaction Monitoring: The reaction progress can be monitored by periodically taking small aliquots (with extreme caution), esterifying them (e.g., with diazomethane or by Fischer esterification), and analyzing by Gas Chromatography (GC).[4][5] The reaction is typically run for 15-20 hours.[12]

  • Completion and Purge: Once the reaction is complete (as determined by GC analysis showing consumption of the starting material), stop the chlorine flow. Purge the system with an inert gas like nitrogen for 30 minutes to remove residual HCl and unreacted chlorine from the reaction mixture, directing the effluent gas through the scrubber.[13]

  • Work-up and Purification:

    • Cool the crude reaction mixture to room temperature.

    • The primary product, this compound, can be purified by fractional distillation under reduced pressure.[21] The boiling point of this compound is approximately 189°C at atmospheric pressure and 78°C at 10 mmHg.[1][22]

    • Collect the fraction corresponding to pure this compound. Purity should be confirmed by GC and ¹H NMR spectroscopy.[23]

Product Analysis and Characterization

  • Gas Chromatography (GC): GC analysis of the esterified crude product is the primary method to determine the conversion of propionic acid and the relative ratio of α-chloro, β-chloro, and di-chlorinated products.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the purified product. For this compound, the ¹H NMR spectrum in CDCl₃ will show a characteristic quartet for the α-proton around 4.40 ppm and a doublet for the methyl protons around 1.66 ppm.[23]

References

Application Notes and Protocols for the Use of 2-Chloropropionic Acid in the Production of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the utilization of 2-chloropropionic acid as a key building block in the synthesis of valuable specialty chemicals. This document offers detailed protocols, mechanistic insights, and safety considerations to empower researchers in the fields of agrochemicals and pharmaceuticals.

Introduction: The Versatility of this compound

This compound (2-CPA) is a chiral carboxylic acid with the chemical formula CH₃CHClCOOH.[1] Its bifunctional nature, possessing both a reactive chlorine atom at the α-position and a carboxylic acid group, makes it a highly versatile intermediate in organic synthesis.[1] The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the carboxylic acid moiety allows for a variety of derivatizations, including esterification and amidation. This dual reactivity is the cornerstone of its utility in producing a wide range of specialty chemicals.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₃H₅ClO₂[2]
Molecular Weight108.52 g/mol [3]
AppearanceColorless to light yellow liquid[2]
Boiling Point187 °C @ 760 mmHg[2]
Melting Point4 °C[2]
Flash Point107 °C[2]
Specific Gravity1.240[2]
SolubilitySoluble in water and organic solvents[4]

Core Application: The Williamson Ether Synthesis for Aryloxypropionic Acids

A primary application of this compound is in the synthesis of aryloxypropionic acids, a class of compounds with significant commercial importance, particularly as herbicides.[5] The key transformation is the Williamson ether synthesis, an Sₙ2 reaction between a phenoxide and an alkyl halide.[1] In this context, the phenoxide acts as the nucleophile, and this compound (or its ester) serves as the electrophile.

Mechanistic Insight: The Sₙ2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.

  • Nucleophile Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[6]

  • Backside Attack: The phenoxide ion then attacks the α-carbon of this compound. The stereochemistry at this carbon is inverted during the reaction.

  • Leaving Group Departure: The chloride ion is displaced, and a new carbon-oxygen bond is formed, yielding the aryloxypropionic acid.

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Strong Base (e.g., KOH) Base->Phenoxide CPA This compound Product Aryloxypropionic Acid CPA->Product SN2 Attack Phenoxide->Product SN2 Attack Salt KCl + H₂O

Caption: General workflow of the Williamson ether synthesis.

Application Protocol: Synthesis of Dichlorprop (2,4-DP), a Phenoxy Herbicide

Dichlorprop, or 2-(2,4-dichlorophenoxy)propanoic acid, is a selective herbicide used to control broadleaf weeds.[4] Its synthesis is a classic example of the Williamson ether synthesis using this compound.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity
2,4-Dichlorophenol120-83-2163.0016.3 g (0.1 mol)
This compound598-78-7108.5211.9 g (0.11 mol)
Potassium Hydroxide (KOH)1310-58-356.1112.3 g (0.22 mol)
Toluene108-88-392.14200 mL
Concentrated HCl7647-01-036.46As needed
Anhydrous MgSO₄7487-88-9120.37As needed
Experimental Procedure

Safety First: This procedure involves corrosive and toxic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or butyl rubber are recommended for handling phenols).[7][8] An emergency eyewash and shower must be readily accessible.[7]

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 16.3 g (0.1 mol) of 2,4-dichlorophenol and 100 mL of toluene.

  • Formation of the Phenoxide: While stirring, slowly add a solution of 12.3 g (0.22 mol) of potassium hydroxide in 50 mL of water through the dropping funnel. The mixture will become warm.

  • Addition of this compound: Heat the mixture to reflux (approximately 85-90 °C). Once refluxing, add 11.9 g (0.11 mol) of this compound dissolved in 50 mL of toluene dropwise over 30 minutes.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of water.

    • Separate the aqueous layer.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of Dichlorprop will form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude Dichlorprop from a suitable solvent system, such as a mixture of toluene and hexane, to obtain the purified product.[9]

    • Dry the purified product in a vacuum oven.

Expected Outcome

A white crystalline solid, which is the Dichlorprop product. The typical yield for this reaction is in the range of 80-90%.

Application Protocol: Synthesis of Ethyl Clofibrate, a Fibrate Drug

Clofibrate is a lipid-lowering agent used to treat hypercholesterolemia.[1] Its synthesis involves the reaction of a phenoxide with an ester of a this compound derivative, in this case, ethyl 2-bromo-2-methylpropanoate, which is structurally related to this compound.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity
p-Chlorophenol106-48-9128.5612.9 g (0.1 mol)
Ethyl 2-bromo-2-methylpropanoate600-00-0195.0521.5 g (0.11 mol)
Potassium Carbonate (K₂CO₃)584-08-7138.2120.7 g (0.15 mol)
N,N-Dimethylformamide (DMF)68-12-273.09150 mL
Ethyl acetate141-78-688.11As needed
Saturated brineN/AN/AAs needed
Anhydrous Na₂SO₄7757-82-6142.04As needed
Experimental Procedure

Safety First: p-Chlorophenol is toxic and corrosive.[10] DMF is a skin and respiratory irritant.[11] Ethyl 2-bromo-2-methylpropanoate is a lachrymator. This procedure must be performed in a fume hood with appropriate PPE.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.9 g (0.1 mol) of p-chlorophenol and 20.7 g (0.15 mol) of anhydrous potassium carbonate in 150 mL of DMF.

  • Addition of the Ester: Heat the mixture to 70-80 °C with stirring. Slowly add 21.5 g (0.11 mol) of ethyl 2-bromo-2-methylpropanoate to the reaction mixture.

  • Reaction: Maintain the reaction at 80 °C for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water and stir.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated brine (2 x 100 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl clofibrate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[11]

Expected Outcome

A colorless to pale yellow oil, which is the ethyl clofibrate product. The typical yield is around 85-95%.

Safety and Handling of this compound

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][12] It is also harmful if swallowed.[3][12]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[3]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., butyl rubber, neoprene) are required.[10][13]

  • Respiratory Protection: Use in a well-ventilated fume hood. If aerosols may be generated, a respirator may be necessary.[3]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

  • Keep away from strong oxidizing agents and strong bases.[7]

  • In case of a spill, absorb with an inert material and dispose of as hazardous waste.[3]

First Aid:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of specialty chemicals. The protocols provided herein for the synthesis of the herbicide Dichlorprop and the drug ethyl clofibrate highlight its utility in Williamson ether synthesis. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can effectively and safely utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-Chloropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloropropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several established routes for the synthesis of this compound, each with its own advantages and potential for side product formation. The most prevalent methods include:

  • Direct Chlorination of Propionic Acid: This is a widely used industrial method where propionic acid is chlorinated directly using chlorine gas, often in the presence of a catalyst.[1][2]

  • Hell-Volhard-Zelinsky (HVZ) Reaction: A classic method for the α-halogenation of carboxylic acids. Propionic acid is treated with chlorine or bromine in the presence of a phosphorus catalyst (like PCl₃ or red phosphorus).[3][4][5][6][7][8] This reaction proceeds via the formation of an acyl halide intermediate.[3][4]

  • From Lactic Acid Derivatives: this compound and its esters can be synthesized from lactic acid or its esters by reaction with reagents like thionyl chloride (SOCl₂).[9][10]

  • Diazotization of Alanine: For producing enantiomerically pure (S)-2-chloropropionic acid, the diazotization of L-alanine in the presence of hydrochloric acid is a common laboratory method.[11][12]

Q2: I have a significant amount of 3-chloropropionic acid in my product. What causes this and how can I prevent it?

A2: The formation of 3-chloropropionic acid is a classic example of a competing reaction pathway. It arises from a different reaction mechanism than the desired α-chlorination.

  • Causality: The formation of this compound proceeds through an ionic mechanism, often involving an enol or acyl chloride intermediate, which favors substitution at the α-carbon. In contrast, the formation of 3-chloropropionic acid is the result of a free-radical chlorination mechanism.[1][2] This mechanism is promoted by the presence of UV light or free-radical initiators.[1][2]

  • Prevention: To minimize the formation of 3-chloropropionic acid, it is crucial to suppress the free-radical pathway. This can be achieved by:

    • Exclusion of Light: Conduct the reaction in the dark or in amber-colored glassware to prevent photochemical initiation of free radicals.[1][2]

    • Avoidance of Radical Initiators: Ensure that your starting materials and reaction vessel are free from substances that can initiate radical reactions (e.g., peroxides).

    • Use of Catalysts Promoting Ionic Pathways: Catalysts like propionic anhydride or phosphorus halides favor the ionic mechanism leading to the desired 2-chloro isomer.[1][2]

Q3: My final product is contaminated with di-chlorinated species. How can I identify and minimize them?

A3: Over-chlorination is a common issue, leading to the formation of di-chlorinated propionic acids.

  • Identification: The most common di-chlorinated side product is 2,2-dichloropropionic acid.[13] Other isomers like 2,3-dichloropropionic acid can also be formed. These can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Minimization: The formation of these impurities is typically due to an excess of the chlorinating agent or prolonged reaction times. To minimize their formation:

    • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent (e.g., Cl₂) to be slightly less than or equal to one equivalent relative to the propionic acid.

    • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., GC) and stop the reaction once the starting material is consumed to an acceptable level, before significant di-chlorination occurs.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to less selectivity and more over-chlorination. It is important to maintain the optimal temperature for the specific method being used.

Troubleshooting Guide for Side Product Formation

This section provides a more detailed breakdown of common side products and step-by-step protocols for their mitigation and removal.

Issue 1: Presence of 3-Chloropropionic Acid
Symptom Probable Cause Troubleshooting Steps
Significant peak corresponding to 3-chloropropionic acid in GC or NMR.Free-radical chlorination pathway is active.1. Verify Light Exclusion: Ensure the reaction is performed in a vessel protected from light. 2. Check for Radical Initiators: Purify starting materials if contamination is suspected. 3. Optimize Catalyst: If using the direct chlorination method, ensure an appropriate catalyst that favors the ionic pathway is being used (e.g., propionic anhydride).[1][2]
Issue 2: Presence of Di-chloropropionic Acids (e.g., 2,2-Dichloropropionic Acid)
Symptom Probable Cause Troubleshooting Steps
Impurity peaks with mass corresponding to dichloropropionic acid are observed.Over-chlorination of the desired product.1. Adjust Stoichiometry: Reduce the amount of chlorinating agent used. 2. Monitor Reaction Progress: Use in-process controls (e.g., GC analysis of aliquots) to determine the optimal reaction time. 3. Purification: Fractional distillation can be used for removal, but it is challenging due to close boiling points.[13] A patented method suggests heat-treating the crude product in the presence of a metal compound to facilitate separation by distillation.[13]
Issue 3: Residual Propionyl Chloride
Symptom Probable Cause Troubleshooting Steps
Sharp, acyl chloride-like odor; presence of a corresponding peak in analytical data.Incomplete hydrolysis of the intermediate.1. Ensure Complete Hydrolysis: After the chlorination step (especially in the HVZ reaction), ensure that the reaction mixture is thoroughly quenched with water and allowed sufficient time for the hydrolysis of the acyl chloride to the carboxylic acid. 2. Aqueous Work-up: Perform a thorough aqueous work-up, washing the organic layer with water or a mild basic solution to hydrolyze and remove any remaining acyl chloride.

Experimental Protocols

Protocol 1: Minimizing 3-Chloropropionic Acid via Ionic Chlorination
  • Apparatus Setup: Assemble a four-necked flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube. Ensure the entire apparatus is shielded from light by wrapping it in aluminum foil.

  • Reaction Mixture: Charge the flask with propionic acid and propionic anhydride (as a catalyst, typically 3-30 mol% relative to the propionic acid).[2]

  • Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 120-135°C).[2]

  • Chlorination: Introduce chlorine gas through the gas inlet tube at a controlled rate.

  • Monitoring: Periodically take samples to monitor the ratio of this compound to 3-chloropropionic acid by GC.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture. The product can then be purified by distillation.

Protocol 2: Purification of this compound from Dichloro-derivatives

Note: This is based on a patented method and should be adapted with appropriate safety precautions.

  • Crude Product: Take the crude this compound containing dichloro-derivatives.

  • Heat Treatment: Add a metal compound (as specified in the relevant literature, for example, certain metal salts) to the crude product. Heat the mixture to a temperature between 130-180°C.[13]

  • Removal of Metal Compound: After the heat treatment, remove the metal compound by evaporation or extraction at a temperature not exceeding 160°C.[13]

  • Final Purification: Purify the this compound by distillation to achieve a purity of at least 99 wt.%.[13]

Visualizing Reaction Pathways

Formation of 2- and 3-Chloropropionic Acid

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Propionic_Acid Propionic Acid Ionic Ionic Pathway (e.g., with PCl3/Cl2 or Propionic Anhydride) Propionic_Acid->Ionic Conditions: Dark, Catalyst Radical Free-Radical Pathway (promoted by UV light) Propionic_Acid->Radical Conditions: UV Light Product_2_Chloro This compound (Desired Product) Ionic->Product_2_Chloro Side_Product_3_Chloro 3-Chloropropionic Acid (Side Product) Radical->Side_Product_3_Chloro

Caption: Competing pathways in the chlorination of propionic acid.

Workflow for Troubleshooting Side Product Formation

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions Start Crude 2-Chloropropionic Acid Synthesized Analyze Analyze Product Mixture (GC, NMR, etc.) Start->Analyze Identify Identify Side Products Analyze->Identify Isomer Isomeric Impurity? (e.g., 3-Chloropropionic Acid) Identify->Isomer Yes Over_Chlorination Over-chlorination? (e.g., Dichloro-derivatives) Identify->Over_Chlorination Yes Other Other Impurities? (Starting Material, etc.) Identify->Other Yes Adjust_Conditions Adjust Reaction Conditions (Exclude Light, Change Catalyst) Isomer->Adjust_Conditions Adjust_Stoichiometry Adjust Stoichiometry & Monitor Reaction Time Over_Chlorination->Adjust_Stoichiometry Purify Optimize Purification (Distillation, etc.) Other->Purify Adjust_Conditions->Analyze Re-run & Adjust_Stoichiometry->Analyze Re-run & Purify->Analyze Re-analyze

Caption: A logical workflow for identifying and mitigating side products.

References

Minimizing the formation of 2,2-dichloropropionic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chlorinated Propionic Acids

A Guide to Minimizing 2,2-Dichloropropionic Acid Byproduct Formation

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated propionic acids. The controlled chlorination of propionic acid is a foundational process, but it presents a significant challenge: preventing the over-chlorination that leads to the formation of 2,2-dichloropropionic acid (also known as the herbicide Dalapon) when the desired product is the mono-chlorinated species.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize this common byproduct, ensuring higher purity and yield of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the formation of 2,2-dichloropropionic acid.

Q1: What is the primary reaction pathway that leads to the formation of 2,2-dichloropropionic acid as a byproduct?

Answer: 2,2-dichloropropionic acid is typically formed via a consecutive ionic chlorination path.[3][4] The synthesis begins with the chlorination of propionic acid to form the desired intermediate, 2-chloropropionic acid (α-chloropropanoic acid). However, this intermediate is itself susceptible to further chlorination at the same alpha-carbon position, yielding the 2,2-dichloro- byproduct.

The reaction mechanism, particularly when catalyzed by propionic anhydride or other acid catalysts, proceeds through the formation of a propanoyl chloride intermediate. This intermediate then undergoes an acid-catalyzed enolization, which is the rate-determining step, to form an enol.[3][4] This enol form readily reacts with chlorine to produce the α-chlorinated product. Because the newly formed this compound can also undergo enolization, it can react with any remaining chlorine in the mixture, leading to the dichlorinated byproduct.

G Propionic Acid Propionic Acid This compound This compound Propionic Acid->this compound + Cl2 (Catalyst) beta-Chloropropionic Acid beta-Chloropropionic Acid Propionic Acid->beta-Chloropropionic Acid + Cl2 (Radical Pathway) 2,2-Dichloropropionic Acid 2,2-Dichloropropionic Acid This compound->2,2-Dichloropropionic Acid + Cl2 (Excess) (Consecutive Reaction)

Caption: Reaction pathways in propionic acid chlorination.

Q2: Why is temperature control so critical in preventing dichlorination?

Answer: Temperature is a key determinant of reaction rate and selectivity. While monochlorination of propionic acid is often conducted at temperatures between 100-140°C, higher temperatures significantly accelerate the rate of the second chlorination step.[5] Specifically, temperatures in the 150-160°C range are known to favor the formation of 2,2-dichloropropionic acid.[5]

Causality: At higher temperatures, more molecules possess the necessary activation energy to overcome the barrier for the second chlorination. The monochlorinated product, already present in the reaction mixture, is thus more likely to react further before all the starting propionic acid has been consumed. Therefore, maintaining the reaction temperature at the lower end of the effective range for monochlorination is a primary strategy for minimizing the dichlorinated byproduct.

Q3: What is the role of the catalyst, and how does its choice affect the reaction?

Answer: In this context, a catalyst's primary role is to facilitate the formation of the enol intermediate, which is the species that actually reacts with chlorine in the ionic pathway. Common catalysts include propionic anhydride, thionyl chloride, or red phosphorus (as in the Hell-Volhard-Zelinsky reaction).[2][3][6]

  • Propionic Anhydride/Thionyl Chloride: These catalysts react with propionic acid to form propanoyl chloride .[3][4] Propanoyl chloride enolizes more readily than propionic acid itself, thus accelerating the desired α-chlorination. The reaction becomes an acid-catalyzed process, and it can even be autocatalytic because the this compound product is a stronger acid than the starting material, further promoting enolization.[3]

  • Red Phosphorus (P): In the HVZ reaction, phosphorus reacts with a small amount of chlorine to form phosphorus trichloride (PCl₃). PCl₃ then converts the carboxylic acid to the acyl halide, which, like propanoyl chloride, readily enolizes and undergoes α-halogenation.[6][7]

The choice and concentration of the catalyst must be carefully optimized. An overly active or concentrated catalyst can accelerate the reaction to a point where control is lost, leading to a rapid increase in temperature and a higher rate of dichlorination.

Q4: How can I monitor the reaction in real-time to prevent over-chlorination?

Answer: Real-time monitoring is essential for stopping the reaction once the optimal conversion of starting material to the desired monochlorinated product is achieved. The most common laboratory technique is Gas Chromatography (GC) .

By taking small, quenched aliquots from the reaction mixture at regular intervals, you can monitor the disappearance of the propionic acid starting material and the appearance of the this compound product and the 2,2-dichloropropionic acid byproduct. The samples are typically esterified before injection to make the acidic compounds more volatile and suitable for GC analysis.[3] When the ratio of the mono- to di-chlorinated product reaches its maximum and before the concentration of the di-chlorinated product begins to rise sharply, the chlorine feed should be stopped and the reaction cooled.

Section 2: Troubleshooting Guide for Excessive Byproduct Formation

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Caption: Troubleshooting workflow for minimizing 2,2-DCP.

Issue 1: High levels of 2,2-DCP when synthesizing this compound.
  • Potential Cause A: Incorrect Molar Ratio of Reactants

    • Explanation: The most direct cause of over-chlorination is an excess of the chlorinating agent. Using more than one molar equivalent of chlorine relative to propionic acid will inevitably drive the reaction toward the dichlorinated product once the initial monochlorination is complete.

    • Recommended Action A: Stoichiometric Control:

      • Carefully calculate the molar equivalents. Do not exceed a 1.05:1 molar ratio of Chlorine:Propionic Acid.

      • Instead of adding chlorine all at once, disperse the chlorine gas into the reaction mixture at a controlled rate using a rotameter or mass flow controller.[3]

      • Ensure vigorous stirring to promote efficient mass transfer and prevent localized areas of high chlorine concentration.

  • Potential Cause B: Excessive Reaction Temperature

    • Explanation: As detailed in the FAQ, temperatures above the optimal range for monochlorination (e.g., >140°C) will disproportionately increase the rate of the second chlorination reaction.

    • Recommended Action B: Temperature Optimization:

      • Maintain the reaction temperature strictly between 115°C and 140°C .[5]

      • Use a temperature-controlled oil bath and a contact thermometer within the reaction mixture for precise control.

      • Be mindful of the exothermic nature of the reaction. The rate of chlorine addition may need to be slowed to prevent the temperature from overshooting the setpoint.

Issue 2: Formation of undesired β-chloropropionic acid or α,β-dichloro isomers.
  • Potential Cause: Competing Radical Reaction Pathway

    • Explanation: While the desired α-chlorination proceeds via an ionic mechanism, a competing free-radical mechanism can also occur, which typically leads to chlorination at the β-position.[3][4] This pathway is initiated by UV light or other radical initiators (like peroxides).[5][8]

    • Recommended Action: Suppression of Radical Formation:

      • Exclude Light: Conduct the reaction in amber glassware or wrap the reaction vessel in aluminum foil to prevent photo-initiation of chlorine radicals.

      • Ensure Purity of Reagents: Use reagents free from peroxide contamination, which can act as a radical initiator.

      • Avoid Radical Catalysts: Do not use catalysts known to promote radical reactions. The recommended catalysts (propionic anhydride, PCl₃) favor the ionic pathway.

Section 3: Key Experimental Protocols

Protocol 3.1: General Procedure for Controlled Monochlorination

This protocol provides a baseline for minimizing dichlorination. Note: This is a representative procedure and must be adapted and optimized for your specific laboratory conditions and scale.

  • Setup: Assemble a glass reactor equipped with a magnetic stirrer, reflux condenser, thermometer, and a gas dispersion tube for chlorine inlet.[3] Ensure the setup is protected from light.[5]

  • Charging Reactor: Charge the reactor with propionic acid and the chosen catalyst (e.g., 2-5 mol% propionic anhydride).

  • Heating: Heat the mixture with vigorous stirring to the target temperature (e.g., 120°C).

  • Chlorine Addition: Begin bubbling chlorine gas through the gas dispersion tube at a slow, controlled rate. Monitor the reaction temperature closely and adjust the flow to prevent overheating.

  • Monitoring: At 30-minute intervals, withdraw a ~0.1 mL aliquot, quench it (e.g., in a sodium bicarbonate solution), extract with a suitable solvent, esterify, and analyze by GC to monitor the product ratios.

  • Completion: When the GC analysis shows that the concentration of this compound is maximized and propionic acid is nearly consumed, stop the chlorine flow.

  • Workup: Purge the system with nitrogen gas to remove excess HCl and chlorine before proceeding to purification.

Protocol 3.2: GC-MS Method Outline for Quantifying Products

This protocol outlines a method for analyzing reaction aliquots.

  • Sample Preparation:

    • Take a 100 µL aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.[9]

    • For improved peak shape and sensitivity, perform derivatization to convert the carboxylic acids to esters (e.g., methyl or butyl esters).[3][10]

  • Instrumentation:

    • System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: A standard non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is typically suitable.

    • Injection: 1 µL split injection.

  • GC Conditions (Example):

    • Inlet Temp: 250°C

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Mode: Scan mode for initial identification; Selected Ion Monitoring (SIM) for improved quantitation.[9]

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify peaks based on retention time and mass spectra compared to pure standards. Quantify by peak area to determine the relative percentages of starting material, monochloro-, and dichloro-products.

CompoundBoiling Point (°C)Key Analytical Consideration
Propionic Acid~141 °CStarting material
This compound~186 °CDesired product
2,2-Dichloropropionic Acid~185-190 °CByproduct to be minimized[1]

Table 1: Physical properties of relevant compounds. Note the close boiling points of the mono- and di-chlorinated products, making purification by distillation challenging.

Section 4: Purification Strategies

If 2,2-dichloropropionic acid does form, its removal is necessary.

  • Fractional Distillation: Due to the very close boiling points of this compound and 2,2-dichloropropionic acid, simple distillation is ineffective. High-efficiency fractional distillation under reduced pressure may be attempted but can be difficult and lead to product loss.

  • Selective Precipitation/Neutralization: A more effective strategy can be the careful neutralization and separation of the acid salts. The different acidities of the mono- and di-chlorinated products may allow for selective precipitation with a base. For instance, methods exist for preparing the solid alkali salt of 2,2-dichloropropionic acid by reacting it with an alkali compound in a chlorinated hydrocarbon solvent, causing the salt to precipitate.[11] This type of procedure could potentially be adapted to selectively remove the dichlorinated species from the mixture. Further experimentation would be required to develop a robust separation protocol based on this principle.

References

Overcoming challenges in the chiral resolution of 2-Chloropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-chloropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this important chiral building block. Racemic this compound is a valuable precursor, but for many pharmaceutical and agrochemical applications, isolating a single enantiomer is critical.

This resource moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of stereochemistry and crystallization science.

Part 1: Core Principles & Initial Considerations

The most prevalent and scalable method for resolving this compound is through the formation of diastereomeric salts.[1][2] This technique leverages the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting products, a pair of diastereomeric salts, are no longer mirror images and thus possess different physical properties, most notably solubility. This solubility difference is the key to their separation by fractional crystallization.

The success of this entire process hinges on a few critical factors: the choice of the resolving agent, the selection of the solvent system, and precise control over the crystallization conditions.

Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses the most common issues encountered during the resolution process in a practical question-and-answer format.

Issue 1: Crystallization Failure (Oiling Out or No Precipitation)

Q: I've combined my racemic this compound with the chiral resolving agent in solution, but either nothing happens, or I get a viscous, oily layer instead of crystals. What is going wrong?

A: This is one of the most frequent hurdles in diastereomeric salt crystallization. It typically points to a suboptimal solvent environment or issues with supersaturation. "Oiling out" occurs when the salt's concentration exceeds its solubility limit, but the conditions are not favorable for it to organize into a stable crystal lattice, causing it to separate as a liquid phase.[3][4]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The solvent may be too good, dissolving both diastereomeric salts so effectively that the less soluble salt cannot reach the supersaturation needed to crystallize. Conversely, a very poor solvent can cause both salts to crash out of solution indiscriminately as an amorphous oil.

    • Solution: A systematic solvent screen is the most critical first step. The ideal solvent will exhibit a large solubility difference between the two diastereomers.[5] Start with common solvents like isopropanol, ethanol, or acetone, and consider binary mixtures (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune polarity and solubility.[6] The role of the solvent is not passive; it can be incorporated into the crystal lattice and fundamentally alter the stability and, therefore, the solubility of the diastereomeric salts.[7]

  • Incorrect Supersaturation Level:

    • Too Low: If the solution remains clear, the concentration of the less-soluble salt is below its saturation point.

      • Solution: Slowly evaporate the solvent or cautiously add an anti-solvent (a solvent in which the salt is poorly soluble) to induce precipitation.[4] A gradual reduction in temperature is also a primary method for achieving supersaturation.

    • Too High: If an oil forms immediately upon cooling or mixing, the solution is likely too concentrated, leading to rapid, kinetically-driven precipitation rather than slow, thermodynamically-favored crystal growth.[3]

      • Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% by volume) of additional solvent, and attempt to cool the solution more slowly.

  • Impure Starting Materials: Impurities can act as crystallization inhibitors, disrupting the formation of a well-ordered crystal lattice.

    • Solution: Ensure the racemic this compound and the chiral resolving agent are of high purity before starting. Recrystallize or distill the starting materials if necessary.

Issue 2: Poor Resolution (Low Diastereomeric or Enantiomeric Excess)

Q: I managed to get crystals, but after liberating the acid, the enantiomeric excess (e.e.) is very low. How can I improve the purity?

A: Low optical purity is a sign that the crystallization process did not effectively discriminate between the two diastereomeric salts. The precipitated solid is likely a mixture of both diastereomers.

Possible Causes & Solutions:

  • Rapid Crystallization: Cooling the solution too quickly is a primary cause of low purity. Fast crystal growth traps the more soluble diastereomer within the lattice of the less soluble one, a phenomenon known as co-crystallization.[3]

    • Solution: Employ a slow, controlled cooling ramp. Allow the solution to cool naturally to room temperature first, and then transfer it to a refrigerated bath. Creating an insulated environment (e.g., placing the flask in a beaker of water or a Dewar flask) can promote slower cooling and the formation of more selective crystals.[3]

  • Suboptimal Solvent Choice: As mentioned, the solvent is key. Even if a solvent produces crystals, it may not provide sufficient solubility difference between the diastereomers for an effective separation.

    • Solution: Revisit the solvent screen. Sometimes, a subtle change, like switching from ethanol to isopropanol, can dramatically impact selectivity. In some systems, the choice of solvent can even invert which diastereomer is less soluble.[8]

  • Insufficient Recrystallization: A single crystallization is rarely enough to achieve high purity.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in the minimum amount of the hot, original solvent system and cool slowly again. Each recrystallization step should enrich the solid in the desired, less-soluble diastereomer. Monitor the progress by checking the melting point or optical rotation of the salt after each step.[9]

Issue 3: Low Yield

Q: The optical purity of my resolved this compound is high, but the final yield is very low. What can I do to improve it?

A: Low yield means a significant portion of the desired enantiomer was either left behind in the mother liquor or lost during the workup.

Possible Causes & Solutions:

  • High Solubility of the Target Salt: Even the "less soluble" salt has some solubility. Using an excessive amount of solvent will keep more of your target product dissolved.[3]

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the salt. After filtering the crystals, cool the mother liquor further (e.g., in a freezer) for an extended period to see if a second, potentially less pure, crop of crystals can be obtained.

  • Unfavorable Stoichiometry: The molar ratio of the resolving agent to the racemic acid is critical. Using a full equivalent of the resolving agent may not be optimal.

    • Solution: The theoretical maximum yield for a classical resolution is 50%. Often, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of crystals, as there isn't enough resolving agent to form a salt with all of the undesired enantiomer.

  • Recovery and Racemization: The unwanted enantiomer remains in the mother liquor. Discarding it wastes half of your starting material.

    • Solution: Isolate the enriched, unwanted enantiomer from the mother liquor. Develop a protocol to racemize it back to the starting racemic mixture. For this compound, this can often be achieved by heating in the presence of a chloride ion source, such as hydrochloric acid.[10] This racemized material can then be recycled into the resolution process, dramatically improving the overall process yield.

Part 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a generalized workflow for the resolution of (±)-2-chloropropionic acid using a chiral amine like (1R,2S)-(-)-Ephedrine or (S)-(-)-1-(1-Naphthyl)ethylamine.

  • Salt Formation: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol). In a separate container, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent.

  • Mixing: Slowly add the resolving agent solution to the acid solution with gentle swirling. If precipitation occurs immediately, add more hot solvent until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to promote the growth of large, well-defined crystals. Once at room temperature, you may transfer the flask to an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve purity, dissolve the collected crystals in the minimum amount of hot solvent and repeat the slow cooling and isolation steps.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an acid (e.g., 2M HCl) until the pH is ~1-2. This will protonate the resolving agent, making it water-soluble, and liberate the free this compound.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or diethyl ether.

  • Isolation of Product: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Workflow for Diastereomeric Salt Resolution

G cluster_prep 1. Preparation & Salt Formation cluster_separation 2. Separation cluster_purification 3. Purification & Liberation racemic_acid Racemic (±)-2-CPA mix Mix & Dissolve racemic_acid->mix chiral_base Chiral Resolving Agent (e.g., (S)-amine) chiral_base->mix solvent Hot Solvent solvent->mix cool Slow Cooling & Crystallization mix->cool filter Vacuum Filtration cool->filter crystals Less Soluble Salt ((S)-acid-(S)-amine) filter->crystals Solid mother_liquor Mother Liquor (Enriched in (R)-acid-(S)-amine) filter->mother_liquor Filtrate acidify_S Acidify (HCl) crystals->acidify_S acidify_R Acidify (HCl) mother_liquor->acidify_R extract_S Extract & Evaporate acidify_S->extract_S pure_S Pure (S)-2-CPA extract_S->pure_S racemize Racemize & Recycle acidify_R->racemize

Caption: Workflow of chiral resolution via diastereomeric crystallization.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by HPLC

Direct analysis of this compound on a chiral column can be challenging. A more robust method involves derivatization to an amide or ester, which often provides better separation and detection.[11][12]

  • Derivatization: In a small vial, dissolve a sample of your resolved this compound (~5 mg) in a suitable solvent (e.g., 1 mL of dry dichloromethane). Add a coupling agent (e.g., DCC or EDC) and a chiral amine or alcohol for derivatization (e.g., (S)-1-(1-naphthyl)ethylamine). Note: If you are analyzing for the R/S enantiomers of the acid, you must use an achiral derivatizing agent, like benzylamine, and separate the resulting diastereomers on a chiral column.

  • HPLC Analysis:

    • Column: Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).[11]

    • Mobile Phase: Typically a mixture of hexane and an alcohol like isopropanol or ethanol. The exact ratio must be optimized for baseline separation.

    • Flow Rate: ~1.0 mL/min.

    • Detection: UV detector (e.g., at 224 nm if using a naphthyl-containing derivative).[11]

  • Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) in the chromatogram.[13]

    • % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100

Data Table: Common Resolving Agents for Carboxylic Acids
Chiral Resolving AgentTypeCommon ApplicationsComments
(1R,2S)-(-)-EphedrineAmino AlcoholVersatile for many acids, including mandelic acid.[9]Readily available, often forms highly crystalline salts.
(S)-(-)-1-PhenylethylamineChiral AmineWidely used, classic resolving agent.Both enantiomers are commercially available.
(S)-(-)-1-(1-Naphthyl)ethylamineChiral AmineEffective for this compound.[6]The naphthyl group can aid in crystallization and UV detection.
Brucine / StrychnineAlkaloidsHistorically important, very effective.Use is often avoided due to high toxicity.
(R,R)-(+)-Tartaric AcidChiral AcidUsed to resolve racemic bases.[14]Not used for resolving acids. Included for context.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the main alternatives to diastereomeric salt crystallization for resolving this compound? A1: While classical resolution is common, enzymatic methods offer high selectivity. Lipases can be used to selectively esterify one enantiomer from the racemic acid or to selectively hydrolyze one enantiomer from a racemic ester.[15][16] For example, Candida cylindracea lipase has been shown to preferentially esterify the (R)-enantiomer, leaving the desired (S)-acid behind with high enantiomeric purity.[15][16]

Q2: How do I know if I have formed a salt or just a mixture? A2: True salt formation involves a proton transfer from the carboxylic acid to the amine. This can often be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. You should see the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of ammonium N-H stretches (~2500-2800 cm⁻¹), along with a shift in the carbonyl C=O stretch to the carboxylate anion stretch (~1600-1550 cm⁻¹).

Q3: My diastereomeric salt has a broad melting point range. What does this indicate? A3: A sharp melting point is a good indicator of purity. A broad or depressed melting point range for a diastereomeric salt strongly suggests that it is an impure mixture of both diastereomers. This is a clear signal that further recrystallization is necessary to improve the diastereomeric excess.[9]

Q4: Can I use a seed crystal to help my crystallization? A4: Absolutely. If you have a small amount of pure diastereomeric salt from a previous successful batch, adding a single, tiny crystal (seeding) to a supersaturated solution can promote the crystallization of the desired form and prevent oiling out.[17] However, be cautious: if the solution is too highly supersaturated, seeding can cause rapid, non-selective precipitation.[17]

Troubleshooting Decision Tree

G start Crystallization Attempt q1 Did a solid precipitate? start->q1 q2 Is the solid crystalline or an oil? q1->q2 Yes sol1 Solution is likely not supersaturated. - Slowly evaporate solvent - Cool to lower temp - Add anti-solvent q1->sol1 No q3 Is the e.e. > 90%? q2->q3 Crystalline sol2 Solution is likely too concentrated. - Re-heat to dissolve - Add 5-10% more solvent - Cool much more slowly q2->sol2 Oil / Amorphous sol3 Purity is low. - Recrystallize the salt - Use a slower cooling rate - Re-screen for a more  selective solvent q3->sol3 No success Success! q3->success Yes

Caption: Decision tree for troubleshooting crystallization outcomes.

References

Optimizing reaction conditions for the diazotization of alanine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of the diazotization of alanine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Aliphatic Diazotization

The diazotization of primary amines is a cornerstone of synthetic chemistry. However, the reaction's behavior differs dramatically between aromatic and aliphatic amines. While aromatic diazonium salts can be stabilized by resonance and isolated under specific conditions, their aliphatic counterparts, such as the one derived from alanine, are notoriously unstable.[1][2][3] This inherent instability is the central challenge. Upon formation, the aliphatic diazonium ion readily decomposes, extruding highly stable nitrogen gas (N₂) to form a reactive carbocation.[4] This carbocation becomes a focal point for a cascade of non-selective subsequent reactions, including substitution, elimination, and rearrangement, often resulting in a complex mixture of products.[5][6]

This guide is structured to address these challenges head-on, providing you with the foundational knowledge and practical solutions needed for successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the diazotization of alanine. Understanding the "why" behind each parameter is the first step toward optimization and troubleshooting.

Q1: Why is it critical to maintain a low temperature (0-5 °C) for this reaction?

A1: The aliphatic diazonium salt formed from alanine is thermally unstable.[7] At temperatures above 5 °C, it decomposes rapidly into a carbocation and nitrogen gas.[3] This decomposition is the primary cause of low yields and the formation of undesired byproducts. By maintaining a temperature range of 0-5 °C using an ice-salt bath, you significantly slow down this decomposition rate, allowing the diazonium ion to exist long enough to be used in a subsequent, desired reaction (in situ).[7]

Q2: What is the precise role of the strong acid (e.g., HCl, H₂SO₄) in the reaction?

A2: A strong mineral acid serves two indispensable functions:

  • Generation of the Electrophile: The acid reacts with the sodium nitrite (NaNO₂) added to the mixture to generate nitrous acid (HNO₂) in situ. This nitrous acid is then protonated by the excess strong acid and loses a water molecule to form the critical electrophile: the nitrosonium ion (NO⁺) .[8][9] This ion is what actually reacts with the amine group of alanine.

  • Prevention of Azo Coupling: In an insufficiently acidic environment, the unreacted alanine (which is a primary amine) can act as a nucleophile and attack the newly formed diazonium salt. This leads to the formation of an unwanted azo compound, often presenting as a colored impurity.[7] By keeping the solution strongly acidic, the free amine group of alanine is protonated to form an ammonium salt (-NH₃⁺), rendering it non-nucleophilic and preventing this side reaction.

Q3: Can I use a different nitrosating agent besides sodium nitrite?

A3: While sodium nitrite in aqueous acid is the most common and cost-effective method, other reagents can be used, particularly in non-aqueous media. Alkyl nitrites, such as isopentyl nitrite or t-butyl nitrite, are often employed in organic solvents.[10][11] Recent research has shown that using isopentyl nitrite in a low-nucleophilicity solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve the selectivity of reactions involving aliphatic amines by minimizing side reactions with the solvent.[11]

Q4: How do I know if the diazotization has been successful?

A4: Due to the instability of the alanine diazonium salt, direct confirmation is difficult and generally not practical. It is almost always generated and used immediately (in situ).[3] Success is therefore determined by the successful formation of the desired downstream product. However, two indirect methods can be useful:

  • Test for Excess Nitrous Acid: The reaction is typically run with a slight excess of the amine. To confirm that all the nitrite has been consumed, you can use starch-iodide paper. A drop of the reaction mixture placed on the paper will turn blue-black if excess nitrous acid is present.[12][13]

  • Azo Dye Test (for Aromatic Amines): While not directly applicable to the unstable alanine product, a common qualitative test for stable aromatic diazonium salts is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a vibrant red or orange azo dye indicates the presence of the diazonium salt.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition of Diazonium Salt: The temperature rose above the critical 0-5 °C range.[7] 2. Insufficient Acidity: Incomplete generation of the nitrosonium ion (NO⁺) or unwanted azo coupling side reactions.[7] 3. Reagent Degradation: Sodium nitrite solution was not freshly prepared, or the alanine starting material is impure.1. Use an ice-salt bath for more robust temperature control. Add the sodium nitrite solution very slowly (dropwise) to manage the exothermic nature of the reaction.[7] 2. Ensure a sufficient molar excess of strong mineral acid is used. The pH should be strongly acidic throughout the reaction. 3. Always use high-purity alanine and a freshly prepared aqueous solution of sodium nitrite for each experiment.[7]
Reaction Mixture Turns Dark Brown or Black 1. Diazonium Salt Decomposition: This is a common visual indicator of rapid decomposition. 2. Azo Coupling: Insufficient acid can lead to the formation of colored azo byproducts.[7]1. Immediately check and lower the reaction temperature. Ensure the rate of nitrite addition is slow and steady. 2. Verify the acidity of the solution. Consider adding more acid if the problem persists in subsequent runs.
Formation of Multiple Unexpected Products 1. Carbocation Instability: This is the inherent challenge. The carbocation intermediate is reacting non-selectively with any nucleophile present (e.g., water, acid counter-ion like Cl⁻).[5][11] 2. Carbocation Rearrangement: While less common for the simple ethyl carbocation from alanine, rearrangements are a possibility in aliphatic chemistry.[5]1. Control the nucleophilic environment. If the goal is the hydroxy acid, water is the desired nucleophile. If another nucleophile is desired, its concentration must be high relative to water. Using a non-nucleophilic solvent system (e.g., HFIP) can drastically improve selectivity.[11] 2. This is difficult to control and points to the fundamental reactivity of the intermediate. Altering the solvent or reaction strategy may be necessary.
Vigorous Gas Evolution (N₂) Observed Rapid Decomposition: This indicates the diazonium salt is forming and immediately decomposing. While some N₂ evolution is expected, vigorous bubbling suggests the reaction is proceeding too quickly or at too high a temperature.This is a strong indicator that your temperature control is insufficient. Lower the temperature and significantly reduce the rate of sodium nitrite addition.

Visualizing the Process

Understanding the chemical transformations and experimental logic is key to mastering this reaction.

The Diazotization Reaction Mechanism

The conversion of alanine to its diazonium ion proceeds through a well-defined, multi-step mechanism initiated by the formation of the nitrosonium ion.

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Reaction with Alanine cluster_2 Step 3: Tautomerization & Diazonium Ion Formation NaNO2 NaNO₂ HONO HNO₂ NaNO2->HONO + H⁺ H_plus 2H⁺ (from acid) Alanine Alanine (R-NH₂) H2ONO_plus H₂O⁺-NO HONO->H2ONO_plus + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2ONO_plus->NO_plus - H₂O H2O_1 H₂O H2O_2 H₂O Nitrosamine_ion R-NH₂⁺-NO Alanine->Nitrosamine_ion + NO⁺ Nitrosamine N-Nitrosamine (R-NH-N=O) Nitrosamine_ion->Nitrosamine - H⁺ Diazohydroxide Diazohydroxide (R-N=N-OH) Nitrosamine->Diazohydroxide Tautomerization Protonated_DH R-N=N-OH₂⁺ Diazohydroxide->Protonated_DH + H⁺ Diazonium_ion Alanine Diazonium Ion (R-N₂⁺) Protonated_DH->Diazonium_ion - H₂O

References

Troubleshooting low yields in the Hell-Volhard-Zelinsky reaction of propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the α-bromination of propionic acid. Here, we address common issues leading to low yields and provide expert-driven, actionable solutions based on established chemical principles.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured in a question-and-answer format to directly address specific experimental failures.

Question 1: My reaction shows low conversion of propionic acid. What are the likely causes and how can I fix it?

Answer:

Low conversion is one of the most common issues and typically points to problems with the initial, critical step of the reaction: the formation of the acyl bromide intermediate. Carboxylic acids themselves do not readily enolize to allow for α-halogenation.[1][2][3] The reaction must first convert propionic acid into the more reactive propionyl bromide.

Potential Causes & Solutions:

  • Inactive or Insufficient Catalyst (PBr₃):

    • Causality: Phosphorus tribromide (PBr₃) is the key reagent that converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating the formation of propionyl bromide.[4][5] If the PBr₃ is degraded or used in insufficient amounts, this initial conversion stalls. PBr₃ is highly sensitive to moisture and can hydrolyze to phosphorous acid, rendering it inactive.[6]

    • Solution:

      • Always use a fresh, unopened bottle of PBr₃ or distill it immediately before use.

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).

      • Use at least a catalytic amount of PBr₃. While catalytic, using a molar equivalent is often practical to overcome slow kinetics.[7]

  • Presence of Moisture:

    • Causality: Water in the propionic acid or solvent will rapidly react with PBr₃, consuming the catalyst.[6] It can also hydrolyze the propionyl bromide intermediate back to propionic acid, halting the reaction progress.

    • Solution:

      • Use anhydrous propionic acid. If necessary, distill it from a drying agent (e.g., anhydrous MgSO₄) prior to use.

      • If a solvent is used (though the reaction is often run neat), ensure it is appropriately dried.[8]

  • Inadequate Reaction Temperature:

    • Causality: The HVZ reaction is known to require harsh conditions, including high temperatures, to proceed efficiently.[5][9][10][11] Insufficient heat can lead to extremely slow reaction rates for both the acyl bromide formation and the subsequent enolization and bromination steps.

    • Solution:

      • Gently warm the mixture to initiate the reaction, typically to 40-50°C during the bromine addition.[12]

      • After the initial exothermic reaction subsides, maintain the reaction at reflux to ensure it goes to completion.[10]

Question 2: I'm observing the formation of multiple products, including what appears to be a di-brominated species. How can I improve selectivity?

Answer:

The formation of α,α-dibromopropionic acid is a known side reaction that occurs when the reaction conditions are not carefully controlled.

Potential Causes & Solutions:

  • Excess Bromine (Br₂):

    • Causality: The stoichiometry of bromine is critical. The reaction is designed for mono-halogenation.[8] Adding a significant excess of Br₂ provides the reagent necessary for a second halogenation event at the alpha-carbon.

    • Solution:

      • Use precisely one molar equivalent of Br₂ relative to the propionic acid. Add the bromine dropwise to maintain control over the reaction rate and temperature.

  • Prolonged Reaction Times at High Temperatures:

    • Causality: Even with correct stoichiometry, leaving the reaction at high temperatures for an extended period can sometimes favor over-bromination.

    • Solution:

      • Monitor the reaction's progress using an appropriate technique (e.g., GC-MS or ¹H NMR on quenched aliquots). Once the starting material is consumed, proceed to the workup to avoid side reactions.

Question 3: My conversion looks good, but my isolated yield is poor after workup. Where am I losing my product?

Answer:

Poor isolated yield often points to issues during the quenching and purification stages. The primary product before workup is α-bromopropionyl bromide, a highly reactive and somewhat volatile species.[10]

Potential Causes & Solutions:

  • Premature Hydrolysis:

    • Causality: The intermediate, α-bromopropionyl bromide, is an acyl halide and is extremely susceptible to hydrolysis.[13] Adding water too quickly or under the wrong conditions can lead to decomposition or loss of product. The final product, 2-bromopropanoic acid, is formed upon controlled hydrolysis.[4][14]

    • Solution:

      • Cool the reaction mixture to 0°C before quenching.

      • Add water slowly and carefully to control the exothermic hydrolysis reaction.

      • Alternatively, if the desired final product is an ester, quenching with a dry alcohol (like methanol or n-butanol) instead of water can directly yield the corresponding α-bromo ester, which can be easier to isolate.[10][13]

  • Loss During Solvent Removal/Distillation:

    • Causality: The product, α-bromopropionyl bromide, has a boiling point of approximately 152-154°C at atmospheric pressure, but can be distilled at lower temperatures under vacuum (e.g., 48-50°C at 10 mmHg).[12][15] Aggressive solvent removal can lead to co-distillation and loss of the product.

    • Solution:

      • If isolating the intermediate, use vacuum distillation with careful temperature control.

      • For the final acid product, ensure that extraction and solvent removal steps are performed efficiently to minimize product time in solution.

Frequently Asked Questions (FAQs)

  • Q: What is the precise role of phosphorus in the HVZ reaction? A: Phosphorus itself is not the catalyst. It reacts in situ with bromine (Br₂) to form phosphorus tribromide (PBr₃), which is the true catalytic species.[1][6][16] PBr₃ then converts the carboxylic acid to an acyl bromide, which is the key intermediate that can readily form an enol for α-bromination.[1][4][13]

  • Q: Can I use red phosphorus instead of PBr₃? A: Yes. Using catalytic red phosphorus with bromine is a classic and effective method.[6][17] The red phosphorus reacts with bromine to generate the necessary PBr₃ in situ.

  • Q: Why doesn't bromine react directly with the α-carbon of propionic acid? A: Carboxylic acids do not enolize to a significant extent under standard acidic conditions.[2][3] The acidic proton of the carboxyl group is removed far more readily than an α-hydrogen. The conversion to an acyl bromide is necessary because acyl bromides lack this acidic proton and can enolize much more effectively, allowing the reaction to proceed.[2][13]

  • Q: Can this reaction be used for α-chlorination? A: Yes, the HVZ reaction can be adapted for α-chlorination using Cl₂ and a phosphorus trihalide like PCl₃.[8][9] However, bromination is more common. The reaction is not suitable for fluorination or iodination.[9][10][11]

Appendices

Key Reaction Parameters Summary
ParameterRecommended Value/ConditionRationale & Notes
Propionic Acid:PBr₃ Ratio 1 : 0.3 (catalytic) to 1 : 1Catalytic amounts are sufficient, but molar equivalents can improve reaction kinetics.[7]
Propionic Acid:Br₂ Ratio 1 : 1Strict stoichiometry is crucial to prevent di-bromination.
Temperature Initial addition at 40-50°C, then refluxThe reaction requires heat to proceed at a reasonable rate.[5][10]
Atmosphere Anhydrous, inert (e.g., N₂ or Ar)Essential to prevent the decomposition of PBr₃ and the acyl bromide intermediate.
Workup Quench with H₂O or an alcohol at 0°CControls the hydrolysis/esterification step and prevents product degradation.[10][13]
Visualization of the Troubleshooting Workflow

The following diagram outlines a decision-making process for diagnosing low yields in the HVZ reaction.

HVZ_Troubleshooting Start Low Yield Observed Check_Conversion Symptom: Low Conversion of Propionic Acid Start->Check_Conversion Check_Purity Symptom: Multiple Side Products (e.g., Di-bromination) Start->Check_Purity Check_Isolation Symptom: Good Conversion, Poor Isolated Yield Start->Check_Isolation Cause_Catalyst Cause: Inactive/Insufficient PBr₃ or Moisture Contamination Check_Conversion->Cause_Catalyst Cause_Temp Cause: Inadequate Temperature Check_Conversion->Cause_Temp Cause_Stoich Cause: Incorrect Br₂ Stoichiometry Check_Purity->Cause_Stoich Cause_Workup Cause: Product Loss During Workup/Purification Check_Isolation->Cause_Workup Solution_Reagents Solution: Use fresh/distilled PBr₃. Use anhydrous reagents/glassware. Cause_Catalyst->Solution_Reagents Solution_Temp Solution: Heat to reflux after initial addition. Cause_Temp->Solution_Temp Solution_Stoich Solution: Use exactly 1.0 eq. of Br₂. Monitor reaction progress. Cause_Stoich->Solution_Stoich Solution_Workup Solution: Quench at 0°C. Use careful vacuum distillation. Cause_Workup->Solution_Workup

Caption: Troubleshooting Decision Tree for the HVZ Reaction.

Standard Experimental Protocol: α-Bromination of Propionic Acid

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Reagents:

  • Propionic Acid (anhydrous)

  • Phosphorus Tribromide (PBr₃) or Red Phosphorus

  • Bromine (Br₂)

  • Deionized Water or Anhydrous Alcohol (for workup)

Procedure:

  • Setup: Assemble a round-bottom flask with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried.

  • Initial Charge: Charge the flask with anhydrous propionic acid (1.0 eq) and a catalytic amount of PBr₃ (e.g., 0.3 eq). If using red phosphorus, add it at this stage.

  • Bromine Addition: Slowly add bromine (1.0 eq) dropwise from the dropping funnel. The reaction can be exothermic; maintain the temperature at 40-50°C using a water bath if necessary.[12]

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction by taking small aliquots until the starting material is consumed (typically several hours).

  • Workup (Hydrolysis): Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add deionized water to the flask to hydrolyze the α-bromopropionyl bromide to 2-bromopropanoic acid.

  • Workup (Esterification - Alternative): Alternatively, to form the ester, quench the cooled reaction mixture by slowly adding a desired anhydrous alcohol (e.g., n-butanol).[10]

  • Isolation: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-bromopropanoic acid or its corresponding ester.

References

Preventing racemization during the synthesis of chiral 2-Chloropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-chloropropionic acid. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of maintaining chirality during the synthesis of this critical building block. Here, we address common challenges and provide in-depth, field-proven guidance to help you prevent racemization and achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a significant challenge. The primary causes depend on the synthetic route but generally involve the formation of a planar, achiral intermediate.

  • SN1-type Mechanisms: If the reaction proceeds through a carbocation intermediate, as in some substitution reactions, the planar nature of the carbocation allows for nucleophilic attack from either face, leading to a racemic mixture.[1]

  • Enolate/Ketene Formation: For reactions involving the carboxylic acid or its derivatives, abstraction of the acidic α-hydrogen can lead to the formation of a planar enolate or ketene intermediate.[2][3] Reprotonation or subsequent reaction can then occur from either side, scrambling the stereocenter. This is particularly a risk under basic conditions or with strong, non-nucleophilic bases.[2]

  • Neighboring Group Participation: The carboxylate group can sometimes act as an internal nucleophile, leading to the formation of a transient lactone intermediate. This can result in a double inversion, which ultimately leads to retention of configuration, but under certain conditions, it can also open pathways to racemization.[4]

  • High Temperatures and Prolonged Reaction Times: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization pathways.[5] Similarly, extended reaction times increase the probability of side reactions that can lead to a loss of stereochemical integrity.

Q2: I'm synthesizing (S)-2-chloropropionic acid from L-alanine via diazotization. What are the critical parameters to control to avoid racemization?

A2: The diazotization of L-alanine is a widely used method for preparing enantiomerically pure (S)-2-chloropropionic acid.[6][7] This reaction proceeds with retention of configuration. However, maintaining high optical purity requires careful control of several parameters:

  • Low Temperature: The diazotization reaction should be carried out at low temperatures, typically between 0-5 °C.[8] This minimizes side reactions and the decomposition of the diazonium salt intermediate, which can lead to racemization.

  • Controlled Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of L-alanine.[7][8] A slow and controlled addition prevents localized overheating and the buildup of nitrous acid, which can promote side reactions.

  • Acid Concentration: The reaction is typically performed in a hydrochloric acid solution.[6][8] Maintaining an appropriate acid concentration is crucial for the efficient formation of the diazonium salt and subsequent nucleophilic substitution by the chloride ion.

  • Choice of Diazotizing Agent: While sodium nitrite in HCl is common, using nitrosyl chloride (NOCl) can improve conversion rates and yield, with the reaction still retaining the original configuration and achieving high enantiomeric excess (ee) values.[8][9]

Q3: My synthesis involves converting chiral lactic acid to this compound using thionyl chloride (SOCl₂). I'm observing significant racemization. Why is this happening and how can I prevent it?

A3: The reaction of lactic acid with thionyl chloride is a classic method for producing this compound, but it is prone to racemization if not properly controlled.[10][11] The reaction mechanism is key to understanding this issue.

The reaction proceeds through a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion can occur via two main pathways:

  • SNi (Internal Nucleophilic Substitution): This pathway leads to retention of configuration. The chlorosulfite intermediate decomposes in a concerted fashion where the chloride is delivered from the same face as the leaving group.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway leads to inversion of configuration. An external chloride ion attacks the carbon center from the backside, displacing the chlorosulfite group.[12][13]

Racemization occurs when both pathways compete, or when conditions favor an SN1-like mechanism with a carbocation intermediate.

To minimize racemization:

  • Use of Pyridine (or other tertiary amines): Adding a base like pyridine can favor the SN2 pathway, leading to a product with a predictable inverted configuration. The pyridine reacts with the chlorosulfite intermediate, forming a pyridinium salt, which is then displaced by a chloride ion in a classic SN2 reaction.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar, non-ionizing solvents can favor the SNi mechanism, while polar solvents can promote SN1 or SN2 pathways.

  • Low Temperature: As with many stereoselective reactions, maintaining low temperatures can help control the reaction kinetics and favor one pathway over the other, reducing the likelihood of racemization.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low enantiomeric excess (ee) in the final product. 1. Racemization during reaction: Formation of planar intermediates (enolates, carbocations).[1][3]2. Racemization during workup or purification: Exposure to acidic or basic conditions, or high temperatures.[5]3. Inaccurate measurement of optical purity. 1. Reaction Conditions: - Temperature: Maintain the lowest practical temperature for the reaction. - Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized heating. - Base/Acid: If using a base, choose a non-nucleophilic, sterically hindered base to minimize α-proton abstraction.[2] For acidic conditions, use the mildest acid that is effective.2. Workup/Purification: - Neutralization: Carefully neutralize the reaction mixture, avoiding strongly acidic or basic pH. - Distillation: If distillation is required, perform it under reduced pressure to lower the boiling point and minimize thermal racemization.[14]3. Analysis: - Chiral HPLC/GC: Use a calibrated chiral column for accurate ee determination. Ensure proper separation of enantiomers.
Inconsistent stereochemical outcome (retention vs. inversion). Competing reaction mechanisms (e.g., SN1, SN2, SNi). [12][13]1. Review Reagents and Solvents: - Thionyl Chloride Reactions: The presence or absence of a base like pyridine can switch the mechanism from SNi (retention) to SN2 (inversion). - Solvent Polarity: Polar, protic solvents can favor SN1 pathways, leading to racemization. Aprotic solvents are generally preferred for SN2 reactions.
Low yield of the desired chiral product. 1. Side reactions: Elimination, decomposition of intermediates.2. Incomplete conversion. 3. Loss during purification. 1. Optimize Reaction Conditions: - Temperature and Time: Systematically vary the reaction temperature and time to find the optimal balance between conversion and side product formation. - Stoichiometry: Ensure the correct molar ratios of reactants. For diazotization, a slight excess of the diazotizing agent is often used.[8]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

This protocol is based on the well-established diazotization reaction, which proceeds with retention of configuration.[6][7][15]

Materials:

  • L-Alanine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-alanine in a 5 N hydrochloric acid solution.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred L-alanine solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Extract the reaction mixture with diethyl ether (4 x volume of the aqueous layer).[15]

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the ethereal solution over anhydrous calcium chloride or magnesium sulfate.[15]

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator at atmospheric pressure (bath temperature 40-50 °C).[15]

  • Purify the crude (S)-2-chloropropionic acid by vacuum distillation.

Diagrams
Workflow for Preventing Racemization ```dot

// Racemization path node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_Temp [label="High Temperature"]; Strong_Base [label="Strong Base"]; SN1_Conditions [label="SN1 Conditions"];

Chiral_Substrate -> High_Temp [color="#EA4335"]; Chiral_Substrate -> Strong_Base [color="#EA4335"]; Chiral_Substrate -> SN1_Conditions [color="#EA4335"]; {High_Temp, Strong_Base, SN1_Conditions} -> Racemic_Mixture [color="#EA4335", label="Leads to"]; }

Caption: SN2 reaction leads to Walden Inversion. [4][12]

References

Navigating the Challenges of 2-Chloropropionic Acid Workup: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Chloropropionic Acid. As Senior Application Scientists, we understand that the stability of this compound during workup can be a significant challenge, leading to yield loss, impurity generation, and safety concerns. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a clear understanding of the chemical principles governing the stability of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low after aqueous workup. What are the likely causes?

Low yields are often attributable to the inherent reactivity of this compound in aqueous basic solutions. During neutralization and extraction, two primary degradation pathways can occur:

  • Hydrolysis: Nucleophilic substitution by hydroxide ions or water can convert this compound into 2-hydroxypropionic acid (lactic acid). This is a common issue, particularly if the pH is too high or if the reaction mixture is heated.[1][2]

  • Elimination: Under basic conditions, an elimination reaction (E2) can occur, leading to the formation of acrylic acid.[3]

The extent of these side reactions is highly dependent on the pH, temperature, and the strength of the base used during workup.

Q2: I've noticed a brownish, viscous oil as a forerun during the distillation of my this compound, and it seems unstable. What is it, and is it dangerous?

Yes, this is a critical safety concern. A well-documented procedure in Organic Syntheses warns that a brownish forerun observed during the vacuum distillation of this compound can undergo vigorous decomposition.[4] While the exact composition of this forerun is not definitively characterized in the literature, it is likely a mixture of decomposition and polymerization products. It is strongly recommended to interrupt the distillation and safely discard this fraction. Never attempt to distill this forerun to dryness or heat it strongly.

Q3: What is the optimal pH range for extracting this compound from an aqueous solution?

To ensure efficient extraction into an organic solvent, the aqueous layer should be acidified to a pH well below the pKa of this compound. The pKa of this compound is approximately 2.8. Therefore, adjusting the pH of the aqueous layer to pH 1-2 with an acid like HCl will ensure that the carboxylic acid is fully protonated and thus more soluble in organic solvents like diethyl ether or dichloromethane.[5]

Q4: Can I use sodium bicarbonate to neutralize my reaction mixture before extracting this compound?

Yes, sodium bicarbonate is a suitable base for neutralizing excess acid before extraction. Its mild basicity helps to minimize the more aggressive hydrolysis and elimination reactions that can occur with stronger bases like sodium hydroxide. However, it is crucial to add the sodium bicarbonate solution slowly and with vigorous stirring to control the effervescence (CO2 evolution) and to avoid localized areas of high pH.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of this compound and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low yield after extraction 1. Incomplete protonation: The pH of the aqueous layer was not sufficiently acidic, leading to poor partitioning into the organic phase. 2. Degradation during neutralization: Use of a strong base or localized high pH caused hydrolysis or elimination. 3. Insufficient extraction: Not enough solvent volume or extraction cycles were used.1. Optimize pH: Before extraction, ensure the aqueous phase is at pH 1-2 using a pH meter or indicator paper. This maximizes the concentration of the neutral, organic-soluble carboxylic acid. 2. Use a mild base: Neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate. Add the base slowly and with efficient stirring to maintain a controlled pH. 3. Improve extraction efficiency: Use a larger volume of extraction solvent and perform multiple extractions (e.g., 3-4 times). This is more effective than a single extraction with a large volume.
Product is contaminated with lactic acid Hydrolysis: The workup conditions favored nucleophilic substitution. This is more likely with stronger bases (e.g., NaOH, KOH) and at elevated temperatures.Control base and temperature: Use a weak base like sodium bicarbonate for neutralization and perform the workup at room temperature or below (e.g., in an ice bath). Avoid any unnecessary heating of the aqueous solution containing the 2-chloropropionate anion.
Product is contaminated with acrylic acid Elimination: The workup conditions favored the E2 elimination pathway. This is also promoted by strong bases.Use a non-nucleophilic, weak base: Similar to preventing hydrolysis, using sodium bicarbonate is preferred over strong bases. Keeping the temperature low will also disfavor the elimination reaction.
Vigorous decomposition during distillation Presence of unstable impurities in the forerun: As noted in the FAQs, a brownish, low-boiling fraction can be highly unstable.[4]Isolate and discard the forerun: During vacuum distillation, carefully collect and safely discard the initial fraction that comes over at a lower temperature, especially if it is discolored. Do not attempt to heat this fraction to higher temperatures.
Emulsion formation during extraction Presence of surfactants or fine particulates: This can be an issue in crude reaction mixtures."Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break up emulsions and decrease the solubility of the organic product in the aqueous layer.

Experimental Protocols

Protocol 1: General Workup and Extraction of this compound

This protocol is a generalized procedure based on established methods.[4]

  • Cooling: After your reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If your reaction contains highly reactive reagents, quench them appropriately before proceeding.

  • Neutralization: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Monitor the pH with indicator paper and add bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution.

  • Acidification: Once neutralized, re-acidify the mixture to pH 1-2 by the slow addition of cold, dilute hydrochloric acid (e.g., 2 M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) three to four times.

  • Washing: Combine the organic extracts and wash with a saturated solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Safety Note: Perform this procedure in a well-ventilated fume hood and behind a safety shield.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of contaminants.

  • Initial Distillation: Begin the distillation at a reduced pressure.

  • Isolate the Forerun: Carefully collect the initial, lower-boiling fraction. If it appears as a brownish, viscous oil, treat it as potentially unstable. Stop the distillation, remove this fraction, and dispose of it according to your institution's safety guidelines.[4]

  • Collect the Product: Continue the distillation and collect the fraction corresponding to the boiling point of this compound at the given pressure (e.g., 78 °C at 10 mmHg).[6]

  • Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask.

Visualizing the Degradation Pathways

The stability of this compound during workup is a balance between the desired neutral acid and the potential for unwanted side reactions. The following diagrams illustrate the key chemical transformations.

Workup_Scheme Crude Reaction Mixture Crude Reaction Mixture Neutralization (e.g., NaHCO3) Neutralization (e.g., NaHCO3) Crude Reaction Mixture->Neutralization (e.g., NaHCO3) Step 1 Acidification (e.g., HCl) Acidification (e.g., HCl) Neutralization (e.g., NaHCO3)->Acidification (e.g., HCl) Step 2 Degradation Products Degradation Products Neutralization (e.g., NaHCO3)->Degradation Products Side Reactions Extraction Extraction Acidification (e.g., HCl)->Extraction Step 3 Purified this compound Purified this compound Extraction->Purified this compound Purification

Caption: A simplified workflow for the workup of this compound.

Degradation_Pathways This compound This compound Lactic Acid Lactic Acid This compound->Lactic Acid Hydrolysis (SN2) [OH-, H2O] Acrylic Acid Acrylic Acid This compound->Acrylic Acid Elimination (E2) [Base]

Caption: Competing degradation pathways for this compound under basic conditions.

References

Managing corrosive properties of 2-Chloropropionic acid in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for managing the corrosive properties of 2-Chloropropionic acid in experimental setups. This resource is designed for researchers, scientists, and drug development professionals who handle this versatile but challenging chemical intermediate. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and the longevity of your equipment.

Introduction to the Challenge

This compound (C₃H₅ClO₂) is a valuable chiral building block in the synthesis of pharmaceuticals and herbicides.[1][2] However, its utility is accompanied by significant corrosive characteristics. As a halogenated carboxylic acid, it can aggressively attack common laboratory materials, leading to equipment failure, sample contamination, and safety hazards.[1][3][4] This guide will help you navigate these challenges by explaining the mechanisms of corrosion and providing practical solutions for material selection and experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the handling and use of this compound.

Q1: What are the primary materials of construction I should consider for my reactor vessel when working with this compound?

A1: Material selection is critical and depends on your experimental conditions (temperature, pressure, and concentration).

  • Highly Recommended: For reactions at elevated temperatures or high concentrations, Glass-lined Steel reactors offer excellent resistance. The glass lining is inert to the acid, while the steel provides structural integrity. Hastelloy® C-276 , a nickel-molybdenum-chromium alloy, is another top-tier choice due to its exceptional resistance to a wide range of corrosive environments, including those with chlorides.

  • Good Performance (with caveats): 316 Stainless Steel can be suitable for dilute solutions at ambient temperatures. However, this compound can cause pitting and crevice corrosion in stainless steels, especially as temperature and chloride concentration increase.[4] The presence of the chloro- group makes it more aggressive than a non-halogenated carboxylic acid.

  • Not Recommended: Carbon Steel, Iron, and Aluminum are not suitable. This compound will readily corrode these materials, leading to the formation of metal salts and flammable hydrogen gas.[3][4]

Q2: What type of tubing and fittings should I use for fluid transfer?

A2: For flexible tubing, PFA (Perfluoroalkoxy) or FEP (Fluorinated Ethylene Propylene) are excellent choices due to their broad chemical resistance, which is comparable to PTFE. For rigid lines and fittings, especially under pressure, use components made of Hastelloy® C-276 or titanium. If using stainless steel, regularly inspect fittings for any signs of corrosion, such as discoloration or pitting.

Q3: Which elastomers are compatible for seals, gaskets, and O-rings?

A3: Elastomer selection is crucial for preventing leaks, which can be both a safety and an experimental integrity issue.

  • Excellent: Perfluoroelastomers (FFKM) , such as those sold under the brand name Kalrez®, offer the broadest chemical resistance and are the most reliable choice. PTFE (Polytetrafluoroethylene) is also highly resistant but is a rigid plastic, so its use in sealing applications depends on the joint design (e.g., encapsulated O-rings).

  • Good (for specific conditions): FKM (Viton®) may be suitable for some applications at lower temperatures, but it is essential to verify compatibility with your specific grade and operating conditions, as some grades are susceptible to attack.

  • Not Recommended: Avoid using Buna-N (Nitrile) , Neoprene , and EPDM , as they will degrade upon contact with this compound.

Q4: How should I properly clean and passivate my stainless steel reactor after using this compound?

A4: Proper cleaning is essential to prevent cross-contamination and prolong the life of your equipment.

  • Initial Rinse: Safely drain the reactor and rinse thoroughly with a suitable solvent in which this compound is soluble, such as deionized water.

  • Neutralization: Wash the vessel with a dilute basic solution, like 5% sodium bicarbonate, to neutralize any residual acid.[5] Monitor the pH to ensure complete neutralization.

  • Final Rinse: Rinse again with deionized water until the rinsate is neutral (pH 7).

  • Passivation (if needed): If you observe any signs of corrosion or are using a new stainless steel vessel, a passivation step using a citric acid or nitric acid solution (following established safety protocols) can help restore the passive oxide layer that protects the steel from corrosion.

Troubleshooting Guide

Encountering unexpected issues is a common part of research. This guide provides a logical framework for diagnosing and resolving problems related to the corrosive nature of this compound.

Issue 1: Visible Corrosion or Discoloration Inside the Reactor
  • Question: What material is your reactor made of, and what were the reaction conditions (temperature, concentration)?

    • Answer A (Stainless Steel): If you observe pitting (small holes) or a rust-like appearance, you are likely exceeding the material's resistance limits. The combination of acidity and the chloride ion is breaking down the passive layer of the steel.

      • Solution: Immediately discontinue use. For future experiments, reduce the temperature and/or concentration if possible. For more demanding conditions, you must upgrade your reactor to a more resistant material like glass-lined steel or Hastelloy®.[6]

    • Answer B (Glass-Lined Steel): If you see damage, it is likely mechanical (a scratch or chip in the glass lining) rather than chemical. This exposes the underlying steel to corrosion.

      • Solution: The vessel must be professionally inspected and repaired. Implement procedures to avoid scratching the glass lining with metal spatulas or stirrers (use PTFE-coated equipment).

Issue 2: Leaking from Fittings or Gaskets
  • Question: What is the material of the leaking seal or gasket?

    • Answer: The elastomer has likely swollen, hardened, or chemically degraded.

      • Solution: Safely stop the experiment and replace the seal with a more chemically resistant option, such as an FFKM O-ring or a PTFE-encapsulated gasket. Consult the material compatibility table below.

Issue 3: Unexpected Reaction Byproducts or Failed Synthesis
  • Question: Have you observed any signs of corrosion in your reactor or fluid path?

    • Answer: Leached metal ions from a corroding reactor can act as unintended catalysts or impurities, interfering with your chemical reaction.[6]

      • Solution: Inspect your entire experimental setup for any signs of corrosion. If corrosion is found, the source must be eliminated by upgrading the material. You may need to purify your product to remove metal contaminants.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for troubleshooting common corrosion-related issues.

TroubleshootingWorkflow start Problem Observed issue_corrosion Visible Corrosion Discoloration start->issue_corrosion issue_leak Leaking Seal Failure start->issue_leak issue_product Product Contamination Failed Reaction start->issue_product check_material Check Material of Construction issue_corrosion->check_material check_seals Inspect Seal Material issue_leak->check_seals cause_leaching Metal Ion Leaching issue_product->cause_leaching cause_material Incorrect Material Selection check_material->cause_material check_conditions Review Operating Conditions (Temp, Conc.) cause_conditions Conditions Too Aggressive check_conditions->cause_conditions cause_seal Elastomer Degradation check_seals->cause_seal cause_material->check_conditions If 'Compatible' solution_upgrade Solution: Upgrade Material (e.g., to Hastelloy®) cause_material->solution_upgrade If Incompatible cause_conditions->solution_upgrade If reduction not possible solution_reduce Solution: Reduce Temp/Conc. cause_conditions->solution_reduce solution_replace_seal Solution: Replace with FFKM/PTFE cause_seal->solution_replace_seal cause_leaching->issue_corrosion Check for corrosion source

Caption: Troubleshooting workflow for corrosion issues.

Material Compatibility Summary

This table provides a general guideline for material compatibility with this compound. Always verify with your own testing under specific experimental conditions.

Material CategoryMaterial NameCompatibility RatingNotes
Metals & Alloys Glass-Lined SteelExcellent Inert lining. Risk of damage from mechanical shock.
Hastelloy® C-276Excellent Suitable for high temperatures and concentrations.
TitaniumExcellent High resistance, but can be cost-prohibitive.
Stainless Steel 316/316LFair to Good Use only for dilute solutions at low temperatures. Risk of pitting.[4]
Stainless Steel 304Poor Not recommended. Higher susceptibility to chloride attack than 316.
Aluminum, Carbon Steel, IronNot Recommended Rapidly corrodes.[3][4]
Polymers PTFE, PFA, FEPExcellent Broad chemical resistance across a wide temperature range.
PEEKExcellent High mechanical strength and chemical resistance.
Polypropylene (PP)Fair May be suitable for short-term contact at ambient temperatures.
PVC, NylonNot Recommended Will degrade.
Elastomers FFKM (e.g., Kalrez®)Excellent Best choice for seals and gaskets.
FKM (e.g., Viton®)Fair Compatibility is grade-dependent. Test before use.
EPDM, Buna-N, NeopreneNot Recommended Significant swelling and degradation will occur.

Experimental Protocol: Material Compatibility Testing (Weight Loss Method)

To validate a material for your specific application, a simple weight loss corrosion test is a reliable method.

Objective:

To quantify the corrosion rate of a material when exposed to this compound under simulated process conditions.

Materials:
  • Material coupons (small, pre-weighed samples) of known surface area.

  • Glass test vessel with a lid.

  • Heating/stirring plate or oil bath.

  • Analytical balance (readable to 0.1 mg).

  • This compound solution of the desired concentration.

  • Cleaning solvents (e.g., acetone, isopropanol).

Procedure:
  • Coupon Preparation:

    • Clean each test coupon with acetone, then isopropanol, to remove any oils or contaminants.

    • Dry the coupons completely in a desiccator.

    • Weigh each coupon accurately on an analytical balance and record the initial weight (W_initial).

  • Exposure:

    • Place the this compound solution in the glass vessel.

    • Suspend the coupons in the solution using PTFE string or a glass hook. Ensure they are fully immersed and not touching each other or the vessel walls.

    • Seal the vessel and place it in the temperature-controlled bath or on the hot plate.

    • Maintain the desired temperature and stir gently for the planned exposure time (e.g., 24, 48, or 100 hours).

  • Post-Exposure Cleaning:

    • Safely remove the coupons from the acid solution.

    • Rinse with deionized water, then clean with a soft brush to remove any corrosion products.

    • Neutralize with a dilute sodium bicarbonate solution if necessary.

    • Rinse again with deionized water and then with the cleaning solvents (isopropanol/acetone).

    • Dry completely in a desiccator.

  • Final Weighing:

    • Weigh each dried coupon and record the final weight (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) in mils per year (mpy) using the formula:

      • CR (mpy) = (K × ΔW) / (ρ × A × T)

      • Where: K = constant (3.45 × 10⁶ for mpy), ΔW = weight loss (g), ρ = density of the material (g/cm³), A = surface area of the coupon (cm²), T = exposure time (hours).

Material Testing Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Processing prep1 1. Clean Coupon (Acetone/Isopropanol) prep2 2. Dry Coupon prep1->prep2 prep3 3. Record Initial Weight (W_initial) prep2->prep3 exp1 4. Immerse Coupon in Acid prep3->exp1 exp2 5. Maintain Temp & Time (T, t) exp1->exp2 post1 6. Remove & Clean Coupon exp2->post1 post2 7. Dry Coupon post1->post2 post3 8. Record Final Weight (W_final) post2->post3 analysis 9. Calculate Weight Loss & Corrosion Rate post3->analysis

References

Technical Support Center: Disposal of Waste from 2-Chloropropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing chemical waste generated during the synthesis of 2-Chloropropionic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure safe, compliant, and environmentally responsible disposal of all waste streams. Our approach is grounded in established safety protocols and chemical principles to provide you with trustworthy and actionable procedures.

Section 1: Understanding Your Waste Streams

The first principle of effective waste management is understanding what you are generating. The synthesis of this compound, particularly through common methods like the diazotization of L-alanine, produces several distinct and incompatible waste streams.[1][2][3] Improper segregation of these streams can lead to hazardous reactions, increased disposal costs, and regulatory non-compliance.[4][5]

Frequently Asked Questions: Waste Identification

Q: What are the primary waste streams I should expect from a typical this compound synthesis?

A: You will typically generate three main categories of waste:

  • Acidic Aqueous Waste: This stream originates from the reaction medium (e.g., hydrochloric acid) and quenching/neutralization steps.[1][6] It will contain excess acid, inorganic salts (like sodium chloride or ammonium chloride), and trace amounts of water-soluble organics.

  • Chlorinated Organic Solvent Waste: This is generated during the product extraction phase.[6] Common solvents include dichloromethane (DCM) or chloroform. This waste is considered hazardous due to its halogenated nature and must be handled separately.[4][7][8]

  • Contaminated Solid Waste: This includes all disposable materials that have come into contact with the chemicals used, such as gloves, pipette tips, weighing papers, and drying agents (e.g., anhydrous calcium chloride, sodium sulfate).[6][9][10]

Q: Why is it so critical to keep halogenated and non-halogenated organic wastes separate?

A: The disposal methods for these two types of organic waste are fundamentally different and have significant cost implications. Non-halogenated solvents can often be recycled or used as fuel additives in high-temperature kilns.[4] In contrast, halogenated solvents require specialized, high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl).[11] Mixing even a small amount of chlorinated solvent into a non-chlorinated waste drum renders the entire volume as the more expensive, difficult-to-dispose-of halogenated waste.[4][5]

Workflow for Waste Segregation

The following diagram illustrates the decision-making process for correctly segregating waste at the point of generation.

WasteSegregation Start End of Experiment: Reaction Mixture & Used Materials Decision1 Is the waste primarily aqueous? Start->Decision1 Decision2 Is the waste an organic solvent? Start->Decision2 Decision3 Is the waste solid material? Start->Decision3 Aqueous Container A: Aqueous Acidic Waste Decision1->Aqueous Yes Decision4 Does the solvent contain chlorine (e.g., DCM)? Decision2->Decision4 Yes Solid Container D: Contaminated Solid Waste Decision3->Solid Yes Chlorinated Container B: Chlorinated Organic Waste Decision4->Chlorinated Yes NonChlorinated Container C: Non-Chlorinated Organic Waste Decision4->NonChlorinated No

Caption: Waste Stream Segregation Workflow.

Table 1: Waste Stream Summary and Handling
Waste StreamTypical CompositionRequired ContainerDisposal Route
Acidic Aqueous HCl, water, NaCl, trace organics25 L plastic carboy, clearly labeled "Aqueous Acidic Waste".[8]In-lab neutralization followed by drain disposal (if permitted by local regulations) or EHS pickup.[12][13]
Chlorinated Organic Dichloromethane, this compound, byproductsGlass or appropriate plastic solvent bottle, labeled "Halogenated Organic Waste".[8][14]Must be collected by Environmental Health & Safety (EHS) for incineration. Do not drain dispose. [4][7]
Contaminated Solids Gloves, paper towels, drying agentsLabeled, puncture-resistant bag or container for "Contaminated Solid Waste".[10]EHS pickup for incineration.
Contaminated Sharps Needles, broken glassLabeled, puncture-proof sharps container.[10]EHS pickup for incineration.

Section 2: Troubleshooting and Protocols

This section provides detailed, step-by-step guidance for common disposal procedures and troubleshooting for issues that may arise.

Guide 1: In-Lab Neutralization of Acidic Aqueous Waste

This compound is a medium-strong acid, and the synthesis often uses strong acids like HCl.[15] Neutralization is a critical step to make the aqueous waste safe for disposal. The process is exothermic and can release gases, requiring careful execution.

Q: Can I neutralize the acidic aqueous waste myself?

A: Yes, provided your institution's policies and local regulations permit it and you follow a safe, validated procedure. Waste that contains only corrosive hazards (i.e., high or low pH) and no other toxic components can often be neutralized for drain disposal.[13] However, if the waste contains significant amounts of other regulated chemicals, it must be collected by EHS. Always check with your EHS department first.

Experimental Protocol: Acid Neutralization

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[16][17]

  • Location: Perform this procedure inside a certified chemical fume hood.

  • Preparation: Place a large beaker or flask containing your acidic aqueous waste into a secondary container (like a plastic tub) filled with an ice-water bath. This is crucial to dissipate the heat generated during neutralization.[12][13]

  • Dilution: If the acid is concentrated, slowly add the acidic waste to a larger volume of cold water (a 1:10 ratio of waste to water is a safe starting point). Never add water to concentrated acid. [12][13]

  • Neutralization: While stirring the diluted acid solution, add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), slowly and in small portions .[18] Be prepared for significant gas (CO₂) evolution and foaming. Adding the base too quickly can cause the container to overflow.

  • Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 9.0.[19] Let the solution stand for 15-20 minutes and re-check the pH to ensure it remains stable.

  • Disposal: Once the pH is confirmed to be stable and within the acceptable range according to your local wastewater authority, flush the neutralized solution down the sanitary sewer with at least 20 parts of running water.[12][20]

  • Record Keeping: Log the neutralization procedure, including the initial and final pH and the date of disposal, in your lab notebook.

Troubleshooting Neutralization
IssueProbable CauseSolution
Violent foaming/overflow Base was added too quickly.Stop adding the base immediately. Allow the reaction to subside. Resume adding the base at a much slower rate.
pH drops back down after initially reaching neutral The solution may contain dissolved CO₂ (carbonic acid) or other buffering species.Stir the solution for an extended period (30 minutes) to drive off dissolved CO₂. Re-check the pH and add more base if necessary until the reading is stable.
A solid precipitate forms The formation of insoluble salts.This is generally not a problem. Allow the solid to settle, and decant the neutralized liquid for disposal. The solid can be filtered, and if non-hazardous, disposed of in the regular trash. If its identity is unknown or potentially hazardous, collect it as solid waste for EHS pickup.
Guide 2: Handling Chlorinated Organic Waste

This is the most hazardous waste stream from this synthesis and is subject to strict regulations.

Q: What are the "do's and don'ts" for collecting chlorinated organic waste?

A:

  • DO use a designated, properly labeled container (e.g., "Halogenated Organic Waste").[21]

  • DO keep the container closed with a tight-fitting cap when not in use.[21][22]

  • DO store the waste container in a well-ventilated area and inside secondary containment.[14][22]

  • DO NOT mix with any other waste stream, especially non-halogenated solvents.[4][5]

  • DO NOT overfill the container; leave at least 10% headspace for vapor expansion.[14]

  • DO NOT dispose of this waste down the drain under any circumstances.[4][23]

Logical Flow for Aqueous Waste Treatment

This diagram outlines the logical steps and safety checks for the neutralization protocol.

NeutralizationLogic Start Start: Acidic Aqueous Waste PPE Wear Full PPE (Goggles, Face Shield, Gloves) Start->PPE Hood Work in Fume Hood PPE->Hood Cool Place Waste Container in Ice Bath Hood->Cool AddBase Add Base (e.g., NaHCO₃) SLOWLY with Stirring Cool->AddBase CheckPH Monitor pH AddBase->CheckPH CheckPH->AddBase pH < 6.0 Stable Is pH stable between 6.0-9.0? CheckPH->Stable pH is 6.0-9.0 Stable->AddBase No Dispose Dispose to Sanitary Sewer with copious water Stable->Dispose Yes End End of Procedure Dispose->End

Caption: Aqueous Waste Neutralization Logic.

Section 3: Spill Management

Accidents happen, and being prepared is essential for laboratory safety. This compound is corrosive and can cause severe skin burns and eye damage.[15][16]

Q: How should I handle a spill of this compound?

A: Your response depends on the size of the spill.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill:

    • Minor Spill (<100 mL): If you are trained and have the proper equipment, you can clean it up yourself.

    • Major Spill (>100 mL): Evacuate the area. Close the doors and prevent entry. Contact your institution's EHS or emergency response team immediately.

  • Cleanup Procedure for Minor Spills:

    • Ensure you are wearing appropriate PPE, including acid-resistant gloves, splash goggles, a face shield, and a lab coat.[17]

    • Contain the spill by surrounding it with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[15]

    • Neutralize the spill by covering the absorbent material with a weak base, such as sodium bicarbonate or soda ash.[17]

    • Once the fizzing stops, carefully scoop the mixture into a designated hazardous waste container.

    • Wipe the area with soap and water.

    • Label the container as "Spill Debris: this compound and Sodium Bicarbonate" and arrange for EHS pickup.

References

Scaling up the synthesis of 2-Chloropropionic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in scaling the synthesis of 2-Chloropropionic acid from the laboratory bench to a pilot plant. As a crucial intermediate in the pharmaceutical and agrochemical industries, robust and scalable synthesis of this compound is paramount.[1][2][3] This document provides in-depth protocols, troubleshooting guidance, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Overview of Synthetic Strategy: The Hell-Volhard-Zelinsky Reaction

For the α-chlorination of propionic acid, the Hell-Volhard-Zelinsky (HVZ) reaction is a venerable and effective method, particularly suitable for scale-up.[4][5] The overall transformation involves the selective substitution of a hydrogen atom on the carbon adjacent to the carboxyl group (the α-carbon) with a chlorine atom.

The reaction is not a direct chlorination of the carboxylic acid itself. Instead, it proceeds through an acyl halide intermediate, which is more readily halogenated at the α-position.[6][7][8] This is typically achieved by using a catalyst such as red phosphorus, phosphorus trichloride (PCl₃), or thionyl chloride (SOCl₂) in the presence of a chlorinating agent like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).[4][9]

General Reaction Scheme:

CH₃CH₂COOH + Cl₂ --- (Catalyst: P/PCl₃) ---> CH₃CHClCOOH + HCl

Experimental Protocol: Pilot-Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound on a pilot scale using propionic acid, chlorine gas, and phosphorus trichloride as the catalyst.

Diagram: Experimental Workflow

G cluster_prep Preparation & Charging cluster_reaction Reaction Phase cluster_workup Workup & Isolation prep1 Inert Reactor prep2 Charge Propionic Acid prep1->prep2 prep3 Charge PCl3 Catalyst prep2->prep3 react1 Heat to 110-120°C prep3->react1 react2 Subsurface Cl2 Sparging react1->react2 react3 Monitor Reaction (GC) react2->react3 react4 HCl Off-Gas Scrubbing react2->react4 workup1 Cool to 60-70°C react3->workup1 Conversion >98% workup2 Nitrogen Sparge (Remove HCl/Cl2) workup1->workup2 workup3 Vacuum Distillation workup2->workup3 workup4 Collect Product Fraction workup3->workup4 G Acid Propionic Acid (CH₃CH₂COOH) PCl3 + PCl₃ Acid->PCl3 AcylCl Propionyl Chloride (CH₃CH₂COCl) Enol Acyl Chloride Enol AcylCl->Enol 2. Tautomerization Cl2 + Cl₂ Enol->Cl2 AlphaChloroAcylCl α-Chloro Acyl Chloride H2O + H₂O (Workup) AlphaChloroAcylCl->H2O Product This compound (CH₃CHClCOOH) PCl3->AcylCl 1. Acyl Halide Formation Cl2->AlphaChloroAcylCl 3. α-Halogenation H2O->Product 4. Hydrolysis

References

Technical Support Center: Impurity Identification and Removal in Commercial 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloropropionic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification and analysis of this critical reagent. My aim is to combine established scientific principles with field-proven insights to empower you to achieve the highest purity standards in your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common initial questions regarding impurities in commercial this compound.

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

A1: The impurity profile of commercial this compound is largely dictated by its synthetic route. The most prevalent method is the chlorination of propionic acid or its derivatives.[1][2] This process can lead to several key impurities:

  • Dichlorinated Propionic Acids: The most significant and challenging impurities are the dichlorinated analogs, primarily 2,2-dichloropropionic acid and, to a lesser extent, 2,3-dichloropropionic acid.[3] Their boiling points are very close to that of this compound, making separation by simple distillation difficult.[4]

  • Unreacted Propionic Acid: Incomplete chlorination can leave residual starting material.

  • Solvent Residues: Depending on the specific manufacturing process, residual solvents used during synthesis or purification may be present.

  • Enantiomeric Impurities: For enantiomerically pure forms, such as (S)-(-)-2-chloropropionic acid, the corresponding (R)-(+)-enantiomer is a critical impurity to quantify and control.[5][6]

  • Byproducts from Side Reactions: Minor impurities can arise from side reactions, the nature of which depends on the specific catalysts and reaction conditions used.[3][7]

Q2: Why is it so difficult to remove dichloropropionic acid impurities by standard distillation?

A2: The primary challenge lies in the close boiling points of this compound and its dichlorinated analogs.[4] Standard fractional distillation often fails to provide adequate separation. While azeotropic distillation using an aliphatic hydrocarbon has been reported, it is not always a straightforward solution for achieving high purity on a lab scale.[4]

Q3: My application requires the (S)-enantiomer. How can I be sure of its enantiomeric purity?

A3: Visual inspection or standard analytical techniques like GC-FID or HPLC with a standard UV detector will not differentiate between enantiomers. Chiral-specific analytical methods are essential. The most common approach is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[8] Alternatively, derivatization with a chiral reagent followed by analysis on a standard HPLC or GC column can be employed.[8]

Section 2: Troubleshooting Guide - From Analysis to Purification

This section provides a problem-and-solution framework for common experimental hurdles.

Issue 1: My GC-MS analysis shows a broad peak for this compound, making impurity quantification difficult.

Underlying Cause: Carboxylic acids, like this compound, are prone to peak tailing in gas chromatography due to their polarity and tendency to interact with active sites in the GC system. This can be exacerbated by the high temperatures of the injection port.

Solution: Derivatization to Esters

To improve peak shape and achieve baseline separation of impurities, derivatization to a less polar ester is highly recommended. Methyl or ethyl esters are commonly used.[9]

Experimental Protocol: Esterification for GC Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of your this compound sample into a 2 mL GC vial.

  • Reagent Addition: Add 1 mL of a 3% (v/v) solution of sulfuric acid in methanol (for methyl ester) or ethanol (for ethyl ester).

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Quenching and Extraction: After cooling to room temperature, add 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid. Add 0.5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and vortex to extract the ester.

  • Analysis: Carefully transfer the organic layer to a new GC vial for analysis.

Data Interpretation

The resulting chromatogram should show sharp, well-defined peaks for the derivatized this compound and any related impurities, allowing for accurate quantification.[10]

Compound Expected Retention Time (Relative) Notes
Ethyl PropionateLowestFrom unreacted propionic acid
Ethyl 2-ChloropropionateIntermediateYour target analyte
Ethyl 2,2-DichloropropionateHighestKey impurity
Issue 2: I've confirmed the presence of dichloropropionic acid. What is the most effective lab-scale method for its removal?

Underlying Cause: As discussed, the close boiling points make simple distillation ineffective.

Solution: Fractional Vacuum Distillation

While challenging, fractional distillation under reduced pressure can enhance the separation of this compound from its dichlorinated analogs. The key is to use an efficient distillation column and carefully control the vacuum and temperature.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) of at least 30 cm in length. Ensure all joints are well-sealed for high vacuum. Use a receiving flask that can be cooled.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuate the System: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. This compound has a boiling point of approximately 78 °C at 10 mmHg.[1] Dichloropropionic acid will have a higher boiling point.

  • Monitoring: Monitor the purity of the collected fractions by GC-MS.

Workflow Diagram: Purification and Analysis

G cluster_0 Impurity Identification cluster_1 Purification cluster_2 Purity Verification raw_material Commercial This compound gcms_analysis GC-MS Analysis (Derivatization) raw_material->gcms_analysis impurity_profile Impurity Profile (e.g., Dichloropropionic Acid) gcms_analysis->impurity_profile distillation Fractional Vacuum Distillation impurity_profile->distillation Proceed if impurities > threshold fractions Collect Fractions distillation->fractions gc_check GC Analysis of Fractions fractions->gc_check combine_pure Combine Pure Fractions gc_check->combine_pure final_product High-Purity This compound combine_pure->final_product

Caption: Workflow for the purification of this compound.

Issue 3: My synthesis requires optically pure (S)-2-chloropropionic acid, but I suspect some racemization has occurred. How can I resolve the enantiomers?

Underlying Cause: Racemization can occur under certain conditions, particularly with heat or in the presence of bases.

Solution: Diastereomeric Salt Recrystallization

A classic and effective method for resolving enantiomers is through the formation of diastereomeric salts with a chiral amine, followed by fractional recrystallization.

Experimental Protocol: Enantiomeric Resolution
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., 2-propanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-(1-naphthyl)ethylamine, in the same solvent.

  • Precipitation: Slowly add the amine solution to the acid solution with stirring. One of the diastereomeric salts will be less soluble and will precipitate out.

  • Recrystallization: Isolate the precipitated salt by filtration and recrystallize it from the same solvent to improve diastereomeric purity.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a mineral acid (e.g., HCl) to a pH of ~1.

  • Extraction: Extract the liberated enantiomerically enriched this compound with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purity Check: Verify the enantiomeric excess (e.e.) of the final product using chiral HPLC.[8]

Logical Relationship: Enantiomeric Resolution

G racemic Racemic This compound (R and S) salts Diastereomeric Salts (R,R and S,R) racemic->salts chiral_amine Chiral Amine (e.g., R-amine) chiral_amine->salts recrystallization Fractional Recrystallization salts->recrystallization less_soluble Less Soluble Salt (e.g., S,R) recrystallization->less_soluble Precipitate more_soluble More Soluble Salt (in mother liquor) recrystallization->more_soluble Solution acidification_s Acidification less_soluble->acidification_s acidification_r Acidification more_soluble->acidification_r pure_s Pure (S)-Acid acidification_s->pure_s pure_r Pure (R)-Acid acidification_r->pure_r

Caption: Logical steps for enantiomeric resolution.

Section 3: Safety First - Handling this compound

This compound is a corrosive and toxic substance.[11][12][13][14] Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][13][15] Work in a well-ventilated fume hood.[12][15]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[11][13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[12][13] Keep containers tightly closed.[11][15]

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.[11]

References

Validation & Comparative

A Comparative Guide to the Nucleophilic Substitution of 2-Chloropropionic Acid and 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and stereochemical outcome. Among the versatile building blocks available, α-halo acids serve as pivotal precursors for a variety of functional group transformations. This guide provides an in-depth comparison of two such key substrates: 2-Chloropropionic acid and 2-Bromopropionic acid, with a specific focus on their performance in nucleophilic substitution reactions. By delving into the underlying mechanistic principles and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Foundational Principles: Unpacking Reactivity

The reactivity of 2-halopropionic acids in nucleophilic substitution is primarily governed by the identity of the halogen atom, which functions as the leaving group. A successful substitution hinges on the breaking of the carbon-halogen (C-X) bond. Two key intrinsic factors dictate the efficiency of this process: the leaving group's ability to stabilize a negative charge and the strength of the C-X bond.

The Decisive Role of the Leaving Group

A fundamental tenet of nucleophilic substitution is that a good leaving group must be stable on its own after cleaving from the substrate.[1][2] This stability is inversely correlated with basicity; weaker bases make better leaving groups.[1][2] When comparing chloride (Cl⁻) and bromide (Br⁻), we look to the acidity of their conjugate acids, HCl and HBr. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻. This inherent stability makes bromide a superior leaving group.[3][4]

Carbon-Halogen Bond Dissociation Energy

The strength of the bond being broken is another critical kinetic barrier. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, it requires less energy to break.[5][6] This is reflected in their average bond dissociation energies, where the C-Br bond has a lower value than the C-Cl bond, facilitating its cleavage during the substitution reaction.[5][7][8]

PropertyThis compound2-Bromopropionic AcidRationale for Reactivity Difference
Molar Mass 108.52 g/mol [9]152.98 g/mol [10]N/A
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Br⁻ is a weaker base and thus a better leaving group.[1][3]
C-X Bond Energy ~339 kJ/mol[8]~276 kJ/mol[8]The weaker C-Br bond requires less energy to break.[5]
Relative Reactivity LowerHigherThe combination of a better leaving group and weaker C-X bond makes 2-bromopropionic acid significantly more reactive.

Mechanistic Pathways: SN2 vs. Neighboring Group Participation (NGP)

As secondary halides, both 2-chloro- and 2-bromopropionic acid can theoretically undergo substitution via SN1 or SN2 pathways.[3] However, given the nature of the substrate, the SN2 mechanism is far more common, particularly with strong nucleophiles. This single-step, concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.[11][12]

Workflow A 1. Dissolve NaOH in H₂O Add 2-Halopropionic Acid B 2. Heat to Reflux (Monitor Progress) A->B C 3. Cool in Ice Bath Acidify with HCl B->C D 4. Extract with Diethyl Ether C->D E 5. Dry Organic Layer (MgSO₄) D->E F 6. Filter and Evaporate Solvent E->F G Purified 2-Hydroxypropionic Acid F->G

References

A Senior Application Scientist's Guide to Catalyst Selection for the α-Chlorination of Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-chloropropionic acid, a vital chiral building block and intermediate, necessitates a nuanced understanding of catalytic chlorination. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and the economic viability of the process. This guide provides an in-depth, objective comparison of common catalysts for the α-chlorination of propionic acid, grounded in mechanistic principles and supported by experimental insights to empower informed decision-making in your synthetic endeavors.

Introduction: The Significance of α-Chlorination

Propionic acid itself is relatively unreactive towards direct chlorination at the α-position. The electron-withdrawing nature of the carboxyl group deactivates the adjacent C-H bonds. Therefore, catalysis is essential to facilitate this transformation, primarily by converting the carboxylic acid into a more reactive intermediate that readily undergoes enolization, a key step for selective α-halogenation. The primary product of interest, this compound, is a crucial precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide will dissect the performance of three widely employed catalytic systems: Phosphorus Trichloride (PCl₃), Thionyl Chloride (SOCl₂), and Propionic Anhydride, with an additional discussion on the potential of N-Chlorosuccinimide (NCS).

The Workhorse of α-Halogenation: Phosphorus Trichloride (PCl₃) in the Hell-Volhard-Zelinsky Reaction

The use of phosphorus halides, particularly phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃), in the α-halogenation of carboxylic acids is famously known as the Hell-Volhard-Zelinsky (HVZ) reaction.[3] This venerable method remains a staple in organic synthesis due to its reliability and broad applicability.

Mechanistic Rationale

The HVZ reaction proceeds through the in situ formation of an acyl halide intermediate. The catalytic cycle can be summarized as follows:

  • Acyl Chloride Formation: Propionic acid reacts with PCl₃ to form propanoyl chloride. This is the critical activation step.

  • Enolization: The resulting propanoyl chloride, being more electrophilic than the parent carboxylic acid, readily tautomerizes to its enol form. This enolization is the rate-determining step and is acid-catalyzed.

  • α-Chlorination: The electron-rich enol attacks molecular chlorine (Cl₂) to yield α-chloropropanoyl chloride.

  • Hydrolysis/Exchange: The α-chloropropanoyl chloride can then be hydrolyzed to this compound. In the presence of excess propionic acid, an exchange can occur, regenerating the propanoyl chloride intermediate and propagating the catalytic cycle.

HVZ_Mechanism PropionicAcid Propionic Acid PropanoylChloride Propanoyl Chloride PropionicAcid->PropanoylChloride Activation PCl3 PCl₃ (catalyst) Enol Enol Intermediate PropanoylChloride->Enol Enolization (rate-determining) AlphaChloroAcylChloride α-Chloropropanoyl Chloride Enol->AlphaChloroAcylChloride Chlorination Cl2 Cl₂ AlphaChloroAcylChloride->PropanoylChloride Exchange with Propionic Acid Product This compound AlphaChloroAcylChloride->Product Hydrolysis Water H₂O (hydrolysis)

Experimental Protocol: Chlorination of Propionic Acid with PCl₃

Materials:

  • Propionic acid

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Apparatus for gas introduction and reflux

Procedure:

  • In a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a stirrer, charge the propionic acid.

  • Add a catalytic amount of phosphorus trichloride.

  • Heat the mixture to the desired reaction temperature (typically in the range of 80-120°C).

  • Introduce chlorine gas at a controlled rate into the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., GC, NMR).

  • Upon completion, the reaction mixture is typically worked up by distillation to isolate the this compound.

Note: This is a generalized procedure. Specific conditions such as temperature, reaction time, and catalyst loading should be optimized for the desired outcome.

The Thionyl Chloride (SOCl₂) Approach: A Close Cousin to the HVZ Reaction

Thionyl chloride (SOCl₂) is another effective reagent for the α-chlorination of carboxylic acids, operating under a similar mechanistic principle to PCl₃. It is often favored for its gaseous byproducts (SO₂ and HCl), which can simplify product purification.[4][5]

Mechanistic Insights

The reaction with thionyl chloride also proceeds via the formation of propanoyl chloride.

  • Acyl Chloride Formation: Propionic acid reacts with thionyl chloride to generate propanoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

  • Enolization and Chlorination: Similar to the HVZ reaction, the propanoyl chloride undergoes acid-catalyzed enolization followed by reaction with a chlorine source to yield the α-chlorinated product.

SOCl2_Mechanism PropionicAcid Propionic Acid PropanoylChloride Propanoyl Chloride PropionicAcid->PropanoylChloride Activation SOCl2 SOCl₂ Enol Enol Intermediate PropanoylChloride->Enol Enolization Byproducts SO₂ + HCl (gaseous) AlphaChloroAcylChloride α-Chloropropanoyl Chloride Enol->AlphaChloroAcylChloride Chlorination Cl2 Cl₂ Product This compound AlphaChloroAcylChloride->Product Hydrolysis/Exchange

Experimental Protocol: Chlorination of Propionic Acid with SOCl₂

Materials:

  • Propionic acid

  • Thionyl chloride (SOCl₂)

  • Chlorine gas (Cl₂)

  • Apparatus for gas introduction and reflux

Procedure:

  • To a stirred solution of propionic acid in a suitable reaction vessel, add thionyl chloride. The addition is often done at room temperature or slightly elevated temperatures.

  • Heat the reaction mixture to reflux to ensure the complete formation of propanoyl chloride.

  • Introduce chlorine gas into the reaction mixture at the desired temperature.

  • Monitor the reaction until the desired conversion is achieved.

  • The product is typically isolated by fractional distillation.

Propionic Anhydride: A Milder and More Selective Catalyst

Propionic anhydride offers a less aggressive catalytic approach to the α-chlorination of propionic acid. Its use can lead to higher selectivity for the desired mono-chlorinated product and fewer corrosive byproducts compared to phosphorus and sulfur-based catalysts.

Mechanistic Pathway

The mechanism involving propionic anhydride also hinges on the formation of propanoyl chloride as the key reactive intermediate.[6][7][8]

  • Initiation: Propionic anhydride reacts with HCl (which can be present from trace moisture or formed in situ) to generate propanoyl chloride and propionic acid.[9]

  • Enolization and Chlorination: The propanoyl chloride then undergoes enolization and subsequent chlorination as in the previously described mechanisms.

  • Catalyst Regeneration: The formed α-chloropropanoyl chloride can react with propionic acid to produce this compound and regenerate the propanoyl chloride, thus continuing the catalytic cycle.

A key advantage of this system is the potential for higher selectivity towards α-chlorination over β-chlorination, which is believed to proceed via a radical mechanism.[6][9]

Anhydride_Mechanism PropionicAnhydride Propionic Anhydride PropanoylChloride Propanoyl Chloride PropionicAnhydride->PropanoylChloride Initiation HCl HCl (trace) Enol Enol Intermediate PropanoylChloride->Enol Enolization PropionicAcid Propionic Acid AlphaChloroAcylChloride α-Chloropropanoyl Chloride Enol->AlphaChloroAcylChloride Chlorination Cl2 Cl₂ AlphaChloroAcylChloride->PropanoylChloride Catalyst Regeneration Product This compound AlphaChloroAcylChloride->Product Exchange

Experimental Protocol: Chlorination of Propionic Acid with Propionic Anhydride

Materials:

  • Propionic acid

  • Propionic anhydride

  • Chlorine gas (Cl₂)

  • Apparatus for gas introduction and reflux

Procedure:

  • Charge the propionic acid and propionic anhydride into the reaction vessel.

  • Heat the mixture to the reaction temperature, typically between 110°C and 140°C.[8]

  • Introduce chlorine gas at a controlled rate while stirring.

  • Monitor the formation of this compound and the consumption of starting material.

  • After the reaction, the product can be isolated by distillation.

N-Chlorosuccinimide (NCS): A Potentially Milder Chlorinating Agent

N-Chlorosuccinimide (NCS) is a versatile and milder chlorinating agent compared to gaseous chlorine.[10] For the α-chlorination of carboxylic acids, NCS is typically used in conjunction with a reagent that can convert the carboxylic acid into a more reactive species, such as thionyl chloride.

Proposed Mechanism

The reaction likely proceeds through the in situ formation of the acyl chloride by thionyl chloride, followed by enolization. The enol then reacts with NCS as the chlorine source. This approach avoids the direct handling of chlorine gas, which can be a significant advantage in a laboratory setting.

Generalized Experimental Protocol

Materials:

  • Propionic acid

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

  • In an inert atmosphere, dissolve the propionic acid in an anhydrous solvent.

  • Add thionyl chloride and heat the mixture to form the propanoyl chloride in situ.

  • After the formation of the acyl chloride is complete, add N-chlorosuccinimide to the reaction mixture.

  • Stir the reaction at an appropriate temperature and monitor its progress.

  • Upon completion, the reaction is typically quenched, and the product is isolated through extraction and purification.

Comparative Analysis of Catalysts

The selection of an optimal catalyst depends on a variety of factors including desired yield, selectivity, reaction conditions, cost, and safety considerations. The following table summarizes the key performance aspects of the discussed catalysts based on available data. Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Catalyst SystemTypical Reaction Temperature (°C)Key AdvantagesKey DisadvantagesSelectivity for α-ChlorinationByproducts
PCl₃ / Cl₂ 80 - 120Well-established (HVZ reaction), reliable for various carboxylic acids.Corrosive byproducts, potential for over-halogenation.Generally good, but can be influenced by reaction conditions.Phosphorous acids, HCl.
SOCl₂ / Cl₂ 70 - 100Gaseous byproducts (SO₂, HCl) simplify purification.Corrosive and toxic reagents.Good, comparable to PCl₃.SO₂, HCl.
Propionic Anhydride / Cl₂ 110 - 140Milder conditions, potentially higher selectivity for mono-chlorination, less corrosive.Higher reaction temperatures may be required.Can be very high, with reduced formation of β-isomers.[6][9]HCl, regenerated propionic acid.
NCS / SOCl₂ Varies (likely moderate)Avoids the use of chlorine gas, milder chlorinating agent.Requires a co-reagent (SOCl₂), potentially higher cost.Expected to be good due to the nature of the reaction.Succinimide, SO₂, HCl.

A study on the chlorination of propionic acid using propionic anhydride as a catalyst at 130°C showed a high conversion to α-chloropropionic acid over time, with β-chloropropionic acid and α,α-dichloropropionic acid as the main byproducts.[6][9] The formation of the β-isomer is attributed to a radical mechanism, which can be suppressed under ionic conditions.[6][9]

Conclusion and Recommendations

The choice of catalyst for the α-chlorination of propionic acid is a critical decision that impacts the overall success of the synthesis.

  • For robustness and general applicability , the traditional Hell-Volhard-Zelinsky reaction using PCl₃ or SOCl₂ remains a solid choice. The use of SOCl₂ offers the advantage of gaseous byproducts, simplifying workup.

  • For enhanced selectivity and milder reaction conditions , propionic anhydride presents a compelling alternative. While it may require higher temperatures, the potential for higher yields of the desired α-mono-chlorinated product and reduced formation of β-isomers makes it an attractive option, particularly in industrial settings where purity is paramount.[8]

  • For laboratory-scale synthesis where avoiding the handling of chlorine gas is a priority , a system utilizing N-Chlorosuccinimide in conjunction with thionyl chloride is a promising avenue to explore. Further optimization of this method for propionic acid is warranted.

Ultimately, the ideal catalyst will depend on the specific requirements of the synthesis, including scale, purity specifications, and available equipment and safety infrastructure. This guide provides the fundamental knowledge and comparative insights to enable researchers and drug development professionals to make an informed and strategic choice for their chlorination reactions.

References

A Senior Application Scientist's Guide: The Stereospecific Advantage of (S)-2-Chloropropionic Acid in Modern Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Molecular Basis of Efficacy: Stereoselectivity in Acetyl-CoA Carboxylase Inhibition

Aryloxyphenoxypropionate (APP) herbicides, often called "fops," are potent, selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in most grass species.[1][2][3][4] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for building cell membranes and storing energy.[2][5] Its inhibition leads to a rapid cessation of growth and eventual death of the target weed.

A crucial feature of APP herbicides is the presence of a chiral center at the C2 position of the propionate moiety.[6][7] This results in two stereoisomers, the (R)- and (S)-enantiomers. Decades of research have unequivocally shown that virtually all herbicidal activity resides in the (R)-enantiomer.[7][8] The (S)-enantiomer is considered a herbicidally inactive isomeride.[6]

The reason for this stark difference lies in the three-dimensional structure of the ACCase active site. The (R)-enantiomer possesses the correct spatial configuration to bind effectively to the enzyme's carboxyltransferase (CT) domain, blocking its function.[9] In contrast, the methyl group of the (S)-enantiomer creates steric hindrance, preventing it from accessing this "active conformation" and binding productively to the enzyme.[9] Therefore, the (R)-enantiomer is the desired eutomer (the active isomer), while the (S)-enantiomer is the distomer (the inactive isomer).

cluster_0 ACCase Enzyme Active Site cluster_1 ACCase ACCase Target Site Inhibition Inhibition ACCase->Inhibition Inhibition of Fatty Acid Synthesis R_Enantiomer (R)-Enantiomer (e.g., Quizalofop-P) R_Enantiomer->ACCase Effective Binding (Sterically Favorable) S_Enantiomer (S)-Enantiomer (Inactive) S_Enantiomer->ACCase Steric Hindrance (No Binding) Weed_Death Weed Death Inhibition->Weed_Death Leads to

Caption: Stereoselective inhibition of ACCase by APP herbicides.

Synthesis Strategy: The Role of (S)-2-Chloropropionic Acid

To produce the herbicidally active (R)-enantiomer of an APP herbicide, the synthesis must proceed with stereochemical control. The key is to use a chiral starting material that dictates the final stereochemistry. (S)-2-Chloropropionic acid is the ideal precursor for this purpose.

The synthesis generally involves a nucleophilic substitution reaction where the chlorine atom is displaced by a phenoxide group. Crucially, this reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center. Therefore, starting with (S)-2-Chloropropionic acid yields the desired (R)-2-phenoxypropionic acid intermediate, which is then elaborated to the final active herbicide. This strategic choice ensures the final product is highly enriched in the active (R)-enantiomer.

cluster_0 Step 1: Stereospecific Etherification (SN2) cluster_1 Step 2: Condensation cluster_2 Step 3: Esterification S_CPA (S)-2-Chloropropionic Acid (Starting Material) Reaction1 S N 2 Reaction (Inversion of Stereochemistry) Phenol Substituted Phenol (e.g., Hydroquinone derivative) Phenol->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 R_HPPA (R)-2-(4-hydroxyphenoxy)propionic acid (Chiral Intermediate) Reaction1->R_HPPA Reaction2 Condensation R_HPPA->Reaction2 Heterocycle Aryl/Heterocyclic Moiety (e.g., 2,6-dichloroquinoxaline) Heterocycle->Reaction2 Acid_Intermediate (R)-APP Acid Intermediate Reaction2->Acid_Intermediate Reaction3 Esterification Acid_Intermediate->Reaction3 Alcohol Alcohol (e.g., Propargyl Alcohol) Alcohol->Reaction3 Final_Herbicide Final (R)-APP Herbicide (e.g., Clodinafop-propargyl) Reaction3->Final_Herbicide

Caption: General synthesis workflow for (R)-APP herbicides.

Performance Comparison: Enantiomerically Pure vs. Racemic Herbicides

The practical consequence of stereoselective synthesis is a product with significantly higher biological activity per unit mass. When a racemic (1:1 mixture of R and S enantiomers) herbicide is applied, 50% of the active ingredient is essentially inert ballast, contributing to cost and environmental load without providing any weed control. By using an enantiomerically pure product (often denoted with a "-P" suffix, e.g., Quizalofop-P-ethyl), the application rate can be effectively halved while achieving the same or better level of weed control.

ParameterRacemic APP Herbicide (R/S Mix)Enantiopure (R)-APP HerbicideAdvantage of (S)-CPA Route
Herbicidal Efficacy Only the (R)-enantiomer (50% of product) is active.Nearly 100% of the product is the active (R)-enantiomer.~2x Increase in Potency
Enzyme Inhibition (Kis) Higher Kis value, indicating lower potency. For trifop, the racemic Kis was ~1.98x higher than the R-(+)-enantiomer.[10]Lower Kis value, indicating higher binding affinity and potency.[10][11]Superior Target Site Inhibition
Application Rate Standard rate (e.g., '2X' g/ha) required for effective control.Reduced rate (e.g., 'X' g/ha) provides equivalent or superior control.[8]Reduced Chemical Load
Crop Safety Potential for higher crop stress due to higher total chemical application.Improved crop safety margin due to lower application rates.Enhanced Selectivity
Synthesis Precursor Racemic 2-Chloropropionic Acid(S)-2-Chloropropionic AcidStereospecific Synthesis
Environmental Impact Unnecessary application of the inactive, non-functional (S)-enantiomer.[8]Minimizes environmental load by only applying the active ingredient.Improved Sustainability

Experimental Protocols for Synthesis of (R)-Aryloxyphenoxypropionate Herbicides

The following protocols are synthesized from established methodologies in the patent and scientific literature. They represent robust and scalable routes to key APP herbicides, starting from intermediates derived from (S)-2-Chloropropionic acid.

Protocol 1: Synthesis of Quizalofop-P-acid

This protocol describes the condensation of (R)-2-(4-hydroxyphenoxy)propionic acid with 2,6-dichloroquinoxaline. The starting propionic acid is synthesized via the SN2 reaction of hydroquinone and an ester of (S)-2-chloropropionic acid, followed by hydrolysis.

  • Materials:

    • (R)-2-(4-hydroxyphenoxy)propionic acid (1 mol. eq.)

    • 2,6-dichloroquinoxaline (1.0 mol. eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.65 mol. eq.)

    • N,N-dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer and reflux condenser, add (R)-2-(4-hydroxyphenoxy)propionic acid and DMF. Stir until fully dissolved.

    • Add anhydrous potassium carbonate to the solution at room temperature. Stir the resulting suspension for 20-30 minutes.

    • Gently heat the mixture to 75°C and hold for 2 hours to ensure complete salt formation.[12]

    • Add 2,6-dichloroquinoxaline to the reaction mixture.

    • Increase the temperature to 145°C and maintain under reflux for 6 hours. Monitor the reaction progress by TLC or HPLC.[12]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a vessel containing ice water (approx. 8-10 volumes).

    • Acidify the aqueous mixture to pH 4-5 with dilute hydrochloric acid, which will precipitate the product.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove inorganic salts and dry under vacuum.

  • Expected Outcome: A high yield (>95%) of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid (Quizalofop-P-acid) as a solid.[12] This intermediate can then be esterified with ethanol to produce Quizalofop-P-ethyl.

Protocol 2: Synthesis of Clodinafop-propargyl (One-Pot Variation)

This protocol describes a highly efficient "one-pot" synthesis starting from the key chiral intermediate (R)-2-(4-hydroxyphenoxy) propionic acid (HPPA).

  • Materials:

    • (R)-2-(4-hydroxyphenoxy) propionic acid (HPPA) (1 mol. eq.)

    • 5-chloro-2,3-difluoropyridine (1.1 mol. eq.)

    • Potassium Hydroxide (KOH) (2.4 mol. eq.)

    • Propargyl chloride (1.2 mol. eq.)

    • Acetonitrile (Solvent)

    • Sodium sulfite (Antioxidant)

  • Procedure:

    • Charge a suitable reactor with HPPA and acetonitrile. Begin stirring and heat the mixture to 50°C.

    • Add a small amount of sodium sulfite, followed by potassium hydroxide.

    • Increase the temperature to 60°C. Once the temperature is stable, begin the dropwise addition of 5-chloro-2,3-difluoropyridine.

    • After the addition is complete, raise the temperature to 70°C and maintain for 5-6 hours to complete the first condensation.

    • Cool the reaction to 60°C and add potassium carbonate, followed by the dropwise addition of propargyl chloride. Maintain the temperature at 60-70°C for the esterification step.

    • After the reaction is complete (monitored by HPLC), remove the acetonitrile under reduced pressure.

    • Add water and an extraction solvent (e.g., toluene) to the residue. Stir to dissolve, then allow the layers to separate.

    • Wash the organic layer with water. The organic layer containing the final product can be decolorized and the solvent removed to yield Clodinafop-propargyl.

  • Expected Outcome: High yield (>85% overall) of Clodinafop-propargyl with high purity (>98%).[13][14]

Protocol 3: Synthesis of Fenoxaprop-P-ethyl

This protocol outlines the synthesis via condensation of the chiral ethyl ester intermediate with 2,6-dichlorobenzoxazole.

  • Materials:

    • R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (1 mol. eq.)

    • 2,6-dichlorobenzoxazole (1.05 mol. eq.)

    • Anhydrous potassium carbonate (2.5 mol. eq.)

    • Ethyl acetate (Solvent)

    • 25% Sodium chloride solution

  • Procedure:

    • In a reaction vessel, dissolve 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in ethyl acetate. Stir until a homogeneous solution is formed.[15]

    • Add the 25% sodium chloride solution to the organic mixture, followed by the addition of anhydrous potassium carbonate.

    • Stir the biphasic mixture vigorously and heat to 50°C. Maintain this temperature for 12 hours.[15]

    • After the reaction period, cease heating and stirring and allow the layers to separate.

    • Collect the upper organic layer. Remove the ethyl acetate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from ethanol to obtain pure Fenoxaprop-P-ethyl.

  • Expected Outcome: A high yield (94%) of Fenoxaprop-P-ethyl as white, needle-like crystals with high optical purity (>98%).[15]

Environmental and Regulatory Advantages

The adoption of single-isomer products is a significant step toward more sustainable agriculture. By using (S)-2-Chloropropionic acid to synthesize the active (R)-enantiomer, manufacturers can:

  • Reduce Environmental Load: Application rates are halved compared to racemic products, directly reducing the amount of active ingredient and its metabolites entering soil and water systems.[8]

  • Minimize Non-Target Effects: While the (S)-enantiomer is herbicidally inactive, it is not biologically inert. Removing it from formulations eliminates any potential for unforeseen side effects on soil microflora, aquatic life, or other non-target organisms.[16][17]

  • Meet Stricter Regulatory Standards: Global regulatory bodies increasingly favor single-enantiomer pesticides, recognizing them as a more refined and environmentally responsible approach. Developing enantiopure products positions a company favorably for future regulatory landscapes.

Studies on the environmental fate of APP herbicides have shown that degradation can be enantioselective, often with microorganisms preferentially degrading one isomer over the other.[16][17] While this can sometimes lead to faster degradation of the inactive (S)-enantiomer, the initial application of this unnecessary chemical load is an inefficient and less sustainable practice.[16][17]

Conclusion

The synthesis of aryloxyphenoxypropionate herbicides has evolved from racemic mixtures to highly specific, enantiomerically pure active ingredients. This advancement is critically enabled by the use of chiral building blocks like (S)-2-Chloropropionic acid. The advantages are clear and compelling: a twofold increase in potency, superior performance at lower application rates, a significantly improved environmental profile, and alignment with modern regulatory expectations. For any organization dedicated to developing next-generation herbicides, the strategic use of (S)-2-Chloropropionic acid is not just a best practice—it is the cornerstone of creating effective, efficient, and environmentally responsible crop protection solutions.

References

A Comparative Guide for Asymmetric Synthesis: 2-Chloropropionic Acid vs. Lactic Acid as Chiral Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, cost-effectiveness, and stereochemical outcome of the entire synthetic route. Among the C3 chiral building blocks, (R)- and (S)-2-chloropropionic acid and their counterparts, (R)- and (S)-lactic acid, are foundational synthons. This guide provides an in-depth comparison of these two molecules, moving beyond a simple list of properties to explore the strategic and mechanistic considerations that guide the choice of one over the other in a research and development setting. We will delve into their origins, methods for achieving enantiopurity, and their distinct reactivity profiles, supported by experimental data and established protocols.

Sourcing and Enantiomeric Purity: The Chiral Pool vs. Resolution

A primary distinction between these two starting materials lies in their accessibility in enantiomerically pure forms. Lactic acid is a prominent member of the "chiral pool," with its enantiomers being readily available from biological sources. In contrast, 2-chloropropionic acid is primarily produced synthetically as a racemate, necessitating a resolution step or a stereospecific synthesis to isolate the desired enantiomer.

Lactic Acid: (S)-Lactic acid is the common biological isomer, produced in high enantiomeric excess through fermentation by various microorganisms, such as those from the Lactobacillus genus[1]. (R)-Lactic acid can also be produced via fermentation using different microbial strains. This direct access to enantiopure material from renewable resources is a significant advantage. However, for applications requiring the non-natural enantiomer or exceptionally high purity, resolution or specific synthesis might still be necessary[2].

This compound: The racemic mixture is synthesized by the chlorination of propionyl chloride[3]. Obtaining the single enantiomers requires one of two main strategies:

  • Asymmetric Synthesis: A highly effective method is the diazotization of a chiral amino acid, such as L-alanine (for (S)-2-chloropropionic acid) or D-alanine (for the (R)-enantiomer), in the presence of hydrochloric acid.[3][4][5] This reaction proceeds with retention of configuration at the stereocenter.

  • Chiral Resolution: This is the most common industrial method. It involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine base. The differing solubilities of these salts allow for their separation by fractional crystallization.[6][7] For example, an optically active 1-(1-naphthyl)ethylamine can be used to resolve racemic this compound by selectively precipitating one diastereomeric salt.[8] Enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer of a 2-chloropropionate ester, is another powerful technique.[9]

Synthetic Utility: A Tale of Two Functional Groups

The core of this comparison lies in the inherent reactivity of the hydroxyl group in lactic acid versus the chloro group in this compound. The chloro atom is an excellent leaving group, making this compound an ideal substrate for nucleophilic substitution reactions. The hydroxyl group of lactic acid, while nucleophilic itself, must first be activated to function as a leaving group.

This compound: The Sₙ2 Workhorse

The primary synthetic value of enantiopure this compound is its role as an electrophile in Sₙ2 reactions. The reaction proceeds with a predictable inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[10][11][12] This stereochemical fidelity is paramount in drug and agrochemical synthesis.

A prominent industrial application is the synthesis of aryloxyphenoxypropionate (APP) herbicides, such as fluazifop-P-butyl and quizalofop-P-ethyl.[13][14][15] In these syntheses, the (R)-enantiomer of the final product is typically the active herbicide.[16] This is achieved by reacting an aryloxyphenoxide nucleophile with (S)-2-chloropropionic acid or its ester, causing an Sₙ2 reaction that inverts the stereocenter to the desired (R)-configuration.[16]

// Reactants Nucleophile [label="{Nu:⁻ | Nucleophile\n(e.g., Aryloxide)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_2CPA [label="{ H₃C | C | H | Cl | COOH}", shape=point, width=0]; S_2CPA_label [label="(S)-2-Chloropropionic Acid", shape=plaintext, fontcolor="#202124"];

// Transition State TS [label="Transition State\n[Nu···C···Cl]⁻", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products R_Product [label="{ H₃C | C | H | Nu | COOH}", shape=point, width=0]; R_Product_label [label="(R)-Product", shape=plaintext, fontcolor="#202124"]; Chloride [label="Cl⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for structure layout node [style=invis, width=0, height=0]; S_C [label="", pos="1.5,0.75!"]; S_H [label="", pos="1.5,-0.75!"]; S_Cl [label="", pos="3,0!"]; S_COOH [label="", pos="0,0!"]; R_C [label="", pos="7.5,0.75!"]; R_H [label="", pos="7.5,-0.75!"]; R_Nu [label="", pos="6,0!"]; R_COOH [label="", pos="9,0!"];

// Edges edge [color="#5F6368"]; Nucleophile -> TS [label="Backside Attack"]; S_2CPA:f1 -> TS; TS -> R_Product:f1; TS -> Chloride;

// Structure Edges S_2CPA:f1 -> S_C [label="CH₃", fontcolor="#202124"]; S_2CPA:f1 -> S_H [label="H", fontcolor="#202124", dir=back]; S_2CPA:f1 -> S_Cl [label="Cl", fontcolor="#202124", style=dashed]; S_2CPA:f1 -> S_COOH [label="COOH", fontcolor="#202124", dir=back]; R_Product:f1 -> R_C [label="CH₃", fontcolor="#202124"]; R_Product:f1 -> R_H [label="H", fontcolor="#202124", dir=back]; R_Product:f1 -> R_Nu [label="Nu", fontcolor="#202124", dir=back]; R_Product:f1 -> R_COOH [label="COOH", fontcolor="#202124"];

// Positioning Labels {rank=same; S_2CPA_label; R_Product_label} S_2CPA_label -> S_2CPA:f1 [style=invis]; R_Product_label -> R_Product:f1 [style=invis]; } } Caption: Sₙ2 reaction of (S)-2-chloropropionic acid leading to inversion of configuration.

Lactic Acid: The Versatile Chiral Synthon

Lactic acid offers a broader, albeit often more indirect, range of synthetic transformations.[17][18] Both the hydroxyl and carboxylic acid groups can be manipulated.

  • Transformations at the Hydroxyl Group:

    • Activation and Substitution: The -OH group is a poor leaving group. To use lactic acid in substitution reactions, it must first be activated, typically by converting it into a sulfonate ester (e.g., tosylate, mesylate). This transforms the hydroxyl into a good leaving group, which can then be displaced by a nucleophile, usually with inversion of configuration. This two-step process (activation then substitution) is less atom-economical than the direct substitution of this compound.

    • Oxidation/Reduction: The secondary alcohol can be oxidized to pyruvic acid or reduced (after protecting the carboxyl group) to 1,2-propanediol.

    • Etherification/Esterification: The hydroxyl group can readily form ethers and esters.

  • Transformations at the Carboxylic Acid Group: The carboxyl group can be reduced, converted to an ester, amide, or acid chloride, providing numerous handles for further synthetic elaboration.

The conversion of lactic acid to this compound is possible using reagents like thionyl chloride (SOCl₂), but this can sometimes lead to racemization if conditions are not carefully controlled.[19]

Quantitative Comparison and Experimental Protocols

To provide a practical context, we compare key data and present representative experimental protocols.

Data Summary
FeatureThis compoundLactic Acid
Primary Source Synthetic (racemic)[3]Fermentation (enantiopure)[1]
Common Route to Enantiopurity Chiral Resolution or Synthesis from Alanine[4][8]Direct Fermentation
Key Functional Group Chloro (-Cl)Hydroxyl (-OH)
Primary Reactivity Electrophile (Sₙ2)[10]Nucleophile, or Electrophile after activation
Stereochemical Outcome of Substitution Inversion (Walden Inversion)Inversion (after activation)
Key Industrial Application Aryloxyphenoxypropionate Herbicides[13][20]Polylactic Acid (PLA), Food Additive, Chiral Synthon[1]
Experimental Protocol 1: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

This protocol is adapted from established literature procedures and demonstrates the stereospecific conversion of a chiral pool amino acid into the target molecule.[3][4]

Rationale: This method leverages the readily available and inexpensive chiral pool of L-alanine. The diazotization reaction in the presence of a high concentration of chloride ions allows for the stereospecific replacement of the amino group with a chloro group.

Methodology:

  • Chill a 5 N solution of hydrochloric acid (HCl) to 0-5 °C in an ice-salt bath.

  • Dissolve L-alanine in the chilled HCl solution with vigorous stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the reaction temperature does not exceed 5 °C. The evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours, then let it slowly warm to room temperature overnight.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude (S)-2-chloropropionic acid.

  • Purification can be achieved via vacuum distillation.

Experimental Protocol 2: Synthesis of (R)-2-Phenoxypropionic Acid from (S)-2-Chloropropionic Acid

This protocol illustrates the utility of this compound in a typical Sₙ2 reaction to produce a key herbicide intermediate.[16]

Rationale: This is a classic Williamson ether synthesis adapted for a chiral substrate. The reaction relies on the Sₙ2 displacement of the chloride leaving group by a phenoxide nucleophile. The use of (S)-2-chloropropionic acid as the starting material directly leads to the (R)-product due to the predictable inversion of stereochemistry.

Methodology:

  • In a round-bottom flask, dissolve phenol in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C to generate the sodium or potassium phenoxide salt in situ.

  • Once the deprotonation is complete (cessation of H₂ gas evolution for NaH), add a solution of ethyl (S)-2-chloropropionate in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude ethyl (R)-2-phenoxypropionate can be purified by column chromatography.

  • Subsequent hydrolysis of the ester group with aqueous NaOH followed by acidic workup will yield the final (R)-2-phenoxypropionic acid.

Conclusion and Strategic Recommendations

The choice between this compound and lactic acid is not merely a matter of substituting one C3 synthon for another; it is a strategic decision based on the desired transformation.

  • Choose this compound for Direct Sₙ2 Reactions: When the synthetic plan involves the direct introduction of a nucleophile with a predictable inversion of stereochemistry, this compound is the superior choice. Its utility in synthesizing aryloxyphenoxypropionate herbicides is a testament to its efficiency in this role. The main considerations are the initial cost and effort required to obtain the enantiopure starting material.

  • Choose Lactic Acid for Versatility and Chiral Pool Access: When the synthesis requires manipulation of both hydroxyl and carboxyl functionalities, or when leveraging a readily available, renewable chiral starting material is a priority, lactic acid is the ideal candidate. While its use in substitution reactions is less direct, requiring activation, its versatility as a scaffold for building more complex chiral molecules is unmatched.[17]

Ultimately, the decision rests on a careful analysis of the overall synthetic route, considering factors such as atom economy, step count, cost of goods, and the specific stereochemical transformations required to reach the target molecule.

References

A Senior Application Scientist's Guide to the Resolution of 2-Chloropropionic Acid: A Comparative Analysis of Enzymatic and Chemical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. 2-Chloropropionic acid (2-CPA) stands out as a critical chiral building block. Specifically, the (S)-enantiomer is a key intermediate for synthesizing a class of highly efficient and low-toxicity aryloxyphenoxypropionate herbicides.[1][2][3] While standard chemical synthesis yields a racemic mixture (an equal blend of both (R) and (S) enantiomers), only one enantiomer typically possesses the desired biological activity.[4] This necessitates a crucial downstream process known as chiral resolution: the separation of a racemate into its constituent enantiomers.[5]

This guide provides an in-depth comparative analysis of the two dominant industrial strategies for resolving racemic 2-CPA: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. As researchers and process chemists, the decision between a biocatalytic or a traditional chemical route is not trivial. It involves a multi-faceted evaluation of efficiency, scalability, cost-effectiveness, and environmental impact. Here, we will dissect the fundamental principles, provide actionable experimental protocols, and present a critical comparison to guide you in selecting the optimal methodology for your specific application.

Part 1: The Biocatalytic Approach - Enzymatic Kinetic Resolution

Enzymatic resolution leverages the exquisite stereoselectivity of natural catalysts to differentiate between enantiomers. The core principle is that of kinetic resolution, where the enzyme reacts with one enantiomer at a significantly higher rate than the other, allowing for the separation of the unreacted, enantiopure starting material from the newly formed product.[6][7] For 2-CPA, two classes of enzymes are particularly relevant: dehalogenases and lipases.

Principle of Dehalogenase-Mediated Resolution

The most direct and elegant enzymatic route for 2-CPA resolution employs stereospecific 2-haloacid dehalogenases (DEXs). These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond to produce the corresponding 2-hydroxy acid (in this case, lactic acid) and a halide ion.[8][9] The scientific rationale for their use lies in their inherent and often absolute stereospecificity. Nature has evolved both L-specific (L-DEX) and D-specific (D-DEX) dehalogenases.[10][11]

For instance, when a racemic mixture of (R,S)-2-CPA is treated with an L-DEX, the enzyme exclusively catalyzes the dehalogenation of (S)-2-CPA into D-lactic acid. The (R)-2-CPA remains entirely unreacted. This allows for the recovery of highly enantiopure (R)-2-CPA at a theoretical maximum yield of 50%. Conversely, using a D-DEX would yield L-lactic acid and leave behind pure (S)-2-CPA.[8] This method has been successfully implemented on an industrial scale of over 1,000 tons per year, underscoring its viability.[8]

Workflow for Enzymatic Resolution via Dehalogenase

G cluster_0 Bioreactor cluster_1 Downstream Processing racemate (R,S)-2-CPA Solution (Racemic Mixture) enzyme Add L-Specific Dehalogenase (L-DEX) racemate->enzyme reaction Incubation (Controlled pH & Temp) enzyme->reaction quench Reaction Quench (e.g., pH shift) reaction->quench separation Extraction / Separation quench->separation product1 (R)-2-CPA (Unreacted Enantiomer) separation->product1 Organic Phase product2 D-Lactic Acid (Product) separation->product2 Aqueous Phase

Caption: Workflow for the enzymatic resolution of 2-CPA using L-DEX.

Experimental Protocol: Dehalogenase-Catalyzed Resolution of (R,S)-2-CPA

Causality Statement: This protocol is designed as a self-validating system. The reaction progress is monitored by pH change (release of HCl) and confirmed by chiral HPLC, which directly measures the increase in enantiomeric excess (e.e.) of the unreacted substrate.

  • Enzyme Preparation: Prepare a solution of L-specific 2-haloacid dehalogenase (e.g., from Pseudomonas sp.) in a 50 mM phosphate buffer (pH 7.5). The enzyme activity should be predetermined.

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a pH-stat, dissolve racemic this compound in the phosphate buffer to a final concentration of 100 mM. Equilibrate the solution to 35°C.[10]

  • Initiation: Initiate the reaction by adding the L-DEX enzyme solution to the vessel. The pH will begin to drop as HCl is liberated from the enzymatic conversion of (S)-2-CPA to D-lactic acid.

  • pH Control & Monitoring: Maintain the pH at 7.5 by the automated addition of a 1 M NaOH solution using the pH-stat. The volume of NaOH consumed is directly proportional to the amount of (S)-2-CPA converted, allowing for real-time reaction monitoring.

  • Reaction Termination: Continue the reaction until exactly 50% of the acid has been neutralized (i.e., the moles of added NaOH equal half the initial moles of racemic 2-CPA). This indicates the complete conversion of the (S)-enantiomer. Stop the reaction by acidifying the mixture to pH 2.0 with concentrated H₂SO₄, which denatures the enzyme.

  • Product Isolation:

    • Extract the acidified reaction mixture with an organic solvent such as methyl tert-butyl ether (MTBE) (3x volumes).

    • The unreacted (R)-2-CPA will move into the organic phase, while the highly polar D-lactic acid will remain in the aqueous phase.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude (R)-2-CPA.

  • Purity Analysis: Determine the enantiomeric excess of the resulting (R)-2-CPA using chiral HPLC analysis after derivatization.[12] An e.e. of >99% is expected.

Part 2: The Traditional Approach - Chemical Resolution

Classical chemical resolution is a stalwart technique in organic chemistry. It relies on the reaction of a racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[13] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.[5]

Principle of Diastereomeric Salt Formation

For a racemic acid like 2-CPA, a chiral amine (base) is the resolving agent of choice. The reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. The key to a successful resolution is a significant difference in the solubility of these two salts in a particular solvent. One salt will preferentially crystallize from the solution, while the other remains in the mother liquor. After physical separation (filtration), the optically pure acid is regenerated from the salt by treatment with a strong mineral acid.

The choice of resolving agent and solvent is critical and often determined empirically. For 2-CPA, optically active amines like 1-(1-naphthyl)ethylamine or 2-aryl-2-isopropylethylamine have proven effective.[2][14]

Workflow for Chemical Resolution via Fractional Crystallization

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Regeneration racemate (R,S)-2-CPA in Solvent agent Add Chiral Amine (e.g., (-)-NEA) racemate->agent mix Diastereomeric Salt Mixture (in solution) agent->mix cool Cooling & Crystallization mix->cool filter Filtration cool->filter crystals Less Soluble Salt Crystals ((+)-2-CPA·(-)-NEA) filter->crystals mother_liquor Mother Liquor (Contains more soluble salt) filter->mother_liquor acidify Acidification (HCl) crystals->acidify product (+)-2-CPA (Optically Pure) acidify->product

Caption: Workflow for chemical resolution of 2-CPA using a chiral amine.

Experimental Protocol: Chemical Resolution of (R,S)-2-CPA

Causality Statement: This protocol relies on the physical property difference (solubility) between diastereomers. The success of the resolution is validated by measuring the optical rotation or, more precisely, the e.e. via chiral HPLC of the regenerated acid. Multiple recrystallizations may be necessary to achieve the desired optical purity, a step that inherently validates the increasing purity of the crystalline salt.

  • Salt Formation: Dissolve racemic 2-CPA (1.0 eq) in a suitable solvent such as 2-propanol. In a separate flask, dissolve an optically pure resolving agent, for example, (-)-1-(1-naphthyl)ethylamine (0.8-1.0 eq), in the same solvent.[14]

  • Crystallization: Slowly add the amine solution to the acid solution with stirring at a moderately elevated temperature (e.g., 40-50°C).[14] Allow the mixture to cool slowly to room temperature and then to 0-5°C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual mother liquor. The mother liquor, enriched in the other diastereomeric salt, should be saved for potential recovery of the other enantiomer.

  • Purity Enhancement (Self-Validation): At this stage, the optical purity of the salt is often insufficient. Recrystallize the salt from a fresh portion of the hot solvent. The rationale is that with each crystallization step, the salt becomes more enriched in the less soluble diastereomer. This process should be repeated until the specific rotation of the salt becomes constant, indicating that optical purity has been maximized.

  • Regeneration of Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid, such as 2 M HCl, until the pH is ~1-2. This protonates the carboxylate and breaks the salt bond.

  • Product Isolation: Extract the liberated optically pure 2-CPA with an organic solvent (e.g., diethyl ether). Dry the combined organic layers, filter, and evaporate the solvent to yield the enantiopure 2-CPA.

  • Purity Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or by measuring its specific rotation. A Japanese patent reported achieving a 24.2% yield and 83.2% e.e. for (S)-(-)-2-CPA using a similar amine-based resolution.[1][2][15]

Part 3: Head-to-Head Comparative Analysis

The choice between enzymatic and chemical resolution is dictated by a balance of technical performance, economic viability, and process constraints.

FeatureEnzymatic Resolution (Dehalogenase)Chemical Resolution (Diastereomeric Salt)
Enantioselectivity (e.e.) Typically very high (>99%) in a single step.Variable; often requires multiple recrystallizations to achieve high e.e. (>95%).
Theoretical Max. Yield 50% for the unreacted enantiomer.50% for one enantiomer per resolution cycle.
Practical Yield Can approach 45-50% due to high selectivity.Often lower (e.g., 20-35%) due to losses during repeated crystallizations.[2][15]
Reaction Conditions Mild: Aqueous buffer, near-neutral pH, 30-55°C.[10]Often requires organic solvents, heating and cooling cycles.
Catalyst/Reagent Catalytic amount of enzyme. Enzyme can be costly but potentially immobilized and reused.Stoichiometric or near-stoichiometric amount of a costly chiral resolving agent.[3]
Process Complexity Simpler reaction; separation can be straightforward (e.g., extraction).Multi-step, labor-intensive process (crystallization, filtration, regeneration).
Scalability Proven at >1000 ton/year scale.[8]Well-established and scalable, but can be cumbersome at large volumes.
Environmental Impact "Green" process: aqueous media, biodegradable catalyst, minimal waste.Generates organic solvent waste; requires recovery of the resolving agent.

Conclusion: Synthesizing a Decision

Both enzymatic and chemical methods are viable pathways for the resolution of this compound, each with a distinct profile of advantages and disadvantages.

Enzymatic resolution , particularly with dehalogenases, represents a more modern, elegant, and environmentally benign approach. Its primary strengths are exceptional enantioselectivity, which often yields >99% e.e. in a single catalytic step, and its operation under mild, aqueous conditions. This makes it an ideal choice for applications demanding the highest optical purity and where sustainability is a key driver, as demonstrated by its successful large-scale industrial use.[8]

Chemical resolution , conversely, is a classic, robust technique that requires no specialized biochemical infrastructure. Its main drawback lies in its often-iterative nature; achieving high enantiopurity can demand multiple, yield-reducing recrystallization steps and requires stoichiometric quantities of expensive chiral auxiliaries.[3] This method may be favored in settings where the initial capital investment for biocatalysis is a barrier or for smaller-scale productions where the labor-intensive protocol is manageable.

Ultimately, the choice is a strategic one. For drug development professionals and researchers aiming for high-purity chiral intermediates with a scalable and green footprint, the enzymatic pathway offers a compelling, field-proven advantage. For applications with less stringent purity requirements or different economic constraints, traditional chemical resolution remains a reliable tool in the synthetic chemist's arsenal.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Chloropropionic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in a Key Chemical Intermediate

2-Chloropropionic acid (2-CPA) is a fundamental chiral building block in the chemical industry.[1] Its applications are diverse, ranging from the synthesis of advanced agrochemicals to the production of active pharmaceutical ingredients (APIs), such as ibuprofen.[1][2] In these highly regulated fields, the purity of starting materials is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. The presence of even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised product performance.

This guide provides an in-depth comparison of spectroscopic methods for the validation of this compound purity. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems. This document is intended for researchers, quality control analysts, and drug development professionals who require a high degree of assurance in the quality of their chemical inputs.

Pillar of Trust: The Framework of Analytical Method Validation

Before delving into specific techniques, it is essential to ground our discussion in the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that provide a framework for ensuring analytical methods are suitable for their intended purpose.[3][4][5] A validated method provides documented evidence that the procedure will reliably yield correct results.[3] The core parameters we will consider for each spectroscopic technique include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected but not necessarily quantitated, respectively.[7]

Spectroscopic Methodologies for Purity Assessment

We will now explore the application, strengths, and weaknesses of three primary spectroscopic techniques for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is arguably the most powerful technique for both unambiguous identification and direct quantification of 2-CPA. Its primary advantage lies in the direct proportionality of the signal integral to the number of corresponding nuclei, enabling quantitative analysis (qNMR) without the need for identical reference standards for each impurity.

Expertise & Causality: For purity determination, ¹H NMR is the preferred nucleus. The proton spectrum of 2-CPA is simple and provides distinct signals for the methyl (CH₃) and methine (CH) protons.[8] The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is commonly used, but for quantitative work, ensuring the analyte and the internal standard are fully soluble and stable is paramount. An internal standard (IS) is added for qNMR. The ideal IS should be of high purity, non-reactive with the sample, stable, and have at least one signal that is in a clear region of the spectrum, away from analyte or impurity signals. For 2-CPA, a compound like 1,3,5-trimethoxybenzene or maleic acid could serve this purpose.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for 2-CPA Purity

  • Preparation of Internal Standard (IS) Stock: Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid) and dissolve it in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, to ensure solubility of both the acidic 2-CPA and the IS) in a Class A volumetric flask.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a vial.

  • Spiking: Add a precise volume of the IS stock solution to the vial containing the 2-CPA sample.

  • Homogenization: Ensure complete dissolution and homogenization of the mixture.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, which crucially includes a long relaxation delay (D1 delay, typically 5-7 times the longest T₁ of any peak of interest) to ensure full signal recovery between scans.

  • Data Processing: Process the spectrum with minimal baseline correction and careful, consistent integration of the relevant signals for both 2-CPA (e.g., the quartet at ~4.40 ppm) and the internal standard.[8]

  • Calculation: The purity of 2-CPA is calculated using the following formula, which relates the integrals, molar masses, and weights of the analyte and the internal standard.

Purity (%) = (ICPA / IIS) * (NIS / NCPA) * (MCPA / MIS) * (WIS / WCPA) * PIS

Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, W = Weight, P = Purity of the standard.

Trustworthiness: The qNMR protocol is self-validating. The specificity is demonstrated by the unique chemical shifts of 2-CPA protons.[9][10] Impurities will present as additional peaks, which can often be identified and, if their structure is known, quantified using the same internal standard. The precision and accuracy of the method are directly tied to the gravimetric and volumetric accuracies of the sample preparation.

Diagram: Quantitative NMR (qNMR) Workflow

G cluster_prep Sample & Standard Preparation cluster_acq NMR Analysis cluster_calc Purity Calculation W_CPA Accurately Weigh 2-CPA Sample Spike Add Precise Volume of IS Solution to 2-CPA W_CPA->Spike W_IS Accurately Weigh Internal Standard (IS) V_Solvent Dissolve IS in Volumetric Flask (Solvent) W_IS->V_Solvent V_Solvent->Spike Homogenize Homogenize to Create Final Sample Spike->Homogenize Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Homogenize->Acquire Process Process Spectrum (Integrate Signals) Acquire->Process Calculate Calculate Purity using Integrals, Weights, & Molar Masses Process->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for 2-CPA purity determination by qNMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Identity and Functional Group Screen

FT-IR spectroscopy is an exceptionally fast and simple method best suited for identity confirmation and screening for impurities that have different functional groups than the parent molecule.

Expertise & Causality: The infrared spectrum of 2-CPA is dominated by characteristic absorptions: a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1700 cm⁻¹), and C-Cl bond vibrations in the fingerprint region (~580-780 cm⁻¹).[11][12] The modern Attenuated Total Reflectance (ATR) technique requires minimal to no sample preparation, making it ideal for high-throughput screening in a quality control environment. While excellent for confirming that a sample is indeed 2-CPA, it generally lacks the sensitivity and specificity to quantify low-level impurities, especially if they are structurally similar (e.g., propionic acid).

Experimental Protocol: FT-IR Identity Test via ATR

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a single drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Analysis: Compare the acquired spectrum against a reference spectrum of a known high-purity standard. The comparison should focus on the presence of all characteristic peaks and the absence of significant unexpected absorptions. The fingerprint region (below 1500 cm⁻¹) is particularly important for a definitive match.[12]

Trustworthiness: The self-validating aspect of this protocol lies in the comparison to a certified reference standard. A pass/fail criterion can be established based on a correlation coefficient calculated between the sample and reference spectra. This ensures objectivity in the identity confirmation.

Diagram: FT-IR Identity Verification Workflow

G Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply 2-CPA Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Compare Compare to Reference Spectrum Acquire->Compare Pass Identity Confirmed (Pass) Compare->Pass Match Fail Identity Mismatch (Fail) Compare->Fail No Match

Caption: Workflow for rapid 2-CPA identity confirmation using FT-IR.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurity Profiling

For identifying and quantifying volatile impurities, GC-MS is the method of choice. It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This is particularly useful for detecting process-related impurities such as residual starting materials or byproducts from the synthesis of 2-CPA.[1][13]

Expertise & Causality: The choice of a GC column is critical. A polar column (e.g., a wax-type or a mid-polarity phenyl-type column) is generally required for analyzing acidic compounds like 2-CPA to achieve good peak shape. Derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) can sometimes improve chromatographic performance, but it also adds a step that can introduce variability. The mass spectrometer will fragment the 2-CPA molecule in a predictable way. For 2-CPA, we expect to see molecular ion peaks at m/z 108 and 110, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl, which is a key diagnostic feature.[14][15]

Experimental Protocol: GC-MS Impurity Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane). An internal standard (e.g., an analogous chlorinated acid not expected in the sample) can be added for quantification.

  • GC Method Development: Develop a GC temperature program that effectively separates 2-CPA from potential impurities. The program typically involves an initial hold, a temperature ramp, and a final hold.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet.

  • Separation & Detection: The sample is vaporized and travels through the GC column, separating based on boiling point and column interaction. As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization) and fragmented.

  • Data Analysis:

    • Identification: The total ion chromatogram (TIC) shows all separated peaks. The mass spectrum of each peak is compared to a spectral library (like NIST) for tentative identification.[15] The presence of the characteristic chlorine isotope pattern confirms chlorine-containing species.

    • Quantification: The area of each impurity peak can be compared to the area of the 2-CPA peak (for area percent analysis) or to the internal standard (for more accurate quantification) to determine its concentration.

Trustworthiness: The method's specificity is exceptionally high. Chromatographic separation resolves impurities in time, and mass spectral analysis provides a unique fingerprint for each, minimizing the risk of co-eluting peaks leading to a false result. Validation would involve demonstrating the method's linearity, accuracy, and precision for key potential impurities.

Diagram: GC-MS Impurity Profiling Workflow

G Prep Prepare Dilute Sample in Volatile Solvent Inject Inject Sample into GC System Prep->Inject Separate Separate Components on GC Column Inject->Separate Detect Ionize & Detect by Mass Spectrometer Separate->Detect Analyze Analyze Data: Identify & Quantify Peaks Detect->Analyze Report Impurity Profile Report Analyze->Report

Caption: Workflow for identifying and quantifying volatile impurities in 2-CPA.

Comparative Guide: Selecting the Right Tool for the Task

No single method is universally superior; the choice depends on the analytical objective. The table below summarizes the key performance characteristics of each technique for the validation of 2-CPA purity.

Parameter ¹H NMR Spectroscopy (qNMR) FT-IR Spectroscopy (ATR) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Absolute Purity & Structural ConfirmationRapid Identity ConfirmationImpurity Identification & Quantification
Quantitation Excellent (Primary Method)Poor to NoneVery Good (with standards)
Specificity Very GoodModerate (Functional Groups)Excellent (Separation + MS)
Sensitivity (LOD/LOQ) Moderate (~0.05-0.1%)Low (>1-2%)Very High (ppm to ppb levels)
Sample Throughput ModerateVery HighLow to Moderate
Key Advantage No reference standards needed for impuritiesSpeed and simplicityDetects and identifies unknown volatile impurities
Key Limitation Lower sensitivity than GC-MSCannot quantify minor impuritiesNot suitable for non-volatile impurities

Alternative and Complementary Methods

For a comprehensive validation, spectroscopic methods can be complemented by other techniques:

  • Titration: A classical chemical method, neutralization titration can provide a highly accurate assay of the total acid content. However, it lacks specificity, as any acidic impurity will be titrated along with the 2-CPA.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or MS detection, is an excellent alternative for purity analysis.[16][17] It is especially valuable for detecting non-volatile or thermally unstable impurities that are not amenable to GC analysis.

Conclusion

Validating the purity of this compound requires a multi-faceted approach. For routine identity confirmation, FT-IR is an invaluable, high-throughput tool. For the most accurate, absolute determination of purity and structural verification, qNMR stands as the definitive method. To gain a deep understanding of the volatile impurity profile and to identify unknown contaminants, GC-MS is indispensable.

A robust quality control strategy would leverage these methods synergistically: FT-IR for rapid incoming material checks, qNMR for establishing the purity of reference standards and for lot release testing, and GC-MS for in-depth impurity profiling during process development and for investigating out-of-specification results. By understanding the principles and applying the appropriate validated method, researchers and manufacturers can ensure the integrity of their materials, leading to safer, more effective end products.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 2-Chloropropionic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2-Chloropropionic Acid

This compound (2-CPA) is a significant molecule in the chemical and pharmaceutical industries, often used as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its accurate quantification is critical for process monitoring, quality control, and ensuring the safety and efficacy of final products. Given its potential toxicity, regulatory bodies often mandate strict limits on its residual levels.

This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques for the quantification of 2-CPA: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my goal is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, empowering you to select and validate the most appropriate technique for your specific analytical challenge. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and discuss the critical process of cross-validation to ensure consistency and reliability of results between these orthogonal techniques.

Pillar 1: Understanding the Analytical Technologies - HPLC vs. GC

The choice between HPLC and GC for the analysis of any compound is fundamentally dictated by the analyte's physicochemical properties.[2][3][4] 2-CPA, a small, polar, and relatively volatile carboxylic acid, sits at a crossroads where both techniques are viable, but each presents a unique set of advantages and challenges.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[4] For a polar analyte like 2-CPA, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

A key challenge in the HPLC analysis of 2-CPA is its lack of a strong chromophore, making detection by standard UV-Vis detectors difficult at low concentrations. To overcome this, derivatization with a UV-absorbing agent is often employed. This process involves a chemical reaction to attach a chromophore to the 2-CPA molecule, significantly enhancing its detectability.[5][6]

Gas Chromatography (GC): The Power of Volatility

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[3][4] An inert gas, such as helium or nitrogen, serves as the mobile phase. GC is exceptionally well-suited for the analysis of volatile and thermally stable compounds.

The primary hurdle for analyzing carboxylic acids like 2-CPA by GC is their high polarity and propensity for hydrogen bonding. These characteristics lead to poor peak shape, low sensitivity, and potential adsorption onto the column. To address this, a derivatization step is almost always necessary to convert the carboxylic acid into a more volatile and less polar ester or silyl derivative.[7][8][9]

Pillar 2: Experimental Protocols - A Step-by-Step Guide

The following protocols are designed to be robust starting points for the development and validation of your own analytical methods for 2-CPA.

HPLC-UV Method with Pre-Column Derivatization

This method is based on the derivatization of 2-CPA with a chromophoric agent to enhance its UV detection.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample containing 2-CPA and dissolve it in the same solvent to a known volume.

  • Derivatization Procedure: [5][6]

    • To an aliquot of each standard and sample solution, add the derivatizing agent (e.g., 2-Nitrophenylhydrazine hydrochloride) and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) in an appropriate reaction buffer.

    • Incubate the mixture under optimized conditions (e.g., room temperature for 2 hours) to ensure complete derivatization.

    • Quench the reaction if necessary and dilute the final solution with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The wavelength of maximum absorbance for the derivatized 2-CPA (e.g., 392 nm for the 2-NPH derivative).[5][6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the derivatized 2-CPA against the concentration of the standards.

    • Determine the concentration of 2-CPA in the samples by interpolating their peak areas from the calibration curve.

GC-FID/MS Method with Esterification Derivatization

This protocol details the conversion of 2-CPA to its corresponding ester, making it amenable to GC analysis.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample containing 2-CPA and dissolve it in the same solvent to a known volume.

  • Derivatization Procedure (Esterification):

    • To an aliquot of each standard and sample solution, add an esterifying agent (e.g., a solution of sulfuric acid in ethanol).

    • Heat the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to drive the esterification reaction to completion.

    • After cooling, neutralize the excess acid with a suitable base and extract the resulting ethyl 2-chloropropionate into an organic solvent (e.g., hexane).

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A mid-polar capillary column (e.g., DB-FFAP or similar, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient program to ensure good separation of the analyte from any solvent or matrix peaks (e.g., initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (for FID).

    • Injection Volume: 1 µL (split or splitless injection may be used depending on the required sensitivity).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the derivatized 2-CPA against the concentration of the standards.

    • Quantify the 2-CPA in the samples by comparing their peak areas to the calibration curve.

Pillar 3: Method Validation & Cross-Validation - Ensuring Trustworthy Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] Cross-validation is the comparison of two or more analytical procedures to show that they can be used for the same intended purpose.[11] This is crucial when, for instance, a method is transferred between labs or when results from different techniques need to be correlated.[5][7][12]

Key Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated for both the HPLC and GC methods.[10][11]

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999.[6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% - 102.0% for drug substance analysis.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.[2][3]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[2][3]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.
Comparative Performance Data

The following table presents a summary of expected performance characteristics for the analysis of this compound by the described HPLC and GC methods. These values are representative and should be confirmed during in-house validation studies.

Parameter HPLC-UV (with Derivatization) GC-FID/MS (with Derivatization)
Linearity (r²) > 0.999[6]> 0.999[13]
Limit of Detection (LOD) 0.02 - 0.05 µg/mL[14]0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.12 µg/mL[6]0.5 - 3.0 µg/mL
Accuracy (% Recovery) 80 - 115%[6]85 - 115%
Precision (% RSD) < 2.0% (Intra-day), < 4.5% (Inter-day)[6]< 5.0%
Derivatization Required YesYes
Sample Throughput Lower (due to derivatization and longer run times)Higher (faster run times post-derivatization)
Selectivity Good, can be enhanced with MS detection (LC-MS)Excellent, especially with MS detection
Analyst Expertise Moderate to HighModerate to High

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC methodologies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep Prepare Stock & Calibration Solutions start->prep sample_prep Dissolve Sample start->sample_prep deriv Add Derivatizing & Coupling Agents prep->deriv sample_prep->deriv incubate Incubate at Room Temperature deriv->incubate inject Inject into HPLC incubate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quant Quantify using Calibration Curve detect->quant report Report Results quant->report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization (Esterification) cluster_analysis GC Analysis cluster_data Data Processing start Start prep Prepare Stock & Calibration Solutions start->prep sample_prep Dissolve Sample start->sample_prep deriv Add Esterifying Agent (e.g., H₂SO₄ in Ethanol) prep->deriv sample_prep->deriv heat Heat to Drive Reaction deriv->heat extract Extract Ester into Organic Solvent heat->extract inject Inject into GC extract->inject separate Chromatographic Separation (Capillary Column) inject->separate detect FID or MS Detection separate->detect quant Quantify using Calibration Curve detect->quant report Report Results quant->report

Caption: Experimental workflow for the GC-FID/MS analysis of this compound.

Discussion: Choosing the Right Tool for the Job

Both the HPLC-UV and GC-FID/MS methods, when properly validated, are capable of providing accurate and precise results for the quantification of this compound. The choice between them often comes down to a balance of sensitivity requirements, sample matrix complexity, available instrumentation, and desired sample throughput.

  • Sensitivity: The HPLC-UV method with derivatization generally offers a lower limit of quantitation, making it more suitable for trace-level analysis.[6]

  • Selectivity: While both methods can be highly selective, GC-MS provides unparalleled specificity due to the fragmentation patterns of the analyte, which can be used for definitive identification.

  • Sample Matrix: For complex matrices, the extensive cleanup often required for GC analysis might be a drawback. HPLC can sometimes be more forgiving of complex sample matrices, although this is highly dependent on the specific sample.

  • Throughput: GC methods typically have faster run times than conventional HPLC, which can be an advantage in a high-throughput environment. However, the sample preparation and derivatization for GC can be more time-consuming.[7]

  • Cost and Complexity: Both techniques require a significant capital investment and skilled analysts. The cost of solvents for HPLC can be a considerable long-term expense.[4]

Cross-Validation in Practice:

To perform a cross-validation between the HPLC and GC methods, a set of samples spanning the analytical range should be analyzed by both techniques. The results should then be statistically compared. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The acceptance criterion is typically that the results should agree within a predefined limit (e.g., ±15-20%).[12] Any systematic bias between the two methods should be investigated and understood.

Conclusion: A Symbiotic Approach to Analytical Certainty

In the rigorous environment of pharmaceutical and chemical analysis, relying on a single analytical technique can be a risky proposition. This guide has demonstrated that both HPLC and GC offer robust, albeit different, pathways for the accurate quantification of this compound. The HPLC method, with its potential for high sensitivity through derivatization, is an excellent choice for trace-level quantification. The GC method, particularly when coupled with mass spectrometry, provides exceptional selectivity and is a powerful tool for confirmatory analysis.

Ultimately, the most comprehensive analytical strategy involves leveraging the strengths of both techniques. By developing and validating both an HPLC and a GC method and performing a thorough cross-validation, a laboratory can achieve a high degree of confidence in its analytical results. This orthogonal approach ensures data integrity, facilitates method transfer, and provides a robust framework for regulatory compliance, ultimately safeguarding the quality and safety of the final product.

References

A Comparative Economic Analysis of Synthetic Routes to 2-Chloropropionic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Chloropropionic Acid

This compound, a chiral carboxylic acid, serves as a critical building block in the synthesis of a multitude of valuable compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a precursor for various drugs and herbicides underscores the importance of efficient and economically viable synthetic methodologies.[1][2] This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering field-proven insights and experimental data to aid researchers and professionals in selecting the optimal pathway for their specific needs. We will delve into the technical nuances and economic drivers of three primary synthetic strategies: the chlorination of propionic acid, synthesis from lactic acid, and the diazotization of L-alanine.

Route 1: Chlorination of Propionic Acid (Hell-Volhard-Zelinsky Reaction)

This classical approach involves the direct chlorination of propionic acid at the alpha-position. The reaction is a variant of the Hell-Volhard-Zelinsky (HVZ) halogenation, which is a cornerstone of carboxylic acid modification.[3][4]

Chemical Principles and Causality of Experimental Choices

The HVZ reaction proceeds via the formation of an acyl halide intermediate, which readily enolizes. This enol form is susceptible to electrophilic attack by chlorine, leading to selective alpha-halogenation.[4] The choice of catalyst is crucial for both reaction rate and selectivity. While phosphorus halides (like PCl3 or PBr3) are traditional catalysts, the use of propionic anhydride has emerged as a superior alternative for industrial applications.[5][6]

Propionic anhydride serves as a dehydrating agent, forming propionyl chloride in situ. This circumvents the need for corrosive and difficult-to-handle phosphorus halides and minimizes the formation of undesirable byproducts.[5] Furthermore, conducting the reaction in the absence of light and free-radical initiators is critical to prevent chlorination at the beta-position, thus ensuring higher purity of the desired this compound.[6] The reaction temperature is also a key parameter; temperatures between 115 and 140°C are typically employed to achieve a reasonable reaction rate without promoting side reactions.[5][6]

Experimental Protocol: Chlorination of Propionic Acid with Propionic Anhydride

The following protocol is adapted from patented industrial processes.[6]

Materials:

  • Propionic acid

  • Propionic anhydride

  • Chlorine gas

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, reflux condenser, thermometer, and gas inlet tube

Procedure:

  • Charge the reaction vessel with propionic acid and propionic anhydride (typically 3-30 mol% relative to propionic acid).[6]

  • Heat the mixture to the desired reaction temperature (e.g., 130°C) under a nitrogen atmosphere, ensuring the exclusion of light.[6]

  • Introduce a controlled stream of chlorine gas into the reaction mixture while maintaining vigorous stirring.

  • Monitor the reaction progress by analyzing samples for the disappearance of propionic acid and the formation of this compound.

  • Upon completion, purge the reaction mixture with nitrogen gas to remove any dissolved hydrogen chloride and unreacted chlorine.

  • The crude this compound can be purified by distillation.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Propionic_Acid Propionic Acid Reaction_Vessel Chlorination (115-140°C, dark) Propionic_Acid->Reaction_Vessel Propionic_Anhydride Propionic Anhydride (Catalyst) Propionic_Anhydride->Reaction_Vessel Chlorine Chlorine Chlorine->Reaction_Vessel Product Racemic this compound Reaction_Vessel->Product Byproduct Hydrogen Chloride Reaction_Vessel->Byproduct

Caption: Synthesis of racemic this compound from propionic acid.

Route 2: Synthesis from Lactic Acid

This route is particularly valuable for the synthesis of enantiomerically pure this compound, as the stereochemistry of the starting lactic acid is retained.[7] The process typically involves three main steps: esterification, chlorination, and hydrolysis.[8][9]

Chemical Principles and Causality of Experimental Choices

The initial esterification of lactic acid, often with ethanol to form ethyl lactate, serves to protect the carboxylic acid group and prevent side reactions during the subsequent chlorination step.[7] The chlorination of the hydroxyl group is commonly achieved using thionyl chloride (SOCl2), a reagent that provides a clean conversion with gaseous byproducts (SO2 and HCl) that are easily removed.[9] The use of a catalyst, such as pyridine or calcium fluoride, can accelerate this step.[9] Finally, hydrolysis of the resulting 2-chloropropionate ester, typically under basic conditions followed by acidification, yields the desired this compound.[8] Each step requires careful control of reaction conditions to maximize yield and maintain optical purity.

Experimental Protocol: Synthesis of (R)-(+)-2-Chloropropionic Acid from L-Lactic Acid

This protocol is a generalized procedure based on common laboratory and industrial practices.[7]

Materials:

  • L-Lactic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst for esterification)

  • Thionyl chloride

  • Pyridine (catalyst for chlorination)

  • Sodium hydroxide solution (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Esterification: Reflux L-lactic acid with an excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid to produce L-lactic acid ethyl ester. Purify the ester by distillation.

  • Chlorination: React the purified L-lactic acid ethyl ester with thionyl chloride in the presence of a catalytic amount of pyridine. The reaction is typically carried out at a controlled temperature (e.g., 45°C).[7] The resulting (R)-(+)-2-chloropropionic acid ethyl ester is then isolated and purified.

  • Hydrolysis: Hydrolyze the (R)-(+)-2-chloropropionic acid ethyl ester using an aqueous sodium hydroxide solution. After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the (R)-(+)-2-chloropropionic acid. The product can be further purified by extraction and distillation.

Experimental Workflow Diagram

G Start L-Lactic Acid Step1 Esterification (Ethanol, H2SO4) Start->Step1 Intermediate1 L-Lactic Acid Ethyl Ester Step1->Intermediate1 Step2 Chlorination (Thionyl Chloride, Pyridine) Intermediate1->Step2 Intermediate2 (R)-(+)-2-Chloropropionic Acid Ethyl Ester Step2->Intermediate2 Step3 Hydrolysis (NaOH, then HCl) Intermediate2->Step3 End (R)-(+)-2-Chloropropionic Acid Step3->End

Caption: Multi-step synthesis of (R)-(+)-2-chloropropionic acid from L-lactic acid.

Route 3: Synthesis from L-Alanine

For the production of high-purity (S)-(-)-2-chloropropionic acid, the diazotization of the readily available amino acid L-alanine is a highly effective method.[1][10]

Chemical Principles and Causality of Experimental Choices

This reaction proceeds via the formation of a diazonium salt from the amino group of L-alanine upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[10] The diazonium group is an excellent leaving group (N2 gas), and in the presence of a high concentration of chloride ions, it is displaced to form the desired this compound. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate diazonium salt and to minimize side reactions.[10] This method is advantageous for its directness and the high enantiomeric purity of the product, as the stereocenter of the starting amino acid is generally retained.[11]

Experimental Protocol: Synthesis of (S)-(-)-2-Chloropropionic Acid from L-Alanine

The following is a well-established protocol from Organic Syntheses.[10]

Materials:

  • L-Alanine

  • 5 N Hydrochloric acid

  • Sodium nitrite

  • Diethyl ether

  • Sodium carbonate

  • Calcium chloride (for drying)

Procedure:

  • Dissolve L-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C with vigorous stirring.[10]

  • After the addition is complete, allow the reaction to stand overnight at room temperature.

  • Carefully add solid sodium carbonate in small portions to neutralize the excess acid.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined ether extracts over anhydrous calcium chloride.

  • Remove the ether by rotary evaporation.

  • Fractionally distill the oily residue under reduced pressure to obtain pure (S)-(-)-2-chloropropionic acid.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products L_Alanine L-Alanine Reaction_Vessel Diazotization (0-5°C) L_Alanine->Reaction_Vessel Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Reaction_Vessel HCl Hydrochloric Acid HCl->Reaction_Vessel Product (S)-(-)-2-Chloropropionic Acid Reaction_Vessel->Product Byproduct1 Nitrogen Gas Reaction_Vessel->Byproduct1 Byproduct2 Sodium Chloride Reaction_Vessel->Byproduct2 Byproduct3 Water Reaction_Vessel->Byproduct3

Caption: Synthesis of (S)-(-)-2-chloropropionic acid from L-alanine.

Comparative Analysis

FeatureRoute 1: Propionic AcidRoute 2: Lactic AcidRoute 3: L-Alanine
Starting Material Propionic AcidLactic AcidL-Alanine
Product Chirality RacemicEnantiomerically enriched (R or S)Enantiomerically pure (S)
Number of Steps 131
Key Reagents Propionic anhydride, ChlorineEthanol, Thionyl chloride, NaOHSodium nitrite, HCl
Typical Yield HighModerate to High (overall)[7]58-65%[10]
Purity Good, but may contain di- and β-chloro isomersHigh, dependent on purification of intermediatesHigh enantiomeric purity[11]
Raw Material Cost Generally the lowestModerateGenerally the highest
Process Complexity Relatively simple, continuous process possibleMore complex, multi-step batch processSimple, but requires careful temperature control
Waste Generation HClSO2, HCl, saltsNitrogen gas, NaCl
Economic Viability Excellent for racemic productGood for chiral product, but higher processing costGood for high-purity chiral product, but higher raw material cost

Conclusion and Recommendations

The choice of the synthetic route to this compound is fundamentally dictated by the desired chirality of the final product and economic considerations.

  • For the production of racemic this compound , the direct chlorination of propionic acid using propionic anhydride as a catalyst is the most economically advantageous route. Its single-step nature, high yield, and the use of relatively inexpensive raw materials make it ideal for large-scale industrial production where stereochemistry is not a concern.

  • For the synthesis of enantiomerically enriched (R)- or (S)-2-chloropropionic acid , the route starting from the corresponding enantiomer of lactic acid offers a viable pathway. While it involves multiple steps and higher processing costs, it provides access to either enantiomer depending on the starting material.

  • For obtaining high-purity (S)-(-)-2-chloropropionic acid , the diazotization of L-alanine is the preferred method. Despite the higher cost of the starting amino acid, the directness of the reaction and the excellent enantiomeric purity of the product make it a highly attractive route for applications in the pharmaceutical industry where strict stereochemical control is paramount.

Ultimately, a thorough cost-benefit analysis, considering raw material prices, operational costs, and the specific purity and chirality requirements of the final application, will guide the selection of the most appropriate synthetic strategy.

References

A Comparative Guide to the Reactivity of 2-Chloropropionic Acid and Other α-Halo Acids in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of α-Halo Acids in Synthesis

α-Halo acids, particularly 2-halopropionic acids, are foundational building blocks in modern organic synthesis. Their bifunctional nature—possessing both a carboxylic acid and a reactive carbon-halogen bond at the alpha position—makes them invaluable precursors for a multitude of high-value molecules. They are instrumental in the industrial synthesis of pharmaceuticals, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, and in the production of phenoxypropionic acid herbicides.[1][2][3]

The synthetic utility of these compounds hinges on the reactivity of the α-carbon towards nucleophilic attack, a reaction that overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The choice of the halogen atom (chlorine, bromine, or iodine) is not trivial; it profoundly dictates the reaction kinetics and, consequently, the required experimental conditions such as temperature and reaction time.

This guide provides an in-depth, objective comparison of the reactivity of 2-chloropropionic acid against its common analogues, 2-bromopropionic acid and 2-iodopropionic acid. We will dissect the theoretical principles governing their reactivity, present supporting data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals to inform their synthetic strategies.

The Underlying Mechanism: A Deep Dive into SN2 Reactivity

The reaction at the core of α-halo acid chemistry is the SN2 reaction. This is a single-step, concerted process where a nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the halogen atom, which departs as a halide ion (the leaving group).[6][7] The rate of this reaction is dependent on the concentration of both the α-halo acid substrate and the nucleophile.[5][8]

Several factors influence the rate of an SN2 reaction, but when comparing the series of 2-halopropionic acids, the dominant factor is the nature of the leaving group .[9][10]

Pillar 1: Leaving Group Ability

The cardinal rule for leaving groups is that weaker bases are better leaving groups .[9][11][12] A good leaving group must be stable on its own after it departs with the electron pair from the carbon-halogen bond. The stability of the halide anions increases down the group: I⁻ > Br⁻ > Cl⁻.

This stability directly correlates with the acidity of their conjugate acids (the hydrohalic acids). Hydroiodic acid (HI, pKa ≈ -10) is a much stronger acid than hydrobromic acid (HBr, pKa ≈ -9) and hydrochloric acid (HCl, pKa ≈ -7).[12] A stronger acid has a more stable (weaker) conjugate base. Therefore, the iodide ion (I⁻) is the most stable and thus the best leaving group among the halides, while the chloride ion (Cl⁻) is the least effective.[9][12]

Pillar 2: Carbon-Halogen (C-X) Bond Strength

The reactivity trend is also reinforced by the strength of the carbon-halogen bond. For the reaction to occur, this bond must be broken. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[13] The C-I bond is the longest and weakest, requiring the least energy to cleave, which contributes to the faster reaction rate of 2-iodopropionic acid.[13]

The interplay of these two factors—leaving group stability and bond strength—establishes a clear and predictable reactivity hierarchy.

Quantitative Reactivity Comparison

Based on the foundational principles of the SN2 mechanism, the expected order of reactivity for 2-halopropionic acids is:

2-Iodopropionic Acid > 2-Bromopropionic Acid > this compound

The following table summarizes the key physical properties that dictate this reactivity trend.

α-Halo AcidHalogenC-X Bond Energy (kJ/mol)Conjugate Acid pKa (HX)Leaving Group StabilityRelative Reactivity
This compoundCl~340~ -7.0Good1
2-Bromopropionic AcidBr~285~ -9.0Better~50 - 100
2-Iodopropionic AcidI~210~ -10.0Best~2,000 - 5,000
Note: Relative reactivity values are estimates based on typical SN2 reactions and can vary significantly with substrate, nucleophile, and solvent conditions.

This dramatic increase in reactivity highlights why 2-bromopropionic acid and especially 2-iodopropionic acid can be advantageous for reactions that are sluggish or require harsh conditions with this compound.

Below is a diagram illustrating the generalized SN2 reaction pathway for these substrates.

Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with a 2-halopropionic acid.

Practical Applications and Industrial Context

The choice between 2-chloro-, 2-bromo-, and 2-iodopropionic acid in a laboratory or industrial setting is a classic optimization problem, balancing reactivity against cost and availability.

  • This compound: As the most economical option, it is widely used in large-scale industrial processes, such as the synthesis of aryloxyphenoxypropionate herbicides.[1][14] To compensate for its lower reactivity, syntheses often require higher temperatures, longer reaction times, or more potent reaction conditions.

  • 2-Bromopropionic Acid: This intermediate offers a significant boost in reactivity, allowing for milder reaction conditions and often leading to higher yields in shorter timeframes. It is frequently employed in pharmaceutical synthesis where reaction efficiency and substrate tolerance are paramount.[15]

  • 2-Iodopropionic Acid: Due to its exceptional reactivity, this substrate is typically reserved for challenging syntheses where the chloro- and bromo- analogues fail, or in cases where extremely mild conditions are necessary to preserve sensitive functional groups elsewhere in the molecule. Its higher cost generally precludes its use in large-scale manufacturing unless absolutely necessary.

A prime example of this chemistry is the Williamson Ether Synthesis , used to produce phenoxypropionic acids.[16][17][18] In this reaction, a phenoxide salt acts as the nucleophile, attacking the α-halo acid to form an ether linkage.

Experimental Protocol: Comparative Synthesis of (R)-2-Phenoxypropionic Acid

To provide a tangible demonstration of the reactivity differences, this section outlines a protocol for comparing the rate of synthesis of (R)-2-Phenoxypropionic acid, a key herbicide intermediate, starting from the enantiomerically pure (S)-2-halopropionic acids.[1][3] The reaction proceeds with an inversion of stereochemistry, which is a hallmark of the SN2 mechanism.[7][19]

Objective: To qualitatively and quantitatively compare the reaction rates of (S)-2-chloropropionic acid, (S)-2-bromopropionic acid, and (S)-2-iodopropionic acid with sodium phenoxide.

Materials:

  • (S)-2-Chloropropionic acid

  • (S)-2-Bromopropionic acid

  • (S)-2-Iodopropionic acid

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Three-neck round-bottom flasks, condensers, magnetic stirrers, heating mantles

  • TLC plates (silica gel), HPLC or GC-MS for quantitative analysis

Workflow cluster_prep Preparation cluster_reaction Parallel Reactions (Identical Conditions) cluster_monitoring Analysis A 1. Prepare Sodium Phenoxide (Phenol + NaOH in DMF) B1 2a. Add (S)-2-Chloropropionic Acid A->B1 B2 2b. Add (S)-2-Bromopropionic Acid A->B2 B3 2c. Add (S)-2-Iodopropionic Acid A->B3 C 3. Heat all reactions to 60°C B1->C B2->C B3->C D 4. Monitor progress by TLC/HPLC (t = 0, 1h, 2h, 4h, 8h) C->D E 5. Quench, Acidify, Extract D->E F 6. Analyze Yield & Purity (NMR, HPLC) E->F

Caption: Experimental workflow for the comparative kinetic analysis of α-halopropionic acids.

Procedure:

  • Preparation of Sodium Phenoxide: In each of three separate flasks, dissolve phenol (1.0 eq) and sodium hydroxide (1.1 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

  • Initiation of Reactions:

    • To Flask 1, add (S)-2-chloropropionic acid (1.0 eq).

    • To Flask 2, add (S)-2-bromopropionic acid (1.0 eq).

    • To Flask 3, add (S)-2-iodopropionic acid (1.0 eq).

  • Reaction Conditions: Simultaneously heat all three reaction mixtures to a constant temperature (e.g., 60°C) with vigorous stirring.

  • Monitoring: At regular intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction. Quench with water and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Workup (after completion): Once a reaction is deemed complete (or after a set time like 24 hours), cool the mixture to room temperature. Pour into water and acidify with 1M HCl to pH ~2. Extract the product with ethyl acetate (3x).

  • Isolation and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and determine the final yield by HPLC or GC-MS with an internal standard.

Expected Outcome: The reaction with 2-iodopropionic acid will proceed fastest, likely reaching completion within a few hours. The 2-bromopropionic acid reaction will be significantly faster than the chloro- variant, which may require prolonged heating to achieve a comparable yield. This experiment provides direct, compelling evidence for the reactivity trend I > Br > Cl.

Conclusion and Recommendations for Researchers

The reactivity of α-halopropionic acids in nucleophilic substitution reactions is unequivocally governed by the identity of the halogen, following the clear trend: 2-Iodopropionic acid > 2-Bromopropionic acid > this compound . This hierarchy is a direct consequence of the leaving group ability of the corresponding halide ion and the carbon-halogen bond strength.[9][13]

For the practicing scientist, the selection of the appropriate α-halo acid is a strategic decision:

  • For large-scale, cost-sensitive syntheses: this compound is the default choice, with the understanding that more forcing conditions may be required.[1]

  • For laboratory-scale synthesis and drug development: 2-Bromopropionic acid often represents the optimal balance of high reactivity and moderate cost, enabling milder conditions and faster optimization.

  • For complex, sensitive substrates: 2-Iodopropionic acid is the reagent of choice when reaction efficiency and mildness are the absolute priorities, despite its higher cost.

By understanding the fundamental principles outlined in this guide, researchers can make informed decisions, streamline their synthetic routes, and ultimately accelerate their research and development objectives.

References

A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for 2-Chloropropionic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step. 2-Chloropropionic acid, a chiral carboxylic acid, serves as a vital building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The differential biological activity of its enantiomers necessitates robust analytical methods to ensure stereochemical purity. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the enantioselective separation of this compound, grounded in experimental data and practical insights to inform your method development.

The Significance of Chiral Separation for this compound

The spatial arrangement of atoms in chiral molecules, known as enantiomers, can lead to vastly different pharmacological and toxicological effects.[2] Consequently, regulatory bodies increasingly mandate the development and marketing of single-enantiomer drugs. The ability to accurately resolve and quantify the enantiomers of this compound is therefore not merely an analytical challenge, but a fundamental requirement for safety and efficacy in downstream applications.

Understanding Chiral Recognition Mechanisms for Acidic Analytes

The successful separation of this compound enantiomers hinges on the interactions between the analyte and the chiral stationary phase. For an acidic compound, several mechanisms can be exploited:

  • Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, interacting with complementary sites on the CSP.

  • Dipole-Dipole Interactions: The polar C-Cl and C=O bonds contribute to the molecule's dipole moment, allowing for interactions with polar functionalities on the CSP.

  • Steric Interactions: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer fits more favorably than the other, leading to differential retention.

  • Ionic Interactions: For anion-exchange type CSPs, the deprotonated carboxylic acid can form ionic bonds with positively charged sites on the stationary phase.[3]

The interplay of these interactions governs the enantioselectivity of a given CSP. Polysaccharide-based and cyclodextrin-based CSPs are among the most versatile and widely used for a broad range of chiral compounds, including acidic molecules.[2][4]

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate CSP is the cornerstone of a successful chiral separation. Below is a comparative summary of the performance of different types of CSPs for resolving this compound, based on available data and established principles of chiral chromatography.

It's important to note that a direct, universal comparison can be challenging due to variations in experimental conditions across different studies. However, the following data provides valuable insights into the potential of each phase type.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are workhorses in chiral separations due to their broad applicability.[2][5] For acidic analytes like this compound, the use of a normal-phase mobile phase with an acidic modifier is often a successful strategy.[6]

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)α (Separation Factor)Rs (Resolution)Reference
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Methanol/Ethanol (50:45:5, v/v)1.030Data not availableSatisfactory separation in 8 min[7]

Note: In this study, this compound was derivatized with 1-naphthylamine prior to separation.

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs offer a different chiral recognition mechanism based on the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate parts of the analyte molecule, while interactions with the functionalized rim provide enantioselectivity.[5]

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)α (Separation Factor)Rs (Resolution)Reference
CycloSil-B (heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin)Gas Chromatography ConditionsNot ApplicableTemperature dependentSeparation achievedSeparation achieved[7]

Note: This separation was performed using gas chromatography on 2-chloropropionate esters.

Anion-Exchange CSPs

Anion-exchange CSPs, such as those based on quinine or quinidine derivatives, are specifically designed for the separation of acidic compounds.[3] The primary interaction is ionic, supplemented by hydrogen bonding, π-π, and steric interactions, which contribute to chiral recognition.[3]

While specific data for this compound on these phases was not found in the initial search, their proven success with a wide variety of acidic compounds makes them a strong candidate for screening.[3]

Experimental Protocol: A Step-by-Step Guide to CSP Screening

The following protocol outlines a systematic approach to screening and optimizing the separation of this compound enantiomers. This self-validating workflow is designed to efficiently identify a suitable CSP and mobile phase combination.

Initial CSP and Mobile Phase Screening
  • Objective: To identify promising CSPs and mobile phase conditions for further optimization.

  • Methodology:

    • Select a set of diverse chiral columns for initial screening. A good starting point includes a cellulose-based CSP (e.g., Chiralcel® OD-H), an amylose-based CSP (e.g., Chiralpak® AD-H), and if available, a cyclodextrin-based or an anion-exchange CSP.[8]

    • For polysaccharide-based columns, begin with a normal-phase mobile phase such as Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid and improving peak shape.[6]

    • For anion-exchange columns, follow the manufacturer's recommendations, which typically involve polar organic or reversed-phase mobile phases with appropriate buffers or additives.[3]

    • Inject a solution of racemic this compound and monitor the separation at a suitable wavelength (e.g., 210 nm).

    • Evaluate the resulting chromatograms for any signs of peak splitting or separation.

Method Optimization
  • Objective: To improve the resolution and analysis time of the most promising conditions identified in the initial screen.

  • Methodology:

    • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase. For normal phase, adjust the percentage of the alcohol modifier.

    • Modifier Type and Concentration: For polysaccharide CSPs, evaluate different alcohol modifiers (e.g., ethanol, 2-propanol).[9] Also, optimize the concentration of the acidic additive (e.g., TFA, acetic acid).

    • Flow Rate and Temperature: Adjust the flow rate to balance analysis time and efficiency. Investigate the effect of column temperature, as it can influence both retention and selectivity.[9]

Calculation of Chromatographic Parameters

To objectively compare the performance of different conditions, calculate the following parameters:

  • Retention factor (k'): k' = (t_R - t_0) / t_0

  • Separation factor (α): α = k'_2 / k'_1

  • Resolution (R_s): R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2)

Where t_R is the retention time, t_0 is the void time, and w is the peak width at the base. A resolution of 1.5 or greater indicates baseline separation.[5]

Visualizing the Workflow

The process of selecting and optimizing a chiral separation method can be visualized as a logical progression from broad screening to fine-tuning of parameters.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Define Analyte Analyte: this compound Select CSPs Select Diverse CSPs (Polysaccharide, Cyclodextrin, etc.) Define Analyte->Select CSPs Initial Mobile Phases Test Generic Mobile Phases (Normal, Reversed, Polar Organic) Select CSPs->Initial Mobile Phases Evaluate Evaluate for Partial Separation Initial Mobile Phases->Evaluate Evaluate->Select CSPs No Separation Optimize Mobile Phase Vary Solvent Ratio & Modifier Evaluate->Optimize Mobile Phase Promising CSP Identified Optimize Temperature Evaluate Temperature Effects Optimize Mobile Phase->Optimize Temperature Optimize Flow Rate Adjust Flow Rate Optimize Temperature->Optimize Flow Rate Final Method Optimized Separation Method Optimize Flow Rate->Final Method

Caption: A workflow for chiral method development for this compound.

Conclusion

Benchmarking the performance of different chiral stationary phases is a critical exercise in developing a robust and reliable method for the separation of this compound enantiomers. While polysaccharide-based CSPs under normal-phase conditions with an acidic modifier represent a strong starting point, a systematic screening approach that includes other CSP types, such as cyclodextrin-based and anion-exchange phases, will increase the probability of success. By carefully optimizing the mobile phase, temperature, and flow rate, researchers can achieve baseline separation, enabling accurate quantification and ensuring the stereochemical purity of this important chiral building block.

References

Justification for using 2-Chloropropionic acid over other building blocks in a synthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

As Senior Application Scientists, we are often tasked not just with developing synthetic pathways, but with justifying the selection of each component within that pathway. The choice of a building block is a critical decision point that influences yield, purity, cost, and stereochemical outcome. This guide provides an in-depth analysis of 2-chloropropionic acid, a versatile C3 building block, and objectively compares its performance against common alternatives, particularly in the synthesis of high-value compounds like aryloxyphenoxypropionic acids.

The Profile of a Versatile Building Block: this compound

This compound (2-CPA) is a simple yet powerful organic compound with the formula CH₃CHClCO₂H.[1] Its utility in complex synthesis stems from a combination of key features:

  • Inherent Reactivity : The presence of a chlorine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) makes this position highly susceptible to nucleophilic substitution.[2] The chlorine atom is an effective leaving group, facilitating reactions with a wide range of nucleophiles.

  • Chirality : 2-CPA possesses a chiral center, meaning it exists as two non-superimposable mirror images or enantiomers: (S)-2-chloropropionic acid and (R)-2-chloropropionic acid. This is of paramount importance in the pharmaceutical and agrochemical industries, where often only one enantiomer exhibits the desired biological activity.[3][4]

  • Accessible Enantiopurity : A significant advantage of 2-CPA is the ready availability of its enantiomerically pure forms. Specifically, (S)-2-chloropropionic acid can be reliably synthesized from the inexpensive and naturally abundant amino acid, L-alanine, through a diazotization reaction, which proceeds with retention of configuration.[1][5][6]

This strategic combination of features makes 2-CPA a go-to reagent for introducing a chiral propionate moiety into a target molecule.

Core Application: The Synthesis of Aryloxyphenoxypropionic Acids

To contextualize the advantages of 2-CPA, we will focus on its application in synthesizing aryloxyphenoxypropionic acids. This class of compounds includes many commercially important herbicides and serves as key intermediates for pharmaceuticals like the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

The key transformation is a Williamson ether synthesis , a robust and well-understood Sₙ2 reaction.[9][10] In this reaction, a phenoxide ion (acting as the nucleophile) attacks the chiral carbon of 2-CPA, displacing the chloride leaving group.[10]

A crucial aspect of the Sₙ2 mechanism is that it proceeds with an inversion of stereochemistry at the reaction center.[11][12] Therefore, to synthesize an (R)-aryloxyphenoxypropionic acid (the biologically active form for many herbicides), the synthetic chemist must start with (S)-2-chloropropionic acid.[4][13]

Williamson Ether Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product S_CPA (S)-2-Chloropropionic Acid SN2 Sₙ2 Attack (Inversion of Stereochemistry) S_CPA->SN2 3. Phenol Aryl Phenol Base Base (e.g., NaOH) Deprotonation Phenol->Base 1. Base->SN2 2. Forms Phenoxide R_Product (R)-Aryloxyphenoxypropionic Acid SN2->R_Product 4.

Figure 1: Williamson Ether Synthesis of (R)-Aryloxyphenoxypropionic Acid.

Comparative Analysis: 2-CPA vs. Alternative Building Blocks

The decision to use 2-CPA is best understood by comparing it to other potential starting materials for introducing the propionic acid moiety.

Alternative 1: Lactic Acid

Lactic acid (2-hydroxypropionic acid) is an obvious alternative. It is chiral, inexpensive, and available in high enantiomeric purity from fermentation processes.[14] However, its primary drawback is the poor leaving group ability of the hydroxyl (-OH) group. Direct reaction with a phenoxide is not feasible. The hydroxyl group must first be "activated" by converting it into a better leaving group.

Common activation strategies include:

  • Conversion to a Sulfonate Ester (e.g., Tosylate, Mesylate): This is a reliable method but adds an extra step and requires additional, often costly, reagents (e.g., tosyl chloride, mesyl chloride) and a base.

  • Direct Chlorination: Reacting lactic acid or its esters with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene can generate the corresponding this compound derivative.[13][15][16] While effective, this essentially makes 2-CPA an intermediate in the pathway rather than the starting building block, adding complexity, reagents, and potential side reactions.

Synthetic Pathway Comparison cluster_CPA Pathway A: Starting with (S)-2-Chloropropionic Acid cluster_Lactic Pathway B: Starting with (S)-Lactic Acid CPA_start (S)-2-Chloropropionic Acid CPA_rxn Williamson Ether Synthesis (1 Step) CPA_start->CPA_rxn CPA_prod Final Product CPA_rxn->CPA_prod Lactic_start (S)-Lactic Acid Lactic_activate Activation Step (e.g., SOCl₂ or TsCl) Lactic_start->Lactic_activate Lactic_intermediate Activated Intermediate (e.g., 2-CPA or Tosylate) Lactic_activate->Lactic_intermediate Lactic_rxn Williamson Ether Synthesis Lactic_intermediate->Lactic_rxn Lactic_prod Final Product Lactic_rxn->Lactic_prod

Figure 2: Comparison of synthetic workflows for 2-CPA vs. Lactic Acid.

The use of 2-CPA offers superior atom economy and process efficiency by eliminating the need for this pre-activation step.

Alternative 2: Racemic 2-CPA followed by Resolution

Another approach is to synthesize racemic 2-CPA, for example, via the Hell-Volhard-Zelinsky halogenation of propionic acid, and then perform a chiral resolution to isolate the desired enantiomer.[17] Resolution methods can be chemical (using a chiral resolving agent) or enzymatic.[18] However, this strategy has significant drawbacks:

  • Yield Limitation: The maximum theoretical yield for the desired enantiomer is only 50%.

  • Process Complexity: Resolution adds multiple steps to the process (derivatization, separation, recovery), increasing time, cost, and waste.

Starting with L-alanine to produce enantiopure (S)-2-CPA is a far more elegant and efficient example of asymmetric synthesis.[6]

Alternative 3: 2-Bromopropionic Acid

2-Bromopropionic acid is a viable alternative. The bromide ion is a better leaving group than chloride, which can sometimes lead to faster reaction rates or allow for milder reaction conditions. However, the choice between the two often comes down to economics and availability. This compound, particularly the S-enantiomer derived from L-alanine, is generally more commercially available and cost-effective for large-scale synthesis.

Building BlockChiral SourceKey Synthetic StepsProsCons
(S)-2-Chloropropionic Acid L-Alanine[6]1. Williamson Ether SynthesisDirect, one-step conversion; excellent stereocontrol; cost-effective chiral source.Chlorine is a good, but not the best, leaving group.
(S)-Lactic Acid Fermentation[14]1. Activation (e.g., chlorination/tosylation) 2. Williamson Ether SynthesisVery cheap and "green" chiral source.Requires an extra activation step, adding reagents, cost, and waste.[13][15]
Racemic 2-CPA Propionic Acid[17]1. Synthesis of racemate 2. Chiral Resolution 3. Williamson Ether SynthesisUses inexpensive bulk starting materials.Maximum 50% theoretical yield; resolution is complex and costly.[18]
(S)-2-Bromopropionic Acid Various1. Williamson Ether SynthesisBromide is an excellent leaving group, potentially allowing milder conditions.Generally higher cost and less commercial availability than the chloro-analog.

Experimental Protocol: Synthesis of (R)-2-Phenoxypropionic Acid

This protocol describes a representative synthesis, demonstrating the direct application of (S)-2-chloropropionic acid.

Objective: To synthesize (R)-2-phenoxypropionic acid from phenol and (S)-2-chloropropionic acid.

Reaction: Phenol + (S)-2-Chloropropionic Acid → (R)-2-Phenoxypropionic Acid

Materials:

  • Phenol

  • (S)-2-Chloropropionic Acid (≥98% enantiomeric purity)

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric Acid (HCl), concentrated

  • Toluene (or other suitable solvent)

Procedure:

  • Phenoxide Formation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve phenol and 2.1 equivalents of sodium hydroxide in water. Heat the mixture to form the sodium phenoxide solution.

  • Nucleophilic Substitution: To the phenoxide solution, add 1.0 equivalent of (S)-2-chloropropionic acid. The reaction is exothermic; maintain the temperature as needed.

  • Reaction Completion: Heat the reaction mixture to reflux (approx. 100-110°C) for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).[19]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If using an organic solvent like toluene, separate the aqueous layer.

  • Acidification: Carefully acidify the aqueous solution with concentrated HCl to a pH of ~1-2 while cooling in an ice bath. The product, (R)-2-phenoxypropionic acid, will precipitate as a solid.

  • Purification: Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary. A molar conversion rate of approximately 75% can be expected under optimized conditions.[4]

Conclusion: A Justified and Strategic Choice

While several building blocks can theoretically be used to construct complex chiral molecules, This compound stands out for its optimal balance of features. Its justification rests on three pillars:

  • Reactivity: It possesses a good leaving group at the alpha-position, ideal for Sₙ2 reactions without requiring prior activation.[2]

  • Stereochemical Economy: It provides a direct route to chiral products from an inexpensive, enantiopure starting material (L-alanine), maximizing stereochemical integrity and overall yield by avoiding resolution steps.[1][6]

  • Process Efficiency: The synthetic pathway is often shorter and more direct compared to alternatives like lactic acid, leading to reduced reagent usage, lower cost, and less chemical waste.

For researchers and drug development professionals, the selection of a building block is a foundational step. By understanding the inherent chemical logic and practical advantages, the choice of this compound becomes not just a viable option, but a strategic and well-justified decision for efficient and stereocontrolled synthesis.

References

A Researcher's Guide to Ensuring Accuracy in 2-Chloropropionic Acid Analysis: An Inter-laboratory Comparison Framework

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The accurate quantification of 2-Chloropropionic acid (2-CPA), a significant compound in various industrial syntheses and a potential environmental contaminant, is paramount for regulatory compliance, product quality control, and toxicological research. Analytical results, however, can be subject to considerable inter-laboratory variability. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for 2-CPA analysis. We delve into the critical aspects of study design, compare prevalent analytical methodologies with a focus on Gas Chromatography with Electron Capture Detection (GC-ECD), and present a detailed protocol. Furthermore, we explore the statistical evaluation of ILC data and discuss common sources of analytical error, offering insights to enhance the reliability and comparability of results across different laboratories. This guide is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate their methods and ensure the highest level of data integrity.

Introduction: The Imperative for Reliable this compound Analysis

This compound (CAS 79-11-8) serves as a crucial intermediate in the synthesis of pharmaceuticals and herbicides.[1] Its presence as an impurity or a metabolite necessitates sensitive and accurate analytical methods. Given the potential for this compound to be present in environmental samples, such as drinking water, as a disinfection byproduct, the need for robust analytical protocols is further underscored.[2]

Discrepancies in analytical results between laboratories can have significant consequences, from disputes in commercial transactions to incorrect assessments of environmental impact. Inter-laboratory comparisons, also known as proficiency testing (PT), are essential tools for assessing and improving the quality of analytical measurements.[3][4] They provide an objective means of evaluating a laboratory's performance against that of its peers and a reference value, thereby fostering confidence in the reported data.[5][6] The international standard ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories, emphasizes the importance of participating in such comparisons.[7][8]

This guide will walk you through the process of establishing and participating in an inter-laboratory comparison for 2-CPA analysis, with a practical focus on a widely used and validated analytical technique.

Comparative Analysis of Methodologies for 2-CPA Quantification

Several analytical techniques are available for the determination of 2-CPA and other haloacetic acids. The choice of method often depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput.

Method Principle Advantages Disadvantages
GC-ECD Gas Chromatography with Electron Capture Detection. Requires derivatization to convert the polar acid to a more volatile ester.High sensitivity to halogenated compounds, cost-effective, well-established methodology (e.g., US EPA Method 552.3).[9]Requires a derivatization step which can be a source of error, potential for matrix interference.[10]
GC-MS Gas Chromatography with Mass Spectrometry. Also requires derivatization.High specificity and structural confirmation of the analyte.Higher instrument cost compared to GC-ECD, still requires derivatization.[10][11]
LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry.No derivatization required, high selectivity and sensitivity, suitable for complex matrices.[5]Higher instrument and operational costs, potential for ion suppression from the matrix.
IC-ESI-MS/MS Ion Chromatography with Electrospray Ionization Tandem Mass Spectrometry.Direct injection of aqueous samples without derivatization (e.g., US EPA Method 557).[12]Requires specialized ion chromatography instrumentation, potential for matrix effects.
HPLC High-Performance Liquid Chromatography.Can be used for chiral separations of 2-CPA enantiomers with appropriate columns and derivatization.[13]Generally lower sensitivity compared to GC-ECD or MS-based methods for trace analysis.

For the purpose of this guide, we will focus on the widely adopted GC-ECD method , which provides an excellent balance of sensitivity, cost-effectiveness, and regulatory acceptance.

Designing an Inter-laboratory Comparison for 2-CPA

A well-designed ILC is crucial for obtaining meaningful results. The process can be broken down into several key stages, as illustrated in the workflow below.

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting A Define Objectives & Scope B Select Coordinator & Participants A->B C Prepare & Validate Test Materials B->C D Design Protocol & Data Sheets C->D E Distribute Test Materials & Protocol D->E F Participants Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis of Data (ISO 13528) G->H I Generate Performance Reports (z-scores) H->I J Final ILC Report & Recommendations I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

3.1. Preparation of Test Materials

The cornerstone of a successful ILC is the homogeneity and stability of the test materials. For 2-CPA analysis, this typically involves preparing spiked samples in a relevant matrix, such as drinking water.

  • Matrix Selection: Use a well-characterized, interference-free water source (e.g., deionized, distilled, or a specific source of natural water).

  • Spiking: Prepare a concentrated stock solution of 2-CPA from a certified reference material. Spike the matrix at different concentration levels relevant to the expected range of analysis in participating laboratories. It is advisable to include a blank sample.

  • Homogeneity and Stability Testing: Before distribution, the coordinating laboratory must rigorously test the prepared samples to ensure that the concentration of 2-CPA is uniform across all aliquots and that it remains stable under the proposed storage and shipping conditions.

3.2. Statistical Framework

The statistical analysis of ILC data should adhere to established international standards, primarily ISO 13528:2022 "Statistical methods for use in proficiency testing by interlaboratory comparisons" .[14] A key performance indicator is the z-score , which is calculated for each laboratory's result:

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the result reported by the participant laboratory

  • X is the assigned value for the analyte concentration (often the robust mean of all participant results)

  • σ is the standard deviation for proficiency assessment (a measure of the dispersion of the results)

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance (warning signal)

  • |z| ≥ 3.0: Unsatisfactory performance (action signal)

Experimental Protocol: Determination of 2-CPA in Water by GC-ECD (Based on US EPA Method 552.3 Principles)

This protocol outlines a detailed procedure for the analysis of 2-CPA. It is imperative that each laboratory uses its own calibrated equipment and follows its internal quality control procedures.

4.1. Reagents and Materials

  • This compound certified reference standard

  • Internal standard (e.g., 1,2,3-trichloropropane)

  • Surrogate standard (e.g., 2,3-dibromopropionic acid)

  • Methyl tert-butyl ether (MTBE), pesticide grade

  • Methanol, pesticide grade

  • Sulfuric acid, concentrated

  • Sodium sulfate, anhydrous

  • Saturated sodium bicarbonate solution

  • Reagent water (free of interferences)

  • Glassware: volumetric flasks, pipettes, separatory funnels, autosampler vials with PTFE-lined caps

4.2. Sample Preparation and Derivatization

The rationale behind this multi-step process is to isolate the acidic analyte from the aqueous matrix, convert it into a volatile derivative suitable for GC analysis, and remove potential interferences.

Derivatization_Workflow Start 40 mL Water Sample Step1 Adjust pH to <0.5 with H₂SO₄ Start->Step1 Step2 Add Surrogate Standard Step1->Step2 Step3 Extract with 4 mL MTBE Step2->Step3 Step4 Separate Organic Phase Step3->Step4 Step5 Add Acidic Methanol & Heat (50°C, 2h) Step4->Step5 Step6 Add Sodium Sulfate Solution Step5->Step6 Step7 Neutralize with NaHCO₃ Step6->Step7 Step8 Add Internal Standard Step7->Step8 End Analyze by GC-ECD Step8->End

Caption: Sample Preparation and Derivatization Workflow.

  • Acidification: To a 40 mL water sample in a screw-cap vial, add a surrogate standard. Acidify the sample to a pH of less than 0.5 with concentrated sulfuric acid. This protonates the carboxyl group, making the 2-CPA more amenable to solvent extraction.

  • Extraction: Add 4 mL of MTBE to the vial. Shake vigorously for 2 minutes. Allow the phases to separate. The 2-CPA partitions into the organic MTBE layer.

  • Derivatization (Esterification): Carefully transfer the MTBE (top layer) to a clean vial. Add 1 mL of acidic methanol (10% H₂SO₄ in methanol). Cap the vial tightly and heat at 50°C for 2 hours. This reaction converts the non-volatile 2-CPA into its more volatile methyl ester derivative.

  • Back Extraction and Neutralization: After cooling, add 7 mL of a concentrated aqueous sodium sulfate solution. This helps to break any emulsions and forces the methyl ester back into the MTBE layer. Shake and allow the phases to separate. Transfer the MTBE layer to a new vial containing a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Final Preparation: Transfer the final MTBE extract to an autosampler vial. Add an internal standard for quantification. The sample is now ready for GC-ECD analysis.

4.3. Instrumental Analysis

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-1701 or equivalent) and an electron capture detector.

  • Injector: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Injector: 200°C

    • Detector: 300°C

    • Oven Program: An example program would be: initial temperature of 40°C, hold for 5 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min, and hold for 5 minutes. This program must be optimized for the specific column and analytes.

  • Calibration: A multi-point calibration curve (minimum of 5 points) should be prepared using standards that have undergone the same extraction and derivatization procedure as the samples.

Identifying and Mitigating Sources of Error

A key aspect of improving laboratory performance is understanding the potential pitfalls in the analytical process. A survey of proficiency testing participants identified several common causes of poor results.[8][15][16]

Source of Error Specific Examples for 2-CPA Analysis Mitigation Strategies
Sample Preparation Incomplete extraction, incomplete derivatization, contamination of glassware, pH adjustment errors, dilution errors.[17]Use high-purity reagents, meticulously clean all glassware, verify pH with a calibrated meter, use calibrated volumetric equipment, include a method blank with each batch.
Equipment Failure Leaks in the GC system, detector malfunction, autosampler errors.Implement a regular preventative maintenance schedule for all instrumentation, monitor system performance with quality control samples.
Human Error Transcription errors in recording data, incorrect standard preparation, misinterpretation of the protocol.Implement a robust data review process (e.g., peer review), use a laboratory information management system (LIMS), provide thorough training on the analytical method.
Calibration Use of expired or improperly stored standards, incorrect calculation of standard concentrations, non-linearity of the calibration curve.Use certified reference materials, verify calculations, use a weighted regression for calibration if appropriate, regularly check the calibration with a continuing calibration verification (CCV) standard.

Conclusion

The inter-laboratory comparison is a powerful mechanism for driving improvements in the quality and reliability of analytical data. For a compound as significant as this compound, ensuring the comparability of results across different laboratories is not just a matter of good scientific practice, but a necessity for informed decision-making in industry and public health. By adopting a structured approach to ILC design, utilizing validated analytical methods, and fostering a deep understanding of potential sources of error, the scientific community can work towards a higher standard of data integrity. This guide provides a robust framework to achieve that goal, empowering researchers and analysts to produce data that is not only accurate and precise within their own laboratories but also consistent and comparable across the globe.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends through their entire lifecycle, from procurement to disposal. The safe and compliant disposal of 2-Chloropropionic acid is not merely a regulatory obligation but a cornerstone of responsible laboratory practice. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the safety of personnel and the protection of our environment.

The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's unique properties. The causality behind each step is explained to foster a culture of safety that is both informed and proactive.

Hazard Assessment: Understanding the Risks

This compound (C₃H₅ClO₂) is a corrosive, toxic, and combustible liquid that demands careful handling.[1][2] A thorough understanding of its inherent hazards is the first step in mitigating risks during disposal.

Key Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[3][4][5] Contact with tissues can lead to significant injury.

  • Toxicity: Harmful if swallowed.[3][6] Inhalation of vapors can irritate the respiratory tract, causing symptoms like coughing and shortness of breath.[2][7] It is also classified as a neurotoxin.[1]

  • Combustibility: The substance is a combustible liquid with a flash point of 101-107°C.[1][8] In the event of a fire, it can produce poisonous and corrosive gases, including hydrogen chloride and carbon monoxide.[6][7][8]

  • Reactivity: It reacts exothermically with bases and can react with metals to produce flammable hydrogen gas.[2][9][10]

The following table summarizes the critical safety information for this compound:

PropertyValue/InformationSource(s)
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[3][4]
UN Number UN2511[3][5]
Transport Hazard Class 8 (Corrosive)[3]
Flash Point 101-107 °C (214-225 °F)[1][8]
Incompatibilities Strong bases, oxidizing agents, reducing agents, metals, ammonia, amines.[2][6][7]

Essential Personal Protective Equipment (PPE)

Due to its corrosive nature, a stringent PPE protocol is mandatory. The selection of PPE is not a matter of preference but a critical control to prevent exposure.

  • Hand Protection: Handle with gloves inspected prior to use. Butyl rubber or Viton gloves are often recommended for chlorinated compounds.

  • Eye/Face Protection: Use tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[4]

  • Skin and Body Protection: Wear a complete suit protecting against chemicals.[4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For operations where vapor or aerosol formation is possible, use a NIOSH (US) or EN 14387 (EU) approved respirator with appropriate cartridges (e.g., type ABEK).[4]

Waste Segregation: The Critical First Step

Proper segregation is the most crucial step in the disposal workflow. As a halogenated organic acid, this compound must not be mixed with non-halogenated solvent waste.[11][12]

Causality: The presence of the chlorine atom classifies this compound as a halogenated organic.[11] Halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HCl.[13] Mixing it with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complexity, as the entire mixture must then be treated as halogenated waste.[12][14]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound waste.

Step 1: Waste Characterization and Containerization
  • Designate a Waste Container: Select a container made of compatible material (e.g., glass or high-density polyethylene) with a tightly sealing screw cap. The container must be in good condition, free from leaks or damage.[15]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Waste this compound" and any other constituents if it's a mixture.[15] Avoid using abbreviations or chemical formulas.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Segregate: Store the designated waste container in a secondary containment bin within a designated SAA. This area should be away from incompatible materials, particularly bases and oxidizing agents.[6][7]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[15] This minimizes the release of harmful vapors.

  • Maintain a Log: Keep a running log of the amounts of waste added to the container. This is crucial for regulatory compliance and for the final disposal facility.

Step 3: Neutralization is NOT a Recommended Disposal Route

While spill cleanup protocols involve using a weak base like soda ash for neutralization, this is for emergency response, not for routine bulk disposal.[7] Do not attempt to neutralize bulk this compound waste with strong bases for the purpose of sewer disposal. The exothermic reaction can be violent, and the resulting salt solution is still an environmental hazard that is not suitable for drain disposal.[10][16]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the waste container is nearing full, or after a designated accumulation time, contact your institution's Environmental Health and Safety (EHS) department.

  • Licensed Disposal Company: The standard and required method of disposal is to offer the surplus and non-recyclable solution to a licensed hazardous waste disposal company.[4] These companies will transport the waste for disposal, typically via controlled incineration at a facility equipped to handle halogenated organic compounds.[13]

The logical flow of this disposal process is illustrated in the diagram below.

cluster_Lab Laboratory Operations cluster_Disposal Disposal Workflow A Generation of This compound Waste B Select & Label Compatible Waste Container A->B Step 1 C Segregate as 'Halogenated Organic Waste' B->C Step 2 D Store in Secondary Containment in Satellite Accumulation Area C->D Step 3 E Container Full or Max Accumulation Time? D->E Monitor E->D No F Contact EHS for Waste Pickup E->F Yes G Transport by Licensed Hazardous Waste Vendor F->G Coordination H Final Disposal: High-Temperature Incineration G->H Process

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate all non-essential personnel from the spill area.[7]

    • Remove all sources of ignition.[7]

    • Wearing full PPE, cover the spill with a neutral absorbent material such as dry lime, sand, or soda ash.[7] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a designated, sealed container for hazardous waste disposal.[9]

    • Ventilate and wash the spill area once cleanup is complete.[7]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][6]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest degree of safety and environmental responsibility, reinforcing the deep trust placed in us as scientific leaders.

References

Mastering Safety: A Guide to Personal Protective Equipment for 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, or drug development professional, advancing innovation requires not only scientific acumen but also an unwavering commitment to safety. Handling potent chemical reagents like 2-Chloropropionic acid (CAS No. 598-78-7) demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide moves beyond mere compliance, offering a deep, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to instill the confidence that comes from not just following procedures, but understanding the science that underpins them.

Immediate Safety Briefing: Understanding the Hazard

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and can be absorbed through the skin, which is a critical consideration for PPE selection.[3][4] The vapor can also irritate the nose, throat, and lungs.[3] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 0.1 ppm as an 8-hour time-weighted average (TWA), with a "skin" notation indicating the potential for significant dermal absorption.[4][5]

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][6]
Eye Damage/Irritation Causes serious eye damage.[1][2]
Inhalation Hazard Vapors can irritate the respiratory tract.[3][7]
Dermal Absorption Can be absorbed through the skin.[3][4][8]

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process that must account for the specific task, the quantity of the substance being handled, and the potential for exposure.

Hand Protection: Your First Line of Defense

Given the severe corrosivity and potential for dermal absorption of this compound, selecting the correct gloves is paramount. Standard disposable nitrile gloves, while suitable for incidental splashes, may not offer sufficient protection for prolonged handling.

Causality in Glove Selection: The effectiveness of a glove material is determined by its resistance to both permeation (the process of a chemical passing through the material on a molecular level) and degradation (a change in the physical properties of the material upon chemical contact).

Recommended Glove Types:

  • Butyl Rubber: Offers excellent resistance to a wide range of corrosive acids.[9]

  • Viton™: A fluoroelastomer with high resistance to corrosive chemicals.

  • Thick-gauge Nitrile (Unsupported): For tasks with a lower risk of prolonged contact, nitrile gloves with a thickness of at least 8 mil provide a good balance of protection and dexterity.

Operational Protocol: Glove Usage

  • Double Gloving: For any task involving open containers or transfers, wearing two pairs of gloves is a field-proven best practice. An inner, thinner nitrile glove provides a second barrier in case the outer glove is compromised.

  • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.

  • Immediate Replacement: If a glove comes into contact with this compound, it should be removed immediately and replaced. Do not attempt to wash or reuse disposable gloves.

Eye and Face Protection: Shielding from Corrosive Splashes

This compound can cause severe and potentially permanent eye damage.[1][2][6] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory for any work with this compound. They must provide a complete seal around the eyes to protect from splashes and vapors.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring volumes greater than a few milliliters, working with heated solutions, or handling the material under pressure.

Body Protection: A Barrier Against Spills

Contaminated clothing must be removed immediately to prevent prolonged skin contact.[3][7]

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities (e.g., >100 mL) or a higher risk of spills, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.

  • Full Protective Suit: In the event of a large spill or when extensive contamination is possible, a full chemical-resistant suit may be necessary.[7]

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection is dictated by the concentration of airborne vapors and the effectiveness of engineering controls. This compound has a vapor pressure that indicates a harmful concentration of its vapor in the air can be reached quickly at room temperature.[3][7]

Decision-Making Workflow for Respiratory Protection:

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood spill_emergency Is this a spill or emergency situation? start->spill_emergency small_scale Is the quantity small (e.g., <10 mL) and the duration short? fume_hood->small_scale Yes resp_needed Respiratory Protection Required fume_hood->resp_needed No no_respirator Standard PPE sufficient. No respirator required. small_scale->no_respirator Yes small_scale->resp_needed No cartridge_resp Half-mask or full-facepiece air-purifying respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. resp_needed->cartridge_resp spill_emergency->fume_hood No (Routine Handling) scba Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) is required. spill_emergency->scba Yes

Caption: PPE selection workflow for this compound.

Respirator Cartridge Selection: For situations requiring an air-purifying respirator, a combination Organic Vapor/Acid Gas (OV/AG) cartridge is recommended.[6] These cartridges are typically color-coded with a yellow stripe for acid gases and a black band for organic vapors.

Operational and Disposal Plans

A self-validating safety system extends beyond PPE selection to include clear, actionable plans for handling and disposal.

Step-by-Step PPE Donning and Doffing Protocol

Cross-contamination during the removal of PPE is a common cause of exposure. A disciplined, step-by-step process is essential.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat/Apron: Don the lab coat, followed by a chemical-resistant apron if required.

  • Respirator: If needed, perform a fit check and don the respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Put on the second, heavier-duty pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces.

  • Lab Coat/Apron: Remove the apron and lab coat, rolling them away from the body to contain any contamination on the outside.

  • Respirator: If worn, remove the respirator from the back.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

1. Contaminated PPE and Materials:

  • All disposable PPE (gloves, aprons, etc.) and any materials used for cleaning up spills (absorbent pads, wipes) must be placed in a clearly labeled, sealed hazardous waste container.

  • The container should be marked with "Hazardous Waste" and a description of the contents.

2. Liquid Waste:

  • RCRA Waste Code: As a corrosive material, waste this compound with a pH of ≤ 2 or ≥ 12.5 is classified under the EPA hazardous waste code D002 (Corrosive Waste) .[10][11]

  • Neutralization Protocol (for authorized personnel only): In some facilities, trained personnel may neutralize small quantities of corrosive waste before disposal. This must be done with extreme caution and in accordance with institutional and local regulations.

    • Work in a chemical fume hood and wear appropriate PPE.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash.

    • Slowly and with constant stirring, add the basic solution to the this compound waste. Caution: This reaction is exothermic and will generate heat. An ice bath may be necessary to control the temperature.

    • Continuously monitor the pH of the solution using pH paper or a calibrated meter.

    • Continue adding the base until the pH is within the neutral range specified by your institution and local wastewater authority (typically between 6 and 9).

    • The neutralized solution may then be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous components and this procedure is approved by your institution's environmental health and safety office.[12][13]

By integrating this expert-level understanding of the "why" behind each safety measure with meticulously planned operational procedures, you build a resilient and self-validating system of protection. This commitment to scientific integrity in safety is the foundation upon which groundbreaking research is built.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.